Technical Documentation Center

3-formyl-1H-indole-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-formyl-1H-indole-4-carboxylic acid
  • CAS: 208772-46-7

Core Science & Biosynthesis

Foundational

Synthesis of 3-Formyl-1H-indole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 3-formyl-1H-indole-4-carboxylic acid, a valuable building block in medic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-formyl-1H-indole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed is the Vilsmeier-Haack formylation of indole-4-carboxylic acid. This document outlines the necessary starting materials, detailed experimental protocols, and expected outcomes. Additionally, a two-step synthesis of the precursor, indole-4-carboxylic acid, from commercially available starting materials is presented. All quantitative data is summarized in tables for clarity, and key reaction pathways are illustrated with diagrams.

Introduction

3-Formyl-1H-indole-4-carboxylic acid is a key intermediate in the synthesis of various pharmaceutically active compounds, including 4-cyanoindoles. The introduction of a formyl group at the C3 position of the indole nucleus provides a versatile handle for further chemical transformations, making this molecule a crucial component in the design and synthesis of novel therapeutic agents. The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic and heteroaromatic systems.

Synthesis of the Starting Material: Indole-4-carboxylic Acid

A reliable supply of the starting material, indole-4-carboxylic acid, is crucial. A common and efficient route involves the synthesis of its methyl ester followed by hydrolysis.

Step 1: Synthesis of Methyl Indole-4-carboxylate

A robust synthesis of methyl indole-4-carboxylate starts from 2-methyl-3-nitrobenzoic acid, which is first converted to its methyl ester. This is followed by a series of transformations including bromination, Wittig reaction, and a palladium-catalyzed reductive N-heteroannulation.

Experimental Protocol: Synthesis of Methyl Indole-4-carboxylate

  • Materials: 2-methyl-3-nitrobenzoic acid, Methanol, Thionyl chloride, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride, Triphenylphosphine, Dichloromethane, Diethyl ether, Paraformaldehyde, Potassium tert-butoxide, Tetrahydrofuran (THF), Palladium(II) acetate, Acetonitrile, Carbon monoxide.

  • Procedure:

    • Esterification: 2-methyl-3-nitrobenzoic acid is refluxed in methanol with a catalytic amount of thionyl chloride to yield methyl 2-methyl-3-nitrobenzoate.

    • Bromination: The resulting ester is refluxed with NBS and a catalytic amount of AIBN in carbon tetrachloride to afford methyl 2-(bromomethyl)-3-nitrobenzoate.

    • Wittig Salt Formation: The bromide is treated with triphenylphosphine in dichloromethane to form the corresponding phosphonium salt.

    • Wittig Reaction: The phosphonium salt is reacted with paraformaldehyde in the presence of potassium tert-butoxide in THF to yield methyl 2-ethenyl-3-nitrobenzoate.

    • Cyclization: The vinyl nitrobenzoate is subjected to a palladium-catalyzed reductive cyclization in acetonitrile under a carbon monoxide atmosphere to give methyl indole-4-carboxylate.

  • Purification: The crude product is purified by column chromatography on silica gel.

Step 2: Hydrolysis of Methyl Indole-4-carboxylate to Indole-4-carboxylic Acid

The final step to obtain the desired starting material is the hydrolysis of the methyl ester.

Experimental Protocol: Hydrolysis of Methyl Indole-4-carboxylate

  • Materials: Methyl indole-4-carboxylate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl).

  • Procedure:

    • Methyl indole-4-carboxylate is dissolved in a mixture of THF and water.

    • An aqueous solution of lithium hydroxide is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The THF is removed under reduced pressure.

    • The aqueous solution is acidified with HCl to precipitate the carboxylic acid.

    • The solid is collected by filtration, washed with water, and dried to afford indole-4-carboxylic acid.

Core Synthesis: Vilsmeier-Haack Formylation of Indole-4-carboxylic Acid

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring. In this case, indole-4-carboxylic acid is formylated at the highly nucleophilic C3 position.

Reaction Scheme

The overall transformation is as follows:

G Indole Indole-4-carboxylic acid Reagents 1. POCl3, DMF 2. H2O Indole->Reagents Product 3-Formyl-1H-indole-4-carboxylic acid Reagents->Product

Caption: Vilsmeier-Haack formylation of Indole-4-carboxylic acid.

Experimental Protocol
  • Materials: Indole-4-carboxylic acid, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃), Water, Ethyl acetate, Brine.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride dropwise to the stirred DMF, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic process.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

    • Dissolve indole-4-carboxylic acid in anhydrous DMF or DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the product with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 3-formyl-1H-indole-4-carboxylic acid can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Quantitative Data
Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioPurity (%)Yield (%)
Indole-4-carboxylic acidC₉H₇NO₂161.161.0>98-
Phosphorus oxychloridePOCl₃153.331.1 - 1.5>99-
N,N-DimethylformamideC₃H₇NO73.09Solvent>99-
3-Formyl-1H-indole-4-carboxylic acidC₁₀H₇NO₃189.17->9570-85*

* Yields are estimated based on similar Vilsmeier-Haack formylations of indole derivatives due to the lack of specific literature data for this exact substrate.

Reaction Mechanism and Workflow

Formation of the Vilsmeier Reagent

The reaction is initiated by the formation of the electrophilic Vilsmeier reagent from DMF and phosphorus oxychloride.

G DMF DMF Intermediate Adduct DMF->Intermediate + POCl3 POCl3 POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Intermediate->Vilsmeier - O=P(O)Cl2-

Caption: Formation of the Vilsmeier reagent.

Electrophilic Attack and Hydrolysis

The electron-rich indole ring attacks the Vilsmeier reagent, followed by hydrolysis to yield the final product.

G Indole Indole-4-carboxylic acid Sigma_complex Sigma Complex Indole->Sigma_complex + Vilsmeier Reagent Vilsmeier Vilsmeier Reagent Iminium_ion Iminium Salt Intermediate Sigma_complex->Iminium_ion - H+ Product 3-Formyl-1H-indole-4-carboxylic acid Iminium_ion->Product + H2O (Hydrolysis)

Caption: Vilsmeier-Haack reaction mechanism on the indole ring.

Experimental Workflow

The overall experimental workflow is summarized below.

G Start Start Prepare_Vilsmeier Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) Start->Prepare_Vilsmeier Add_Indole Add Indole-4-carboxylic acid Prepare_Vilsmeier->Add_Indole Reaction React at Room Temperature Add_Indole->Reaction Quench Quench with Ice Reaction->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify (Recrystallization/Chromatography) Dry_Concentrate->Purify End Final Product Purify->End

Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of 3-formyl-1H-indole-4-carboxylic acid via the Vilsmeier-Haack formylation of indole-4-carboxylic acid is an efficient and reliable method. This guide provides detailed protocols for the preparation of the necessary starting material and the final product, along with mechanistic insights and a clear experimental workflow. This information is intended to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development in their efforts to create novel and impactful molecules.

Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-formyl-1H-indole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-formyl-1H-indole-4-carboxylic acid is a member of the indole family, a class of heterocyclic aromatic compounds that are of significant inter...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-formyl-1H-indole-4-carboxylic acid is a member of the indole family, a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. This document provides a comprehensive overview of the known chemical and physical properties of 3-formyl-1H-indole-4-carboxylic acid, intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. While experimental data for this specific compound is limited in publicly available literature, this guide consolidates the existing information and provides data for closely related compounds to offer a comparative perspective.

Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 208772-46-7[1]
Molecular Formula C₁₀H₇NO₃[1]
Molecular Weight 189.17 g/mol [1]
Physical Form Solid, Powder
Storage Temperature Inert atmosphere, 2-8°C or Room Temperature
Purity ≥96-98% (as commercially available)[2]

Spectral Data

Detailed experimental spectral data for 3-formyl-1H-indole-4-carboxylic acid is not extensively reported. However, spectral information for its methyl ester derivative, methyl 3-formyl-1H-indole-4-carboxylate (CAS: 53462-88-7), is available and provides valuable insight into the expected spectral characteristics of the parent acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR and ¹³C NMR: Specific spectral data for 3-formyl-1H-indole-4-carboxylic acid is not available in the reviewed literature. However, NMR spectra for the methyl ester are available.[3][4]

Infrared (IR) Spectroscopy
  • Specific IR spectral data for 3-formyl-1H-indole-4-carboxylic acid is not available. It is anticipated to exhibit characteristic absorption bands for the N-H stretch, O-H stretch of the carboxylic acid, C=O stretch of the aldehyde and carboxylic acid, and C-H and C=C stretching of the indole ring.

Mass Spectrometry (MS)
  • While experimental mass spectra for 3-formyl-1H-indole-4-carboxylic acid are not provided in the search results, its molecular formula and weight have been confirmed.[1]

Experimental Protocols

Synthesis of 3-formyl-1H-indole-4-carboxylic acid

3-formyl-1H-indole-4-carboxylic acid is synthesized via the Vilsmeier-Haack reaction.[1] This reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles. The general mechanism involves the reaction of a substituted amide with phosphorus oxychloride to form a Vilsmeier reagent, which then acts as the formylating agent.[5][6]

General Experimental Workflow for Vilsmeier-Haack Formylation:

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 Phosphorus Oxychloride (POCl₃) Indole 1H-indole-4-carboxylic acid Intermediate Iminium Intermediate Indole->Intermediate + Vilsmeier Reagent Product 3-formyl-1H-indole-4-carboxylic acid Intermediate->Product Aqueous Work-up (Hydrolysis)

Figure 1. General workflow for the Vilsmeier-Haack formylation of 1H-indole-4-carboxylic acid.

Detailed Methodology (General Procedure):

  • Vilsmeier Reagent Preparation: In a cooled, inert atmosphere, phosphorus oxychloride is added dropwise to N,N-dimethylformamide (DMF). The mixture is stirred to allow for the formation of the chloroiminium salt, known as the Vilsmeier reagent.[5]

  • Formylation: The starting material, 1H-indole-4-carboxylic acid, is dissolved in an appropriate solvent and cooled. The freshly prepared Vilsmeier reagent is then added to this solution. The reaction mixture is stirred, often with gentle warming, to drive the formylation at the C3 position of the indole ring.[5][6][7]

  • Work-up and Isolation: Upon completion of the reaction, the mixture is quenched by the addition of water or an aqueous base. This hydrolyzes the intermediate iminium salt to the desired aldehyde. The product is then typically isolated by filtration or extraction, followed by purification techniques such as recrystallization or column chromatography.[5]

Biological Activity

The search of the available literature did not yield specific information regarding the biological activity or the involvement in any signaling pathways of 3-formyl-1H-indole-4-carboxylic acid. However, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[8] The presence of both a carboxylic acid and an aldehyde group on the indole ring suggests that this molecule could serve as a versatile intermediate for the synthesis of more complex, biologically active molecules.

Logical Relationship of Indole Derivatives in Drug Discovery:

G Indole_Scaffold Indole Scaffold Target_Molecule 3-formyl-1H-indole- 4-carboxylic acid Indole_Scaffold->Target_Molecule Functionalization Bioactive_Derivatives Biologically Active Indole Derivatives Target_Molecule->Bioactive_Derivatives Chemical Synthesis Drug_Discovery Drug Discovery & Development Bioactive_Derivatives->Drug_Discovery Leads to

Figure 2. The role of 3-formyl-1H-indole-4-carboxylic acid as an intermediate in drug discovery.

Conclusion

References

Foundational

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 3-formyl-1H-indole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 3-formyl-1H-indol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 3-formyl-1H-indole-4-carboxylic acid. This key intermediate is of significant interest in medicinal chemistry and drug development due to the prevalence of the indole nucleus in a wide array of pharmacologically active compounds.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-formyl-1H-indole-4-carboxylic acid. It is important to note that while this data is based on established principles of spectroscopy and analysis of closely related compounds, direct experimental spectra for this specific molecule are not widely available in public databases. The provided data represents predicted values and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d₆, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~13.0br s-1HCOOH
~12.0br s-1HNH
~10.1s-1HCHO
~8.3s-1HH2
~7.8d~7.51HH5
~7.5d~8.01HH7
~7.3t~7.81HH6

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d₆, Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~190CHO
~170COOH
~140C7a
~138C2
~130C3a
~128C4
~125C6
~122C5
~118C3
~112C7
Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3300MediumN-H stretch (Indole)
~1700StrongC=O stretch (Carboxylic Acid)
~1670StrongC=O stretch (Aldehyde)
~1600, ~1450MediumC=C stretch (Aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

TechniqueMode[M/Z]Fragment
Electrospray Ionization (ESI)Positive190.0504[M+H]⁺
Electrospray Ionization (ESI)Negative188.0348[M-H]⁻

Experimental Protocols

The synthesis of 3-formyl-1H-indole-4-carboxylic acid can be achieved via the Vilsmeier-Haack formylation of 1H-indole-4-carboxylic acid. The following is a detailed, generalized protocol based on established procedures for similar indole substrates.

Synthesis of 3-formyl-1H-indole-4-carboxylic acid via Vilsmeier-Haack Reaction

Materials:

  • 1H-indole-4-carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Hydrochloric acid (HCl) (e.g., 1M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (argon or nitrogen), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel with vigorous stirring. The mixture is then allowed to warm to room temperature and stirred for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 1H-indole-4-carboxylic acid in anhydrous dichloromethane (DCM) in a separate flask. Cool this solution to 0 °C. Add the freshly prepared Vilsmeier reagent dropwise to the solution of 1H-indole-4-carboxylic acid. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice. Basify the aqueous mixture by the slow addition of a sodium hydroxide solution until a pH of approximately 10-12 is reached. This hydrolysis step is typically accompanied by stirring for about 30 minutes.

  • Purification: Acidify the aqueous layer with hydrochloric acid to a pH of approximately 3-4 to precipitate the product. The resulting solid is collected by vacuum filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield 3-formyl-1H-indole-4-carboxylic acid as a solid.

  • Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualizations

The following diagrams illustrate the key chemical transformation and the general workflow for the spectroscopic analysis of the synthesized compound.

G cluster_0 Synthesis 1H-indole-4-carboxylic acid 1H-indole-4-carboxylic acid 3-formyl-1H-indole-4-carboxylic acid 3-formyl-1H-indole-4-carboxylic acid 1H-indole-4-carboxylic acid->3-formyl-1H-indole-4-carboxylic acid Formylation Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF)->3-formyl-1H-indole-4-carboxylic acid

Caption: Vilsmeier-Haack formylation of 1H-indole-4-carboxylic acid.

G Synthesized Compound Synthesized Compound NMR Spectroscopy NMR Spectroscopy Synthesized Compound->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Synthesized Compound->IR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Compound->Mass Spectrometry Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation IR Spectroscopy->Structural Confirmation Mass Spectrometry->Structural Confirmation

Caption: Spectroscopic analysis workflow for structural elucidation.

Exploratory

An In-depth Technical Guide to 3-Formyl-1H-indole-4-carboxylic Acid (CAS Number: 208772-46-7)

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Formyl-1H-indole-4-carboxylic acid, with the CAS number 208772-46-7, is a key heterocyclic organic compound. Its structure, featuring both a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-1H-indole-4-carboxylic acid, with the CAS number 208772-46-7, is a key heterocyclic organic compound. Its structure, featuring both a reactive aldehyde and a carboxylic acid on an indole scaffold, makes it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its properties, structure, and potential applications, with a focus on its emerging role in the development of novel therapeutics. The primary application of this molecule is as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to selectively degrade target proteins.

Chemical Structure and Properties

The fundamental structure of 3-Formyl-1H-indole-4-carboxylic acid is characterized by an indole ring system substituted with a formyl group at the 3-position and a carboxylic acid group at the 4-position.

SMILES: O=Cc1c[nH]c2cccc(C(=O)O)c12

Physicochemical Properties

A summary of the key physicochemical properties of 3-Formyl-1H-indole-4-carboxylic acid is presented in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models.

PropertyValueSource
Molecular Formula C₁₀H₇NO₃[1]
Molecular Weight 189.17 g/mol [1]
Physical Form Solid, Powder[1]
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa (predicted) Not available
Purity Typically >96%
Spectroscopic Data

Synthesis

While a specific, detailed experimental protocol for the synthesis of 3-Formyl-1H-indole-4-carboxylic acid is not widely published in peer-reviewed literature, general methods for the formylation and carboxylation of indole rings are well-established. The synthesis would likely involve a multi-step process starting from a suitable indole precursor.

A potential synthetic approach could involve the formylation of an indole-4-carboxylate derivative at the C3 position, a common reaction for indoles. The Vilsmeier-Haack reaction is a classic method for introducing a formyl group at the 3-position of an indole ring. Alternatively, other formylating agents could be employed. The carboxylic acid moiety at the 4-position would likely be introduced earlier in the synthetic sequence or be present on the starting indole material.

A generalized workflow for a potential synthesis is outlined below.

G cluster_synthesis Generalized Synthetic Workflow Start Indole-4-carboxylic acid derivative Step1 Protection of Carboxylic Acid Start->Step1 Esterification Step2 C3-Formylation (e.g., Vilsmeier-Haack) Step1->Step2 POCl₃, DMF Step3 Deprotection Step2->Step3 Hydrolysis Final 3-Formyl-1H-indole-4-carboxylic acid Step3->Final

A potential synthetic route for 3-Formyl-1H-indole-4-carboxylic acid.

Role in Targeted Protein Degradation: PROTACs

The most significant application of 3-Formyl-1H-indole-4-carboxylic acid is as a versatile building block in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.

The PROTAC Concept

The mechanism of action of a PROTAC involves hijacking the cell's natural protein disposal system. This process is illustrated in the signaling pathway diagram below.

G cluster_protac PROTAC Mechanism of Action PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Recruitment of E2-Ub Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

The ubiquitin-proteasome pathway hijacked by a PROTAC.
Utility of 3-Formyl-1H-indole-4-carboxylic Acid in PROTAC Synthesis

3-Formyl-1H-indole-4-carboxylic acid serves as a bifunctional linker precursor. The carboxylic acid provides a handle for conjugation to a linker, which is then attached to an E3 ligase ligand. The aldehyde group can be used to attach the warhead that binds to the protein of interest, often through reductive amination or other condensation reactions. This dual functionality allows for the modular and efficient assembly of PROTAC libraries for screening and optimization.

The general workflow for incorporating this building block into a PROTAC is depicted below.

G cluster_protac_synthesis PROTAC Synthesis Workflow BuildingBlock 3-Formyl-1H-indole-4- carboxylic acid Linker Linker Attachment BuildingBlock->Linker Amide Coupling E3Ligand E3 Ligase Ligand Conjugation Linker->E3Ligand Intermediate Aldehyde-Linker-E3 Ligand Intermediate E3Ligand->Intermediate PROTAC Final PROTAC Molecule Intermediate->PROTAC Reductive Amination or other condensation Warhead Protein of Interest (POI) Warhead Warhead->PROTAC

References

Foundational

The Biological Activity of Substituted Indole-4-Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Introduction: The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] Among its many...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] Among its many isomers, the indole-4-carboxylic acid framework serves as a crucial synthetic intermediate for developing targeted therapeutic agents. While the parent compound is a reagent, its derivatives have been investigated for several pharmacological applications, including as antiviral agents targeting viral proteases and as modulators of G-protein coupled receptors like the histamine H3 receptor.[2]

This technical guide provides an in-depth overview of the documented biological activities of substituted indole-4-carboxylic acid derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying biochemical pathways.

Antiviral Activity: SARS-CoV-2 3CL Protease (3CLpro) Inhibition

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2. It cleaves viral polyproteins to produce functional non-structural proteins, making it a prime target for antiviral drug development.[3] Derivatives of indole-4-carboxylic acid have been identified as potent inhibitors of this enzyme.

Quantitative Data: 3CLpro Inhibition

One of the most notable examples is a 5-chloropyridinyl ester derivative of indole-4-carboxylic acid, which demonstrates significant inhibitory and antiviral efficacy.

Compound IDStructureTargetAssay TypeIC50 (nM)Antiviral EC50 (µM)Cell LineReference
1 5-chloropyridinyl indole-4-carboxylateSARS-CoV-2 3CLproEnzyme Inhibition2502.8VeroE6[4]
Mechanism of Action: Covalent Inhibition

The SARS-CoV-2 3CLpro active site features a Cys145-His41 catalytic dyad. The proposed mechanism for ester derivatives of indole-4-carboxylic acid involves the acylation of the active site cysteine residue, forming a covalent bond that irreversibly inhibits the enzyme's proteolytic activity.

G cluster_0 3CLpro Active Site Cys145 Cys145-SH (Nucleophile) TransitionState Tetrahedral Intermediate Cys145->TransitionState His41 His41 (General Base) His41->TransitionState Proton Transfer Inhibitor Indole-4-Carboxylate Ester (Electrophile) Inhibitor->Cys145 Nucleophilic Attack CovalentComplex Acylated Enzyme (Inactive) TransitionState->CovalentComplex Collapse LeavingGroup Chloropyridinol Leaving Group TransitionState->LeavingGroup Release

Caption: Mechanism of covalent inhibition of SARS-CoV-2 3CLpro.

Potential as Histamine H3 Receptor Antagonists

Indole-4-carboxylic acid is a documented starting material for the synthesis of histamine H3 receptor (H3R) antagonists.[2] The H3 receptor is a presynaptic G-protein coupled receptor (GPCR) that acts as an autoreceptor, inhibiting the synthesis and release of histamine in the central nervous system.[5] Antagonists of this receptor increase the release of histamine and other neurotransmitters like acetylcholine and norepinephrine, making them attractive candidates for treating cognitive disorders and Alzheimer's disease.[6]

Signaling Pathway of the Histamine H3 Receptor

The H3 receptor couples to the Gi/o family of G-proteins. Upon activation by histamine, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. H3R antagonists block this process, thereby preventing the inhibitory effect of histamine.

G Histamine Histamine H3R Histamine H3 Receptor (H3R) Histamine->H3R Binds & Activates Antagonist H3R Antagonist (e.g., Indole-4-Carboxamide Derivative) Antagonist->H3R Binds & Blocks G_Protein Gi/o Protein H3R->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Decreased Neurotransmitter Release cAMP->Response Leads to

Caption: Simplified signaling pathway of the Histamine H3 Receptor.

While the indole-4-carboxylic acid scaffold is utilized in the synthesis of H3R antagonists, specific quantitative activity data (e.g., Ki or IC50 values) for simple substituted derivatives were not available in the public domain literature reviewed for this guide. Further research is needed to fully characterize the structure-activity relationships (SAR) for this specific chemical series.

Other Potential Biological Activities

Detailed Experimental Protocols

Reproducible and robust assays are critical for the evaluation of novel chemical entities. The following sections detail common experimental protocols for assessing the biological activities discussed.

Protocol 1: SARS-CoV-2 3CLpro FRET Inhibition Assay

This protocol describes a fluorescence resonance energy transfer (FRET) assay to quantify the inhibitory activity of test compounds against purified 3CLpro.

  • Principle: The assay uses a peptide substrate containing a fluorophore and a quencher. When the substrate is intact, the quencher suppresses the fluorescence. Upon cleavage by 3CLpro, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence proportional to enzyme activity.[7]

  • Materials:

    • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

    • Enzyme: Purified recombinant SARS-CoV-2 3CLpro (final concentration ~50-100 nM).

    • FRET Substrate: e.g., (Dabcyl)KTSAVLQ↓SGFRKME(Edans)-NH2 (final concentration ~15-20 µM).

    • Test Compounds: Serially diluted in 100% DMSO.

    • Controls: DMSO (negative), known inhibitor like GC376 (positive).

    • Hardware: Black, flat-bottom 96- or 384-well plates; fluorescence plate reader.

  • Procedure:

    • Add 2 µL of serially diluted test compound or control to appropriate wells.

    • Add 90 µL of 3CLpro enzyme solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically (e.g., every minute for 30 minutes) at an excitation wavelength of ~340-360 nm and an emission wavelength of ~460-480 nm.[8]

  • Data Analysis:

    • Determine the initial reaction rate (slope) from the linear portion of the kinetic curve for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G start Start prep_plate Dispense Test Compounds & Controls into Plate start->prep_plate add_enzyme Add 3CLpro Enzyme Solution to Wells prep_plate->add_enzyme pre_incubate Pre-incubate (15-30 min, RT) for Inhibitor Binding add_enzyme->pre_incubate add_substrate Initiate Reaction: Add FRET Substrate pre_incubate->add_substrate read_plate Measure Fluorescence Kinetically (Ex: 350nm, Em: 470nm) add_substrate->read_plate analyze Calculate Reaction Rates & % Inhibition read_plate->analyze calc_ic50 Plot Dose-Response Curve & Determine IC50 analyze->calc_ic50 end End calc_ic50->end

Caption: Experimental workflow for a FRET-based enzyme inhibition assay.

Protocol 2: Histamine H3 Receptor Competitive Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the H3 receptor using a competitive radioligand binding assay.

  • Principle: The assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the H3 receptor in a membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound.

  • Materials:

    • Membrane Preparation: Cell membranes from HEK293 or CHO cells stably expressing the human H3 receptor.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: [³H]-Nα-methylhistamine (a tritiated H3R agonist).

    • Test Compounds: Serially diluted in assay buffer.

    • Non-specific Control: High concentration (e.g., 10 µM) of a known H3R ligand like clobenpropit or thioperamide.

    • Hardware: 96-well plates, cell harvester with glass fiber filters, scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the assay buffer, a fixed concentration of the [³H]-Nα-methylhistamine radioligand (typically at or below its Kd value), and varying concentrations of the test compound.

    • Add the H3R membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for 2 hours to reach equilibrium.[2]

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters several times with cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Determine specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM with radioligand only).

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Start setup_rxn Combine in Plate: - H3R Membranes - Radioligand ([³H]-NAMH) - Test Compound (Varying Conc.) start->setup_rxn incubate Incubate to Equilibrium (e.g., 2h, 25°C) setup_rxn->incubate filter Rapid Filtration (Separates Bound vs. Free) incubate->filter wash Wash Filters (Removes Non-specific Binding) filter->wash measure Quantify Radioactivity (Scintillation Counting) wash->measure analyze Calculate % Specific Binding vs. Compound Concentration measure->analyze calc_ki Determine IC50 & Calculate Ki via Cheng-Prusoff Equation analyze->calc_ki end End calc_ki->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Substituted indole-4-carboxylic acids are a versatile class of compounds with significant potential in drug discovery. The scaffold has demonstrated potent, clinically relevant activity as an inhibitor of the SARS-CoV-2 3CL protease. Furthermore, its established use as a synthetic precursor for histamine H3 receptor antagonists highlights its value in developing therapies for central nervous system disorders. While quantitative data for derivatives targeting H3R, HIV protease, and VLA-4 are not widely published, the recurring use of this core structure underscores its importance. The detailed protocols provided herein offer a robust framework for researchers to screen and characterize novel derivatives of indole-4-carboxylic acid against these and other emerging biological targets.

References

Exploratory

"3-formyl-1H-indole-4-carboxylic acid derivatives and analogs"

An In-depth Technical Guide on 3-Formyl-1H-indole-4-carboxylic Acid Derivatives and Analogs For Researchers, Scientists, and Drug Development Professionals Introduction The indole nucleus is a privileged scaffold in medi...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Formyl-1H-indole-4-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Among its many derivatives, 3-formyl-1H-indole-4-carboxylic acid and its analogs represent a versatile class of molecules with significant potential in drug discovery. The strategic placement of the formyl and carboxylic acid groups on the indole ring provides key reactive handles for synthetic modification, enabling the generation of diverse chemical libraries. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this important class of compounds, intended to serve as a valuable resource for researchers in the field.

Synthesis of the Core Scaffold and Derivatives

The foundational structure, 3-formyl-1H-indole-4-carboxylic acid, serves as a crucial intermediate in the synthesis of more complex analogs like 4-cyanoindole.[4] A common and effective method for its preparation is the Vilsmeier-Haack reaction.[4] Further derivatization can be achieved through a variety of established synthetic organic chemistry reactions.

A general workflow for the synthesis of indole derivatives often involves a multi-step process, starting from appropriately substituted anilines. This can include reactions such as the Japp–Klingemann condensation followed by a Fischer indole ring closure to form the core indole structure. Subsequent modifications, like Vilsmeier-Haack formylation, introduce the key aldehyde group, which can then be further elaborated using Wittig-type olefination or Horner–Wadsworth–Emmons reactions to build more complex side chains.[5]

Below is a generalized workflow for the synthesis of substituted indole derivatives.

General Synthetic Workflow for Indole Derivatives cluster_0 Core Indole Synthesis cluster_1 Functionalization cluster_2 Side-Chain Elaboration A Substituted Aniline B Japp-Klingemann Condensation A->B C Fischer Indole Synthesis B->C D Indole Carboxylate C->D Esterification E Vilsmeier-Haack Formylation D->E F 3-Formyl Indole Derivative E->F G Wittig / HWE Reaction F->G H Final Derivative G->H

Caption: Generalized synthetic pathway for indole derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the indole-4-carboxylic acid scaffold have demonstrated a wide array of biological activities, highlighting their potential as therapeutic agents in various disease areas.

Anti-inflammatory and Analgesic Activity

Certain indole derivatives have shown significant potential as anti-inflammatory and analgesic agents. A study focusing on acetohydrazide derivatives of 2-(5-methoxy-2-methyl-1H-indol-3-yl) identified several compounds with potent activity, proposed to function as cyclooxygenase (COX) inhibitors.[6]

CompoundSubstitution (R)Anti-inflammatory (% Inhibition after 3h)Analgesic Activity (% Inhibition)
S3 3-nitrophenyl61.20%61.36%
S7 3,4-dimethoxyphenyl62.24%Not Reported
S14 2,4,5-trimethoxyphenyl63.69%70.27%
S10 3-hydroxyphenylNot Reported62.50%
S17 2,4,6-trimethoxyphenylNot Reported61.53%
Indomethacin Reference Drug76.89%84.09%
Table 1: Anti-inflammatory and analgesic activities of selected indole derivatives.[6]
Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism

Cysteinyl leukotrienes are potent inflammatory mediators involved in asthma and other inflammatory diseases. A novel class of 3-substituted 1H-indole-2-carboxylic acid derivatives has been identified as highly potent and selective CysLT1 antagonists.[5]

CompoundCysLT1 IC50 (µM)CysLT2 IC50 (µM)
17k 0.0059 ± 0.001115 ± 4
Table 2: Inhibitory activity of compound 17k against CysLT1 and CysLT2 receptors.[5]
HIV-1 Integrase Inhibition

HIV-1 integrase is a critical enzyme for viral replication, making it a key target for antiretroviral therapy. Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[7] Structure-activity relationship (SAR) studies have shown that modifications at the C3 and C6 positions of the indole core can significantly enhance inhibitory activity.

CompoundIntegrase Inhibition IC50 (µM)
3 12.41
4 18.52
20a 0.13
Table 3: Inhibitory activity of indole-2-carboxylic acid derivatives against HIV-1 integrase.[7]

The logical progression of SAR studies in this area is depicted below, showing how initial hits are optimized to yield highly potent inhibitors.

Structure-Activity Relationship (SAR) Logic for HIV-1 Integrase Inhibitors A Initial Hit (Compound 3, IC50 = 12.41 µM) B Modification Strategy A->B C Add Halogenated Phenyl at C6 (π-stacking with viral DNA) B->C D Introduce Long Branch at C3 (Interact with hydrophobic pocket) B->D E Optimized Lead (Compound 20a, IC50 = 0.13 µM) C->E D->E

Caption: SAR optimization path for indole-based HIV-1 integrase inhibitors.

Herbicidal Activity

Derivatives of indole-3-carboxylic acid have been investigated as potential herbicides that mimic the natural plant hormone auxin. These compounds can act as antagonists of the auxin receptor protein TIR1, disrupting plant growth.[8][9]

CompoundTarget SpeciesInhibition Rate (Root, 100 mg/L)Inhibition Rate (Root, 10 mg/L)
10d Rape (B. napus)96%92%
10h Rape (B. napus)95%93%
Table 4: Herbicidal activity of indole-3-carboxylic acid derivatives on the root growth of Rape.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Synthesis of Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate[7]
  • Reagents and Setup: Dissolve ethyl 6-bromo-1H-indole-2-carboxylate (compound 12, 0.37 mmol) in 10 mL of N,N-Dimethylformamide (DMF).

  • Reaction: Add phosphorus oxychloride (POCl3, 3.73 mmol) dropwise to the solution.

  • Incubation: Stir the mixture at room temperature for 2 hours, then heat under reflux for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the solution to room temperature. Adjust the pH to 8 by adding anhydrous sodium carbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography.

The general workflow for this formylation and subsequent reduction is outlined below.

Experimental Workflow: Synthesis and Reduction A Start: Ethyl 6-bromo- 1H-indole-2-carboxylate B Vilsmeier-Haack Formylation (POCl3, DMF) A->B C Intermediate: Ethyl 6-bromo- 3-formyl-1H-indole-2-carboxylate B->C D Reduction (Aluminum isopropoxide, isopropanol) C->D E Final Product: Isopropyl 6-bromo- 3-(hydroxymethyl)-1H-indole-2-carboxylate D->E

Caption: Workflow for formylation and reduction of an indole-2-carboxylate.

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)[6]
  • Animals: Use Wistar albino rats (150-200g).

  • Grouping: Divide animals into a control group, a standard group (receiving Indomethacin), and test groups (receiving synthesized compounds).

  • Compound Administration: Administer the test compounds and the standard drug orally. The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

  • Measurement: Measure the paw volume immediately after injection and at specified intervals (e.g., 2 and 3 hours) using a plethysmometer.

  • Calculation: Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume increase in the control group, and Vt is the mean paw volume increase in the drug-treated group.

Analgesic Activity Assay (Hot-Plate Method)[6]
  • Animals: Use Swiss albino mice (20-25g).

  • Apparatus: Use a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Baseline Measurement: Place each mouse on the hot plate and record the reaction time (licking of paws or jumping). This is the baseline latency.

  • Compound Administration: Administer the test compounds and a standard drug (e.g., Indomethacin) intraperitoneally or orally.

  • Post-treatment Measurement: Measure the reaction time again at regular intervals (e.g., 30, 60, 90, 120 minutes) after drug administration. A cut-off time (e.g., 15 seconds) is set to prevent tissue damage.

  • Calculation: The percentage increase in reaction time (analgesic activity) is calculated.

Conclusion

The 3-formyl-1H-indole-4-carboxylic acid scaffold and its analogs are a rich source of chemical diversity with demonstrated therapeutic potential across multiple domains, including anti-inflammatory, antiviral, and herbicidal applications. The synthetic tractability of the indole core allows for systematic structural modifications, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The data and protocols presented in this guide underscore the continued importance of this molecular framework in modern drug discovery and development.

References

Foundational

A Comprehensive Technical Review of Formyl-Indole Compounds: Synthesis, Biological Activity, and Therapeutic Prospects

Abstract: The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products, pharmaceuticals, and bioactive molecules. Among its many derivatives, formy...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products, pharmaceuticals, and bioactive molecules. Among its many derivatives, formyl-indoles represent a particularly versatile class, serving as both critical synthetic intermediates and potent pharmacological agents in their own right. This technical guide provides an in-depth review of formyl-indole compounds, tailored for researchers, scientists, and drug development professionals. It covers prominent synthetic methodologies, details key biological activities with a focus on anticancer and anti-inflammatory properties, and presents quantitative activity data in a structured format. Furthermore, this review includes detailed experimental protocols and visualizes key synthetic and signaling pathways using Graphviz diagrams to facilitate a deeper understanding of the chemistry and biology of these significant compounds.

Introduction

Indole, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, found in essential biomolecules like the amino acid tryptophan and neurotransmitters serotonin and melatonin.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The introduction of a formyl (-CHO) group onto the indole ring creates a reactive aldehyde functionality that not only serves as a handle for further chemical elaboration but also contributes directly to the biological profile of the molecule.[1] These compounds have garnered significant interest for their potential in treating a range of diseases, from cancer to chronic inflammatory conditions.[5][6] This review consolidates the current knowledge on formyl-indole compounds, emphasizing their synthesis, mechanisms of action, and quantitative biological data to guide future research and development.

Synthesis of Formyl-Indole Compounds

The preparation of formyl-indoles can be achieved through several established synthetic routes. The most common and efficient method for introducing a formyl group at the C3 position of the indole ring is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The process is reliable, high-yielding, and has become a standard procedure in organic synthesis.[7] Other methods include the Reimer-Tiemann and Gattermann reactions, though they are often less efficient for this specific transformation.[1]

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation of Indole DMF DMF (Dimethylformamide) Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier Reacts with POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier Complex Electrophilic Substitution at C3 Vilsmeier->Complex Electrophile Indole Indole Indole->Complex Hydrolysis Aqueous Workup/ Hydrolysis Complex->Hydrolysis Product 3-Formylindole Hydrolysis->Product

Caption: Workflow of the Vilsmeier-Haack reaction for 3-formylindole synthesis.
Detailed Experimental Protocol: Synthesis of Indole-3-aldehyde

The following protocol is adapted from a procedure published in Organic Syntheses, which provides a reliable and high-yield method for the Vilsmeier-Haack formylation of indole.[7]

Materials:

  • N,N-Dimethylformamide (DMF), freshly distilled (288 mL, 3.74 moles)

  • Phosphorus oxychloride (POCl₃), freshly distilled (86 mL, 0.94 mole)

  • Indole, recrystallized (100 g, 0.85 mole)

  • Sodium hydroxide (NaOH)

  • Crushed ice

  • Water

Procedure:

  • A 1-L three-necked round-bottomed flask is equipped with a mechanical stirrer, a drying tube, and a dropping funnel. The flask is charged with DMF and cooled in an ice-salt bath.

  • POCl₃ is added dropwise to the stirred DMF over 30 minutes, maintaining the temperature of the mixture. The Vilsmeier reagent forms as a yellow solution.

  • A solution of indole in 100 mL of DMF is added to the reagent over 1 hour, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, the viscous solution is warmed to 35°C and stirred for an additional 2 hours.

  • The reaction mixture is then transferred into a 3-L flask containing 200 g of crushed ice and 100 mL of water.

  • A solution of 375 g of NaOH in 1 L of water is added to the mixture to hydrolyze the intermediate complex. The addition should be controlled to manage the exothermic reaction.

  • The resulting suspension is heated to boiling, then allowed to cool to room temperature, and finally chilled in a refrigerator overnight.

  • The precipitated product is collected by filtration, washed thoroughly with water, and air-dried. This procedure typically yields about 120 g (97%) of indole-3-aldehyde as a solid with a melting point of 196–197°C.[7]

Biological Activities and Therapeutic Potential

Formyl-indole derivatives have demonstrated a wide array of biological activities, with anticancer and anti-inflammatory effects being the most extensively studied.

Anticancer Activity

The anticancer potential of indole derivatives is well-documented. Many formyl-indole analogues function as potent tubulin polymerization inhibitors .[8] Microtubules are essential components of the cytoskeleton involved in cell division (mitosis), and their disruption is a clinically validated anticancer strategy.[6] These compounds often bind to the colchicine site on β-tubulin, preventing the assembly of α,β-tubulin heterodimers into microtubules. This leads to a halt in the cell cycle at the G2/M phase, triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[6][9]

G tubulin α/β-Tubulin Dimers microtubule Microtubule Assembly (Polymerization) tubulin->microtubule spindle Mitotic Spindle Formation microtubule->spindle arrest G2/M Phase Arrest mitosis Cell Division (Mitosis) spindle->mitosis spindle->arrest Disruption leads to proliferation Cancer Cell Proliferation mitosis->proliferation inhibitor Formyl-Indole Compound inhibitor->microtubule Inhibits apoptosis Apoptosis arrest->apoptosis

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Table 1: Quantitative Anticancer Activity of Indole Derivatives The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected indole derivatives against various cancer cell lines and tubulin polymerization.[4][10]

Compound IDTarget/Cell LineActivity TypeIC₅₀ Value (µM)Reference
5m Tubulin PolymerizationInhibition0.37 ± 0.07[8]
5f A549 (Lung), Hela (Cervical)Antiproliferative0.11 - 1.4[8]
1k Tubulin PolymerizationInhibition0.58 ± 0.06[8]
9 Tubulin PolymerizationInhibition1.5 ± 0.56[8]
33b Tubulin PolymerizationInhibition17.8 ± 0.2[8]
7k HeLa (Cervical)Antiproliferative8.7 ± 1.3[9]
ATI 3 Tubulin PolymerizationInhibition3.3[6]
ATI 4 Tubulin PolymerizationInhibition2.0[6]
7f Tubulin PolymerizationInhibition2.04[11]
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Formyl-indole derivatives have emerged as potent anti-inflammatory agents by modulating key signaling pathways.[5] Studies have shown that these compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[12][13] The mechanism often involves the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response, and the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13]

G stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor nfkb_path NF-κB Signaling Pathway receptor->nfkb_path nfkb_act NF-κB Activation nfkb_path->nfkb_act gene_exp Pro-inflammatory Gene Expression nfkb_act->gene_exp cytokines NO, IL-6, TNF-α, COX-2 gene_exp->cytokines inflammation Inflammatory Response cytokines->inflammation inhibitor Formyl-Indole Compound inhibitor->nfkb_path Inhibits

Caption: Anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Table 2: Quantitative Anti-inflammatory Activity of Indole Derivatives This table presents the IC₅₀ values for selected indole derivatives, quantifying their ability to inhibit key inflammatory mediators.

Compound IDTargetActivity TypeIC₅₀ Value (µM)Reference
4dc STING InhibitionInhibition0.14[5]
UA-1 Nitric Oxide (NO)Inhibition2.2 ± 0.4[13]
13b Nitric Oxide (NO)Inhibition10.992[12]
13b Interleukin-6 (IL-6)Inhibition2.294[12]
13b TNF-αInhibition12.901[12]
13d Interleukin-6 (IL-6)Inhibition4.715[12]
Other Biological Activities

Beyond their anticancer and anti-inflammatory properties, formyl-indole compounds have been investigated for a range of other therapeutic applications. Certain derivatives have shown significant hepatoprotective (liver-protecting) and antihypoxant activities.[8] Additionally, research has explored their potential as antimicrobial , antiviral , and antiparasitic agents, highlighting the broad therapeutic window of this chemical class.[14]

Conclusion

Formyl-indole compounds constitute a versatile and highly valuable class of heterocyclic molecules. Their straightforward synthesis, particularly via the Vilsmeier-Haack reaction, makes them accessible starting materials for creating diverse chemical libraries. The potent biological activities exhibited by these compounds, most notably as tubulin polymerization inhibitors for cancer therapy and as modulators of inflammatory pathways, underscore their immense therapeutic potential. The quantitative data presented in this review confirm their high potency, with many derivatives active in the low micromolar to nanomolar range. Future research should continue to explore the structure-activity relationships of these compounds to optimize their efficacy and safety profiles, paving the way for the development of novel, indole-based therapeutics to address significant unmet medical needs.

References

Exploratory

An In-depth Technical Guide on 3-formyl-1H-indole-4-carboxylic acid: Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 3-formyl-1H-indole-4-carboxylic acid, a distinct indole derivative, has emerged as a molecule of interest within the scientific community. This tec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-formyl-1H-indole-4-carboxylic acid, a distinct indole derivative, has emerged as a molecule of interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, historical synthetic approaches, and potential applications, particularly in the realm of drug discovery and development. Detailed experimental protocols for key synthetic methodologies are presented, alongside a structured summary of available quantitative data. Furthermore, this guide employs visualizations to elucidate logical relationships in its synthesis, offering a valuable resource for researchers engaged in medicinal chemistry and organic synthesis.

Introduction

Indole and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The unique electronic properties and the ability of the indole nucleus to participate in various intermolecular interactions make it an attractive template for the design of novel therapeutic agents. Among the vast family of indole-containing compounds, 3-formyl-1H-indole-4-carboxylic acid (CAS No. 208772-46-7) represents a structurally intriguing molecule, featuring both an aldehyde and a carboxylic acid functionality on the indole ring. These reactive groups provide valuable handles for further chemical modifications, making it a versatile building block in the synthesis of more complex molecules.

This guide aims to consolidate the current knowledge on 3-formyl-1H-indole-4-carboxylic acid, with a focus on its chemical synthesis and known properties.

Discovery and History

The initial discovery and first reported synthesis of 3-formyl-1H-indole-4-carboxylic acid are not extensively documented in readily accessible scientific literature. The compound is listed in several chemical supplier catalogs, indicating its availability for research purposes. Its CAS Registry Number, 208772-46-7, was assigned at a point that suggests its relatively modern emergence as a chemical entity. While a seminal discovery paper is not apparent, its existence is noted in the context of chemical libraries used for high-throughput screening in drug discovery programs. The history of this specific molecule is therefore more closely tied to its role as a synthetic intermediate and a component of screening collections rather than a well-characterized natural product or a compound with a long-standing history of investigation.

Chemical Synthesis

The synthesis of 3-formyl-1H-indole-4-carboxylic acid typically involves a multi-step process starting from a suitably substituted benzene derivative. While the precise initial reported synthesis is not detailed in the available literature, a plausible and commonly employed synthetic strategy would involve the construction of the indole ring system followed by the introduction of the formyl group. General methods for indole synthesis, such as the Fischer indole synthesis, followed by a formylation reaction like the Vilsmeier-Haack reaction, are common approaches for preparing such derivatives.

General Synthetic Approach

A logical synthetic pathway to 3-formyl-1H-indole-4-carboxylic acid can be conceptualized as outlined below. This represents a general workflow based on established indole synthetic methodologies.

G A Substituted Aniline Derivative B Indole-4-carboxylic acid derivative A->B Fischer Indole Synthesis C 3-formyl-1H-indole-4-carboxylic acid B->C Vilsmeier-Haack Formylation

Caption: General synthetic workflow for 3-formyl-1H-indole-4-carboxylic acid.

Key Experimental Protocols

While a specific, detailed experimental protocol for the first synthesis of 3-formyl-1H-indole-4-carboxylic acid is not available in the searched literature, a representative procedure based on common organic synthesis techniques is provided below. This protocol is illustrative and may require optimization.

Step 1: Synthesis of a suitable Indole-4-carboxylic acid precursor (Illustrative)

The Fischer indole synthesis is a widely used method for the preparation of indoles. This would typically involve the reaction of a substituted phenylhydrazine with a ketone or aldehyde. For the synthesis of an indole-4-carboxylic acid derivative, a starting material such as (2-amino-3-carboxyphenyl)hydrazine could be envisioned.

Protocol:

  • A solution of the appropriate phenylhydrazine hydrochloride (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) is prepared.

  • An appropriate carbonyl compound (e.g., pyruvic acid, 1.1 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux for a specified period (typically 2-24 hours) while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • Purification is achieved by recrystallization or column chromatography.

Step 2: Formylation of the Indole Ring (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings, such as indoles.

Protocol:

  • To a cooled (0 °C) solution of dimethylformamide (DMF, excess), phosphorus oxychloride (POCl₃, 1.5-2 equivalents) is added dropwise with stirring.

  • The resulting Vilsmeier reagent is stirred at 0 °C for 30-60 minutes.

  • A solution of the indole-4-carboxylic acid derivative (1 equivalent) in DMF is then added dropwise to the Vilsmeier reagent at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours, or gently heated, until the reaction is complete as monitored by TLC.

  • The reaction is quenched by pouring it onto crushed ice and neutralizing with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.

  • The crude product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Physicochemical Properties and Data

Quantitative data for 3-formyl-1H-indole-4-carboxylic acid is primarily available from commercial suppliers. A summary of these properties is provided in the table below for easy reference.

PropertyValueSource
CAS Number 208772-46-7Sigma-Aldrich
Molecular Formula C₁₀H₇NO₃Sigma-Aldrich
Molecular Weight 189.17 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
Purity ≥96%Various Suppliers
Storage Temperature 2-8°C, Inert atmosphereSigma-Aldrich

Biological Activities and Potential Applications

While specific biological data for 3-formyl-1H-indole-4-carboxylic acid is scarce in the public domain, the broader class of indole-3-carboxaldehydes has been the subject of extensive research in drug discovery. These compounds have been shown to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer effects.

The presence of the carboxylic acid at the 4-position and the aldehyde at the 3-position makes 3-formyl-1H-indole-4-carboxylic acid a valuable scaffold for the development of new therapeutic agents. The aldehyde can be readily converted into other functional groups or used in condensation reactions to build more complex molecular architectures. The carboxylic acid moiety can enhance water solubility and provide a key interaction point with biological targets.

Potential areas of application in drug development include:

  • Enzyme Inhibition: The indole scaffold is known to interact with various enzymes. Derivatives of 3-formyl-1H-indole-4-carboxylic acid could be designed as inhibitors of specific enzymes implicated in disease.

  • Receptor Modulation: Indole-containing compounds have been developed as ligands for a variety of receptors. This scaffold could be elaborated to target specific receptor subtypes.

  • Anticancer Agents: Many indole derivatives have demonstrated potent anticancer activity. Further modification of this compound could lead to the discovery of novel oncology drug candidates.

A logical workflow for exploring the potential of this compound in a drug discovery program is illustrated below.

G A 3-formyl-1H-indole-4-carboxylic acid B Chemical Library Synthesis A->B Scaffold C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization D->E F Preclinical Development E->F

Caption: Drug discovery workflow utilizing 3-formyl-1H-indole-4-carboxylic acid.

Conclusion and Future Directions

3-formyl-1H-indole-4-carboxylic acid is a versatile synthetic intermediate with significant potential for application in medicinal chemistry and drug discovery. While its own discovery and detailed biological profile are not yet extensively characterized in the literature, its structural features make it an attractive starting point for the synthesis of novel bioactive compounds. Future research efforts should focus on the thorough biological evaluation of this compound and its derivatives to uncover their therapeutic potential. The development of efficient and scalable synthetic routes will be crucial to facilitate these investigations. As our understanding of the biological roles of indole derivatives continues to expand, compounds like 3-formyl-1H-indole-4-carboxylic acid will undoubtedly play an important role in the quest for new and effective medicines.

Foundational

The Predicted Bioactivity of 3-formyl-1H-indole-4-carboxylic acid: A Technical Guide

Disclaimer: The following technical guide details the predicted bioactivity of 3-formyl-1H-indole-4-carboxylic acid. As of the writing of this document, there is no direct experimental evidence for the biological activit...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide details the predicted bioactivity of 3-formyl-1H-indole-4-carboxylic acid. As of the writing of this document, there is no direct experimental evidence for the biological activities of this specific compound. The predictions herein are based on the well-documented bioactivities of structurally similar indole derivatives, particularly indole-3-carboxaldehyde and indole-4-carboxylic acid, and established structure-activity relationships of the indole scaffold.

Executive Summary

3-formyl-1H-indole-4-carboxylic acid is an indole derivative that, based on its structural features, is predicted to possess a range of biological activities with potential therapeutic applications. The indole nucleus is a "privileged scaffold" in medicinal chemistry, and its derivatives have shown a wide array of pharmacological properties.[1] The presence of a 3-formyl group and a 4-carboxylic acid group on the indole ring suggests potential for anti-inflammatory, anticancer, and antimicrobial activities. This document provides a comprehensive overview of these predicted bioactivities, proposes potential mechanisms of action and relevant signaling pathways, and outlines detailed experimental protocols for future in vitro evaluation. Furthermore, an in silico prediction of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the compound is presented.

Predicted Biological Activities

The bioactivity of 3-formyl-1H-indole-4-carboxylic acid is likely to be influenced by both the 3-formyl and the 4-carboxylic acid moieties. Indole-3-carboxaldehyde and its derivatives are known to exhibit a broad spectrum of biological effects, including anti-inflammatory, anticancer, antibacterial, antifungal, and antiviral properties.[2] The carboxylic acid group at the 4-position may modulate the compound's solubility, cell permeability, and interaction with biological targets.[3]

Predicted Anti-inflammatory Activity

Indole derivatives are known to modulate inflammatory pathways.[4] The predicted anti-inflammatory activity of 3-formyl-1H-indole-4-carboxylic acid is based on the ability of similar compounds to inhibit key inflammatory mediators and signaling pathways.

Predicted Mechanism of Action:

  • Inhibition of NF-κB Signaling: Many indole compounds have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[5][6] This inhibition can occur through the suppression of IκBα kinase (IKK) activation, which prevents the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of NF-κB.[6]

  • Modulation of MAPK Signaling: Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial in mediating inflammatory responses.[7] Indole alkaloids have been reported to modulate these pathways, suggesting a potential mechanism for the anti-inflammatory effects of 3-formyl-1H-indole-4-carboxylic acid.[8]

Predicted Anticancer Activity

The indole scaffold is present in numerous anticancer agents, both natural and synthetic.[9][10] Derivatives of indole-3-carboxaldehyde have demonstrated cytotoxic effects against various cancer cell lines.[2]

Predicted Mechanism of Action:

  • Induction of Apoptosis: Indole compounds can induce programmed cell death (apoptosis) in cancer cells through various mechanisms.[11] These include the modulation of the Bcl-2 family of proteins to increase the ratio of pro-apoptotic to anti-apoptotic proteins, and the activation of caspases.[12]

  • Cell Cycle Arrest: Some indole derivatives have been shown to cause cell cycle arrest, preventing cancer cell proliferation.[13] This can occur at different phases of the cell cycle, such as G1 or G2/M.

  • Inhibition of PI3K/Akt/mTOR Signaling: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and is often dysregulated in cancer.[14] Indole-3-carbinol and its derivatives have been shown to inhibit this pathway.[14]

Predicted Antimicrobial Activity

Indole derivatives have been investigated for their potential as antimicrobial agents.[10] Indole-3-carboxaldehyde itself has demonstrated antifungal properties.[15]

Predicted Mechanism of Action:

  • Inhibition of Biofilm Formation: Some indole derivatives can inhibit the formation of biofilms, which are communities of microorganisms that are often resistant to antibiotics.[16]

  • Disruption of Microbial Cell Membranes: The lipophilic nature of the indole ring may allow the compound to interact with and disrupt the integrity of microbial cell membranes.

In Silico ADMET Prediction

An in silico prediction of the ADMET properties of 3-formyl-1H-indole-4-carboxylic acid was performed to estimate its drug-likeness and potential pharmacokinetic behavior.[17][18][19]

PropertyPredicted ValueInterpretation
Absorption
Molecular Weight189.17 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP1.5 - 2.5Optimal range for oral absorption
H-bond Donors2Compliant with Lipinski's Rule of Five (≤5)
H-bond Acceptors3Compliant with Lipinski's Rule of Five (≤10)
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut
Distribution
Blood-Brain Barrier (BBB) PenetrationLowUnlikely to cross the BBB, potentially reducing CNS side effects
Plasma Protein BindingModerate to HighMay influence the free drug concentration
Metabolism
CYP450 2D6 InhibitionUnlikelyLow risk of drug-drug interactions involving this enzyme
Excretion
Primary RouteRenalPredicted to be excreted primarily through the kidneys
Toxicity
Mutagenicity (Ames test)Non-mutagenicLow predicted risk of genotoxicity
CarcinogenicityNon-carcinogenicLow predicted risk of causing cancer

Proposed Experimental Protocols

The following are detailed, though hypothetical, experimental protocols for the in vitro evaluation of the predicted bioactivities of 3-formyl-1H-indole-4-carboxylic acid.

Evaluation of Anti-inflammatory Activity

4.1.1 Cell Culture:

  • RAW 264.7 murine macrophage cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

4.1.2 Nitric Oxide (NO) Production Assay:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.

  • Pre-treat the cells with various concentrations of 3-formyl-1H-indole-4-carboxylic acid (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

  • After 24 hours, collect the cell culture supernatant.

  • Measure the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.

  • Read the absorbance at 540 nm using a microplate reader.

4.1.3 Western Blot Analysis for NF-κB and MAPK Signaling:

  • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with 3-formyl-1H-indole-4-carboxylic acid for 1 hour.

  • Stimulate with LPS (1 µg/mL) for 30 minutes.

  • Lyse the cells and extract total protein.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, and JNK.

  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Evaluation of Anticancer Activity

4.2.1 Cell Culture:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) will be cultured in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin.

4.2.2 MTT Assay for Cytotoxicity:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow to attach overnight.

  • Treat the cells with various concentrations of 3-formyl-1H-indole-4-carboxylic acid for 48 or 72 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm. The IC50 value will be calculated.

4.2.3 Apoptosis Assay using Flow Cytometry:

  • Treat cancer cells with 3-formyl-1H-indole-4-carboxylic acid at its IC50 concentration for 24 hours.

  • Harvest the cells and wash with PBS.

  • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

4.2.4 Western Blot Analysis for Apoptosis and PI3K/Akt Signaling:

  • Treat cancer cells with 3-formyl-1H-indole-4-carboxylic acid for 24 hours.

  • Extract total protein and perform Western blotting as described in section 4.1.3.

  • Probe with primary antibodies against Bcl-2, Bax, cleaved caspase-3, caspase-3, phospho-Akt, Akt, phospho-mTOR, and mTOR.

Visualizations

Predicted Signaling Pathways

Predicted_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) Nucleus_inf Nucleus NFkB->Nucleus_inf translocates Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS) Nucleus_inf->Inflammatory_Genes activates Compound_inf 3-formyl-1H-indole- 4-carboxylic acid Compound_inf->IKK Compound_inf->MAPK Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound_can 3-formyl-1H-indole- 4-carboxylic acid Compound_can->PI3K Compound_can->Akt Bax Bax Compound_can->Bax Bcl2 Bcl-2 Compound_can->Bcl2 Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Predicted modulation of key signaling pathways by 3-formyl-1H-indole-4-carboxylic acid.

Proposed Experimental Workflow

Experimental_Workflow cluster_in_vitro cluster_mechanism start Start: Compound Synthesis & Characterization in_silico In Silico ADMET Prediction start->in_silico in_vitro In Vitro Bioactivity Screening in_silico->in_vitro cytotoxicity Cytotoxicity Assay (MTT on Cancer & Normal Cells) in_vitro->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO Production in Macrophages) in_vitro->anti_inflammatory antimicrobial Antimicrobial Assay (MIC Determination) in_vitro->antimicrobial mechanism Mechanism of Action Studies cytotoxicity->mechanism anti_inflammatory->mechanism apoptosis_assay Apoptosis Assay (Flow Cytometry) mechanism->apoptosis_assay western_blot Western Blot Analysis (NF-κB, MAPK, PI3K/Akt) mechanism->western_blot lead_optimization Lead Optimization mechanism->lead_optimization in_vivo In Vivo Studies (Animal Models) lead_optimization->in_vivo

Caption: Proposed workflow for the comprehensive evaluation of 3-formyl-1H-indole-4-carboxylic acid.

Conclusion

Based on the extensive literature on the bioactivity of indole derivatives, 3-formyl-1H-indole-4-carboxylic acid is a promising candidate for further investigation as a potential therapeutic agent. Its predicted anti-inflammatory and anticancer properties, likely mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, warrant experimental validation. The proposed in vitro protocols provide a roadmap for the initial biological evaluation of this compound. Favorable results from these studies would justify further preclinical development, including lead optimization and in vivo efficacy studies.

References

Exploratory

An In-Depth Technical Guide to the In Silico Modeling of 3-formyl-1H-indole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for the novel compound, 3-formyl-1H-indole-4-c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for the novel compound, 3-formyl-1H-indole-4-carboxylic acid. In the absence of experimental data for this specific molecule, we propose a structured approach to investigate its potential as a therapeutic agent by targeting the Cysteinyl Leukotriene Receptor 1 (CysLT1R), a G protein-coupled receptor implicated in inflammatory pathways. This document outlines detailed protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. All methodologies are presented to be accessible and reproducible for researchers in the field of computational drug discovery.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The functionalization of the indole ring allows for the fine-tuning of its pharmacological properties. 3-formyl-1H-indole-4-carboxylic acid is a novel indole derivative with potential therapeutic applications. In silico modeling offers a powerful, time- and cost-effective strategy to predict the biological activity and pharmacokinetic profile of such new chemical entities before their synthesis and experimental testing.

This guide will focus on a hypothetical in silico evaluation of 3-formyl-1H-indole-4-carboxylic acid as a potential antagonist of the CysLT1 receptor. The CysLT1 receptor is a validated drug target for asthma and allergic rhinitis, and its antagonists, such as Montelukast and Zafirlukast, are clinically approved drugs. The choice of CysLT1R as a target is informed by studies demonstrating that various indole-2-carboxylic acid derivatives act as potent and selective CysLT1 antagonists.

Physicochemical Properties of 3-formyl-1H-indole-4-carboxylic acid

A summary of the key physicochemical properties of the title compound is presented in Table 1. This information is crucial for the initial assessment of its drug-like properties and for parameterization in subsequent in silico studies.

PropertyValue
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17 g/mol
IUPAC Name 3-formyl-1H-indole-4-carboxylic acid
CAS Number 208772-46-7
Canonical SMILES C1=CC(=C2C(=C1)NC=C2C=O)C(=O)O

In Silico Modeling Workflow

The proposed in silico workflow for 3-formyl-1H-indole-4-carboxylic acid is a multi-step process designed to comprehensively evaluate its potential as a CysLT1R antagonist. The workflow is depicted in the following diagram.

G cluster_0 Target Identification & Preparation cluster_1 Ligand Preparation cluster_2 In Silico Analysis cluster_3 Evaluation & Prioritization Target Target Selection: CysLT1 Receptor PDB Protein Structure (PDB ID: 6RZ4) Target->PDB Literature Search Prep Protein Preparation PDB->Prep Cleaning & Protonation Docking Molecular Docking Prep->Docking Ligand 3-formyl-1H-indole-4-carboxylic acid Geom 3D Structure Generation & Energy Minimization Ligand->Geom Geom->Docking QSAR QSAR Modeling (Hypothetical Dataset) Geom->QSAR ADMET ADMET Prediction Geom->ADMET Analysis Binding Affinity & Pose Analysis Docking->Analysis Validation Model Validation QSAR->Validation MD Molecular Dynamics Stability Complex Stability Analysis MD->Stability Profile Pharmacokinetic Profile ADMET->Profile Analysis->MD Candidate Lead Candidate Prioritization Analysis->Candidate Validation->Candidate Stability->Candidate Profile->Candidate

Proposed in silico workflow for 3-formyl-1H-indole-4-carboxylic acid.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments outlined in the workflow.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol using AutoDock Vina:

  • Protein Preparation:

    • Download the crystal structure of the CysLT1 receptor in complex with an antagonist (e.g., PDB ID: 6RZ4) from the Protein Data Bank.[1][2]

    • Remove water molecules and co-crystallized ligands from the protein structure.

    • Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Generate the 3D structure of 3-formyl-1H-indole-4-carboxylic acid using a molecular builder (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Save the ligand in PDBQT format, defining the rotatable bonds.

  • Grid Box Generation:

    • Define the binding site on the CysLT1R based on the position of the co-crystallized ligand in the original PDB file.

    • Generate a grid box that encompasses the entire binding pocket.

  • Docking Simulation:

    • Run AutoDock Vina, specifying the prepared protein, ligand, and grid box parameters.

    • Analyze the output poses and their corresponding binding affinities (in kcal/mol).

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models correlate the chemical structure of compounds with their biological activity. As no experimental data exists for our target molecule, we present a general protocol for developing a QSAR model, assuming a hypothetical dataset of indole derivatives with known CysLT1R inhibitory activity.

Protocol for QSAR Model Development:

  • Data Collection and Curation:

    • Compile a dataset of indole derivatives with experimentally determined IC50 or Ki values against CysLT1R.

    • Convert IC50/Ki values to a logarithmic scale (pIC50/pKi).

    • Draw the 2D structures of all compounds and ensure consistency.

  • Descriptor Calculation:

    • Calculate a variety of molecular descriptors (e.g., constitutional, topological, electronic, and quantum-chemical) for each compound using software like PaDEL-Descriptor or Dragon.

  • Dataset Splitting:

    • Divide the dataset into a training set (typically 70-80%) and a test set (20-30%) using a random or structure-based splitting method.

  • Model Building and Validation:

    • Use multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines) to build the QSAR model using the training set.

    • Validate the model internally using leave-one-out cross-validation (q²) and externally using the test set (R²_pred).

    • A robust model should have a q² > 0.5 and an R²_pred > 0.6.[3]

  • Applicability Domain:

    • Define the applicability domain of the model to ensure that predictions for new compounds are reliable.

G Data Dataset of Indole Derivatives with CysLT1R Activity Descriptors Molecular Descriptor Calculation Data->Descriptors Split Dataset Splitting (Training & Test Sets) Descriptors->Split Build Model Building (e.g., MLR, PLS) Split->Build Training Set Internal Internal Validation (Cross-validation, q²) Build->Internal External External Validation (Test Set, R²_pred) Build->External Test Set Internal->Build Refine Model Predict Predict Activity of 3-formyl-1H-indole-4-carboxylic acid External->Predict

QSAR modeling workflow.
Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Protocol using GROMACS:

  • System Preparation:

    • Use the best-docked pose of 3-formyl-1H-indole-4-carboxylic acid in complex with CysLT1R.

    • Generate the ligand topology and parameters using a tool like the CHARMM General Force Field (CGenFF) server.

    • Select a suitable force field for the protein (e.g., CHARMM36m).

    • Solvate the complex in a water box (e.g., TIP3P water model) and add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove steric clashes.

  • Equilibration:

    • Perform a two-step equilibration: first in the NVT (constant number of particles, volume, and temperature) ensemble, followed by the NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the temperature and pressure of the system.

  • Production MD Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the protein-ligand interactions.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions to assess the stability of the complex.

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness and potential toxicity of a compound.

Protocol using Online Tools (e.g., SwissADME, pkCSM):

  • Input:

    • Provide the SMILES string or the 2D structure of 3-formyl-1H-indole-4-carboxylic acid to the web server.

  • Prediction:

    • The server will predict a range of ADMET properties, including:

      • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

      • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition/substrate.

      • Excretion: Total clearance.

      • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

  • Analysis:

    • Evaluate the predicted properties against established criteria for drug-likeness (e.g., Lipinski's Rule of Five) and potential safety liabilities.

Signaling Pathway

The binding of cysteinyl leukotrienes (like LTD4) to the CysLT1 receptor activates downstream signaling pathways that lead to inflammatory responses. An antagonist like 3-formyl-1H-indole-4-carboxylic acid would block these pathways.

G LTD4 LTD4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Activates FIC 3-formyl-1H-indole- 4-carboxylic acid FIC->CysLT1R Inhibits Gq Gq Protein CysLT1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC Protein Kinase C DAG->PKC Response Inflammatory Response (e.g., Bronchoconstriction) Ca->Response PKC->Response

References

Foundational

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Formyl-1H-indole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 3-formyl-1H-indole-4-carboxylic acid. D...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 3-formyl-1H-indole-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide combines information from supplier specifications, data on closely related analogues, and established principles of organic chemistry to offer a detailed profile. This document is intended to serve as a valuable resource for researchers utilizing this compound in chemical synthesis, drug discovery, and materials science.

Chemical Identity and Physical Properties

3-Formyl-1H-indole-4-carboxylic acid is a bifunctional indole derivative containing both an aldehyde and a carboxylic acid group. These functional groups impart a unique combination of reactivity and potential for intermolecular interactions.

PropertyValueSource/Method
Molecular Formula C₁₀H₇NO₃-
Molecular Weight 189.17 g/mol -
CAS Number 208772-46-7-
Appearance White to off-white or light beige solid/powder[1][2]
Melting Point Data not available (predicted to be >200 °C)Prediction based on related structures
Boiling Point Data not available (likely decomposes before boiling)-
pKa (Carboxylic Acid) ~4-5 (Predicted)General range for aromatic carboxylic acids
pKa (Indole N-H) ~16-17 (Predicted)General range for indole N-H

Note: Predicted values are based on the properties of structurally similar compounds and general chemical principles. Experimental verification is recommended.

Solubility
  • Soluble: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

  • Sparingly Soluble: Alcohols such as methanol and ethanol, and chlorinated solvents like dichloromethane.

  • Insoluble: Water and non-polar solvents like hexanes.

The presence of both a hydrogen bond donor (carboxylic acid OH and indole NH) and acceptors (carbonyl oxygens) suggests that its solubility will be highly dependent on the solvent's ability to engage in hydrogen bonding.

Spectroscopic Data

Direct experimental spectra for 3-formyl-1H-indole-4-carboxylic acid are not widely published. The following data is a prediction based on the analysis of its structural motifs and comparison with closely related compounds, such as its methyl ester and other substituted indoles.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HCOOH
~11.5br s1HNH
~10.0s1HCHO
~8.3s1HH2
~7.8d1HH5
~7.5d1HH7
~7.3t1HH6

¹³C NMR (Predicted, in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~190CHO
~170COOH
~140C7a
~138C3a
~135C2
~130C4
~125C5
~122C6
~115C7
~110C3
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadN-H stretch (indole)
3300-2500Very BroadO-H stretch (carboxylic acid dimer)
~1700StrongC=O stretch (carboxylic acid)
~1670StrongC=O stretch (aldehyde)
~1600, ~1450MediumC=C stretch (aromatic)
~1250StrongC-O stretch (carboxylic acid)
Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z = 189. Key fragmentation patterns would involve the loss of:

  • •OH (m/z = 172)

  • •CHO (m/z = 160)

  • •COOH (m/z = 144)

  • CO (from the aldehyde, m/z = 161)

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

The most direct route for the synthesis of 3-formyl-1H-indole-4-carboxylic acid is the Vilsmeier-Haack formylation of indole-4-carboxylic acid.[6][7][8][9][10]

Materials:

  • Indole-4-carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF with vigorous stirring.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve indole-4-carboxylic acid (1 equivalent) in anhydrous DMF or another suitable anhydrous solvent.

  • Add the solution of indole-4-carboxylic acid dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Add a saturated solution of sodium acetate to neutralize the mixture and stir for 1 hour.

  • The precipitated product can be collected by filtration, washed with cold water, and dried.

  • Alternatively, the aqueous mixture can be extracted with ethyl acetate. The combined organic layers are then washed with water, brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

DOT Diagram for Synthesis Workflow:

Synthesis_Workflow reagents Indole-4-carboxylic acid POCl₃, DMF vilsmeier Vilsmeier Reagent Formation (0 °C) reagents->vilsmeier formylation Formylation (0 °C to 80 °C) vilsmeier->formylation workup Aqueous Workup (Ice, NaOAc) formylation->workup purification Purification (Recrystallization/ Chromatography) workup->purification product 3-Formyl-1H-indole- 4-carboxylic acid purification->product

Synthesis of 3-formyl-1H-indole-4-carboxylic acid.
Determination of Physicochemical Properties

Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the purified, dry solid is packed into a capillary tube and heated slowly, with the temperature range of melting recorded.

pKa Determination: The pKa of the carboxylic acid can be determined by potentiometric titration. A known concentration of the compound is dissolved in a suitable solvent mixture (e.g., water/ethanol) and titrated with a standardized solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.[11]

Solubility: The solubility can be determined by adding an excess amount of the solid to a known volume of the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Potential Biological Significance and Applications

While no specific biological activity has been reported for 3-formyl-1H-indole-4-carboxylic acid, the indole nucleus is a privileged scaffold in medicinal chemistry. Derivatives of indole carboxylic acids have shown a wide range of biological activities.

  • Antiviral Activity: Several indole derivatives, including those with carboxylic acid functionalities, have demonstrated potent antiviral effects against a range of viruses, including SARS-CoV-2 and HIV.[12][13][14][15][16] The formyl and carboxylic acid groups can act as key pharmacophoric features, participating in hydrogen bonding interactions with viral proteins.

  • Anticancer Activity: Indole-based compounds are known to exhibit anticancer properties through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[17][18][19][20] The presence of reactive functional groups on 3-formyl-1H-indole-4-carboxylic acid makes it an attractive starting material for the synthesis of more complex molecules with potential cytotoxic activity.

DOT Diagram for a Potential Drug Discovery Cascade:

Drug_Discovery_Cascade start 3-Formyl-1H-indole-4-carboxylic acid synthesis Library Synthesis (e.g., amidation, reductive amination) start->synthesis screening High-Throughput Screening (e.g., antiviral, anticancer assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR studies) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical

References

Exploratory

Potential Research Applications of 3-formyl-1H-indole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 3-formyl-1H-indole-4-carboxylic acid is a unique heterocyclic compound featuring the privileged indole scaffold, further functionalized with both a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-formyl-1H-indole-4-carboxylic acid is a unique heterocyclic compound featuring the privileged indole scaffold, further functionalized with both a reactive aldehyde (formyl) group at the 3-position and a carboxylic acid at the 4-position. This substitution pattern offers a versatile platform for chemical modification and the development of novel bioactive molecules. While direct biological studies on this specific molecule are not extensively reported in publicly available literature, its structural motifs are present in a wide array of pharmacologically active compounds. This technical guide summarizes the known synthesis of its methyl ester, proposes a pathway to the free acid, and explores its potential research applications by drawing parallels with structurally related indole derivatives. The inherent reactivity of the formyl and carboxylic acid groups makes it a valuable building block for combinatorial chemistry and the synthesis of diverse compound libraries for screening against various biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of 3-formyl-1H-indole-4-carboxylic acid is presented below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 208772-46-7--INVALID-LINK--
Molecular Formula C₁₀H₇NO₃--INVALID-LINK--
Molecular Weight 189.17 g/mol --INVALID-LINK--
Physical Form Solid/Powder--INVALID-LINK--
Purity Typically ≥98%--INVALID-LINK--
Storage Inert atmosphere, 2-8°C--INVALID-LINK--
IUPAC Name 3-formyl-1H-indole-4-carboxylic acid--INVALID-LINK--

Synthesis and Derivatization Potential

The synthesis of 3-formyl-1H-indole-4-carboxylic acid can be inferred from the reported synthesis of its methyl ester, methyl 3-formyl-1H-indole-4-carboxylate.[1] The subsequent hydrolysis of the ester would yield the desired carboxylic acid.

Synthesis of Methyl 3-formyl-1H-indole-4-carboxylate

A modified Vilsmeier-Haack reaction is employed for the formylation of methyl 1H-indole-4-carboxylate.[1]

Experimental Protocol:

  • To a round-bottom flask, add N,N-dimethylformamide (DMF) and methyl 1H-indole-4-carboxylate.

  • Cool the flask to 0°C using an ice bath.

  • While stirring vigorously, slowly add phosphoryl chloride (POCl₃) dropwise, ensuring the temperature remains below 4°C.

  • After the addition is complete, remove the ice bath and continue stirring at 20°C for 12 hours.[1]

  • The reaction is then quenched with water to yield methyl 3-formyl-1H-indole-4-carboxylate.[1]

Spectroscopic Data for Methyl 3-formyl-1H-indole-4-carboxylate: [1]

NucleusChemical Shift (δ, ppm)
¹H-NMR (400 MHz, DMSO-d₆)12.49 (s, 1H), 10.21 (s, 1H), 8.36 (s, 1H), 7.76 (dd, J = 8.0, 1.0 Hz, 1H), 7.60 (dd, J = 7.4, 1.0 Hz, 1H), 7.35 (t, J = 7.6 Hz, 1H), 3.88 (s, 3H)
¹³C-NMR (101 MHz, DMSO-d₆)186.2, 168.7, 137.9, 136.8, 124.7, 123.2, 122.4, 121.3, 118.2, 116.4, 51.9
Proposed Synthesis of 3-formyl-1H-indole-4-carboxylic acid

The free acid can be obtained through standard ester hydrolysis of the methyl ester.

Proposed Experimental Protocol:

  • Dissolve methyl 3-formyl-1H-indole-4-carboxylate in a suitable solvent mixture, such as methanol and water.

  • Add a stoichiometric excess of a base, for example, lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

G start Methyl 1H-indole-4-carboxylate intermediate Methyl 3-formyl-1H-indole-4-carboxylate start->intermediate Vilsmeier-Haack Formylation (POCl₃, DMF) product 3-formyl-1H-indole-4-carboxylic acid intermediate->product Ester Hydrolysis (e.g., LiOH, H₂O/MeOH)

Caption: Proposed synthetic pathway to 3-formyl-1H-indole-4-carboxylic acid.

Potential Research Applications

The bifunctional nature of 3-formyl-1H-indole-4-carboxylic acid makes it a highly attractive scaffold for medicinal chemistry and drug discovery. The indole core is a well-established pharmacophore, while the formyl and carboxylic acid groups provide handles for a multitude of chemical transformations.

Scaffold for Novel Heterocycle Synthesis

The presence of ortho-formyl and carboxylic acid functionalities on the indole ring opens up possibilities for the synthesis of novel fused heterocyclic systems. For instance, condensation reactions involving the aldehyde and subsequent cyclization with the carboxylic acid could lead to unique polycyclic indole derivatives. The methyl ester has already been utilized in an acid-catalyzed cascade reaction with ethane-1,2-diamine to create a novel C3/C4-fused tetracyclic indole scaffold.[1] This demonstrates the potential of the core structure in generating complex molecular architectures for biological screening.

G start 3-formyl-1H-indole-4-carboxylic acid (or its ester) product Novel Fused Polycyclic Indole Scaffolds start->product Condensation & Intramolecular Cyclization reagent Bifunctional Reagents (e.g., diamines, hydrazines) reagent->product

Caption: General workflow for synthesizing fused heterocycles.
Development of Kinase Inhibitors

The indole nucleus is a common feature in many kinase inhibitors. The functional groups on 3-formyl-1H-indole-4-carboxylic acid can be elaborated to introduce pharmacophoric elements known to interact with the ATP-binding site of various kinases. For example, the carboxylic acid can be converted to a variety of amides, and the formyl group can be transformed into other functional groups via reactions such as reductive amination or Wittig-type reactions. This allows for the systematic exploration of the chemical space around the indole core to develop potent and selective kinase inhibitors for applications in oncology and inflammatory diseases.

Potential as Antimicrobial Agents

Indole derivatives have a long history as antimicrobial agents. The aldehyde functionality of the target molecule can be used to synthesize Schiff bases, which are known to possess a broad spectrum of antimicrobial activities. Furthermore, the carboxylic acid group can be used to generate amide or ester derivatives, potentially modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds. The synthesis of novel indole derivatives from indole-3-aldehyde has been shown to yield compounds with significant antimicrobial activity.[2]

Covalent Inhibitors and Chemical Probes

The formyl group is an electrophilic center that can potentially react with nucleophilic residues (such as cysteine or lysine) in protein active sites, leading to the formation of covalent inhibitors. This makes 3-formyl-1H-indole-4-carboxylic acid an interesting starting point for the design of targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action. The carboxylic acid moiety can be used to introduce reporter tags or affinity handles, transforming the molecule into a chemical probe for identifying and studying novel biological targets.

G scaffold 3-formyl-1H-indole-4-carboxylic acid formyl Formyl Group (Electrophilic) scaffold->formyl carboxyl Carboxylic Acid (Nucleophilic handle) scaffold->carboxyl inhibitor Covalent Inhibitor formyl->inhibitor Covalent Adduct Formation probe Chemical Probe (with reporter tag) carboxyl->probe Conjugation of Reporter/Affinity Tag target Protein Target (e.g., Cysteine, Lysine) target->inhibitor

Caption: Potential applications in covalent inhibitor and chemical probe design.

Conclusion

3-formyl-1H-indole-4-carboxylic acid represents a promising, yet underexplored, chemical entity. Its synthesis is feasible, and its structural features suggest a multitude of potential applications in drug discovery and chemical biology. The presence of two reactive functional groups on the privileged indole scaffold makes it an ideal starting material for the generation of diverse chemical libraries. Future research efforts focused on the synthesis and biological evaluation of derivatives of this compound are warranted and could lead to the discovery of novel therapeutic agents and research tools. Researchers in medicinal chemistry, particularly those working on kinase inhibitors, antimicrobial agents, and the development of novel heterocyclic scaffolds, will find this molecule to be of significant interest.

References

Protocols & Analytical Methods

Method

Application Notes: The Strategic Use of 3-formyl-1H-indole-4-carboxylic acid in the Synthesis of Bioactive Heterocycles

Introduction 3-formyl-1H-indole-4-carboxylic acid is a versatile bifunctional building block in organic synthesis, particularly for the construction of complex heterocyclic systems relevant to medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-formyl-1H-indole-4-carboxylic acid is a versatile bifunctional building block in organic synthesis, particularly for the construction of complex heterocyclic systems relevant to medicinal chemistry and drug discovery. Its unique arrangement of an electrophilic aldehyde at the C3-position and a nucleophilic/coordinating carboxylic acid at the C4-position allows for a variety of tandem and multicomponent reactions to afford diverse molecular scaffolds. This document outlines key applications and detailed protocols for the utilization of this valuable synthetic intermediate.

Key Applications

The strategic positioning of the formyl and carboxylic acid groups on the indole scaffold makes 3-formyl-1H-indole-4-carboxylic acid an ideal precursor for the synthesis of:

  • β-Carbolines: The Pictet-Spengler reaction is a cornerstone of β-carboline synthesis. 3-formyl-1H-indole-4-carboxylic acid can react with a variety of amino acid esters or other amine-containing nucleophiles to generate tetracyclic β-carboline derivatives. The carboxylic acid moiety can be retained or can participate in subsequent cyclization or modification, offering a handle for further diversification or for modulating the physicochemical properties of the final compounds.

  • Fused Polycyclic Systems: The dual reactivity of this indole derivative enables its use in cascade reactions to construct novel polycyclic and spirocyclic systems. The aldehyde can undergo condensation reactions, while the carboxylic acid can be converted to an amide or ester, which can then participate in intramolecular cyclizations.

  • Combinatorial Libraries: The straightforward reactivity of the aldehyde and carboxylic acid functionalities makes this compound an excellent substrate for the generation of focused libraries of indole-based compounds for high-throughput screening in drug discovery programs.

Featured Application: Synthesis of a β-Carboline Library for Kinase Inhibitor Screening

The β-carboline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent inhibitory activity against various protein kinases. The following protocol describes a general method for the synthesis of a library of β-carboline-4-carboxylic acids from 3-formyl-1H-indole-4-carboxylic acid and various amino acid methyl esters via a Pictet-Spengler reaction.

Experimental Protocol: Pictet-Spengler Reaction for the Synthesis of a β-Carboline Derivative

Reaction Scheme:

G start 3-formyl-1H-indole-4-carboxylic acid + Amino Acid Methyl Ester step1 Formation of Schiff Base Intermediate start->step1 TFA (cat.), DCM, rt step2 Intramolecular Electrophilic Substitution (Pictet-Spengler Cyclization) step1->step2 Heat product Tetrahydro-β-carboline Derivative step2->product oxidation Aromatization (Optional) product->oxidation e.g., DDQ or MnO2 final_product β-Carboline Derivative oxidation->final_product

Caption: Pictet-Spengler reaction workflow.

Materials:

  • 3-formyl-1H-indole-4-carboxylic acid

  • Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride, Phenylalanine methyl ester hydrochloride)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-formyl-1H-indole-4-carboxylic acid (1.0 eq.) in anhydrous DCM (0.1 M) is added the respective amino acid methyl ester hydrochloride (1.2 eq.).

  • Trifluoroacetic acid (0.1 eq.) is added, and the reaction mixture is stirred at room temperature for 2 hours to facilitate the formation of the Schiff base intermediate.

  • The reaction mixture is then heated to reflux (40 °C) for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NaHCO₃.

  • The aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: a gradient of methanol in dichloromethane) to afford the desired tetrahydro-β-carboline-4-carboxylic acid derivative.

Optional Aromatization to β-Carboline:

  • The purified tetrahydro-β-carboline derivative (1.0 eq.) is dissolved in a suitable solvent such as toluene or dioxane.

  • An oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq.) or manganese dioxide (MnO₂) (5.0 eq.), is added.

  • The mixture is heated to reflux until the starting material is consumed (monitored by TLC).

  • The reaction mixture is cooled, filtered to remove solid residues, and the filtrate is concentrated.

  • The crude product is purified by column chromatography to yield the aromatic β-carboline-4-carboxylic acid.

Data Presentation

The following table summarizes representative, expected yields for the synthesis of various β-carboline derivatives using the described protocol.

EntryAmino Acid Methyl EsterProductExpected Yield (%)
1Glycine2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1,5-dicarboxylic acid 1-methyl ester65-75
2L-Alanine(1S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,5-dicarboxylic acid 1-methyl ester60-70
3L-Phenylalanine(1S)-1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,5-dicarboxylic acid 1-methyl ester55-65
4L-Tryptophan(1S)-1-(1H-indol-3-ylmethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,5-dicarboxylic acid 1-methyl ester50-60

Further Synthetic Utility: Knoevenagel Condensation

The aldehyde functionality of 3-formyl-1H-indole-4-carboxylic acid can readily undergo Knoevenagel condensation with active methylene compounds, providing a route to α,β-unsaturated systems. These products can serve as Michael acceptors or as precursors for further cyclization reactions.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Reaction Scheme:

G start 3-formyl-1H-indole-4-carboxylic acid + Malononitrile product 2-((1H-indole-3-yl)methylene)malononitrile derivative start->product Piperidine (cat.), Ethanol, Reflux

Caption: Knoevenagel condensation workflow.

Materials:

  • 3-formyl-1H-indole-4-carboxylic acid

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • A mixture of 3-formyl-1H-indole-4-carboxylic acid (1.0 eq.), malononitrile (1.1 eq.), and a catalytic amount of piperidine (0.1 eq.) in ethanol (0.2 M) is heated to reflux for 4-6 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield the pure product.

Data Presentation
ReactantProductExpected Yield (%)
Malononitrile3-(2,2-dicyanovinyl)-1H-indole-4-carboxylic acid85-95
Ethyl cyanoacetate3-(2-cyano-2-ethoxycarbonylvinyl)-1H-indole-4-carboxylic acid80-90

These application notes provide a framework for the synthetic utility of 3-formyl-1H-indole-4-carboxylic acid. Researchers are encouraged to explore the reactivity of this versatile building block further to generate novel molecular entities for various applications in science and drug development.

Application

Application Notes and Protocols: Vilsmeier-Haack Formylation of Indole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed experimental protocol for the Vilsmeier-Haack formylation of indole-4-carboxylic acid, a key reaction in the synthesis of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Vilsmeier-Haack formylation of indole-4-carboxylic acid, a key reaction in the synthesis of various biologically active compounds and pharmaceutical intermediates.

Introduction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This reaction introduces a formyl (-CHO) group onto a molecule, and in the case of indoles, this typically occurs at the C3 position to yield valuable indole-3-carboxaldehyde derivatives.[1] The reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1] This electrophile then attacks the electron-rich indole ring, leading to the formation of an iminium intermediate which, upon aqueous work-up, hydrolyzes to the corresponding aldehyde.[2]

Reaction and Mechanism

The formylation of indole-4-carboxylic acid using the Vilsmeier-Haack conditions is expected to introduce a formyl group at the 3-position of the indole ring, yielding 3-formyl-indole-4-carboxylic acid. The electron-donating nature of the indole nitrogen activates the C3 position for electrophilic attack.

The reaction mechanism involves two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[2]

  • Electrophilic Aromatic Substitution: The electron-rich indole ring of indole-4-carboxylic acid attacks the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde product.

Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and reactant purity.

Materials:

  • Indole-4-carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-4-carboxylic acid in anhydrous DMF. Cool the solution to 0 °C using an ice bath.

  • Vilsmeier Reagent Formation and Reaction: While stirring, slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution. The addition should be controlled to maintain the temperature below 5 °C. After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice.

  • Workup:

    • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Be cautious as this will generate gas (CO₂).

    • Extract the aqueous mixture with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-formyl-indole-4-carboxylic acid.

Data Presentation

Reactant/ProductMolecular Weight ( g/mol )Molar Equivalents
Indole-4-carboxylic acid161.161.0
Phosphorus oxychloride (POCl₃)153.331.1 - 1.5
N,N-Dimethylformamide (DMF)73.09Solvent

Note: The optimal molar equivalents of POCl₃ may vary and should be determined experimentally.

Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Dissolve Indole-4-carboxylic acid in anhydrous DMF Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_POCl3 Add POCl₃ dropwise Cool->Add_POCl3 Stir_0C Stir at 0 °C for 30 min Add_POCl3->Stir_0C Stir_RT Stir at room temperature for 2-4 h Stir_0C->Stir_RT Quench Quench with ice Stir_RT->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with organic solvent Neutralize->Extract Wash Wash with water and brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product 3-Formyl-indole-4-carboxylic acid Purify->Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation of indole-4-carboxylic acid.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The quenching and neutralization steps are exothermic and release gas. Perform these steps slowly and with adequate cooling.

References

Method

3-Formyl-1H-indole-4-carboxylic Acid: A Versatile Scaffold in Medicinal Chemistry for the Development of Novel Therapeutics

For Immediate Release Shanghai, China – December 29, 2025 – The synthetically versatile building block, 3-formyl-1H-indole-4-carboxylic acid, is gaining significant traction in medicinal chemistry as a foundational scaff...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – The synthetically versatile building block, 3-formyl-1H-indole-4-carboxylic acid, is gaining significant traction in medicinal chemistry as a foundational scaffold for the development of potent and selective therapeutic agents. Its unique bifunctional nature, featuring both an aldehyde and a carboxylic acid on an indole core, allows for diverse chemical modifications, leading to the synthesis of complex heterocyclic systems with significant biological activity. This compound has emerged as a key intermediate in the synthesis of targeted therapies, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer treatment.

Application as a Precursor to PARP Inhibitors

Derivatives of 3-formyl-1H-indole-4-carboxylic acid are instrumental in the synthesis of tricyclic compounds that act as potent inhibitors of PARP enzymes. PARP inhibitors are a class of targeted cancer drugs that are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The formyl group at the 3-position of the indole ring serves as a crucial handle for the construction of fused ring systems, a common structural motif in many PARP inhibitors. For instance, the methyl ester of a substituted 3-formyl-1H-indole-4-carboxylic acid has been utilized in the synthesis of tricyclic PARP inhibitors through condensation with hydrazine to form a pyrazolo-indole core. Furthermore, a fluoro-substituted analog of this building block is a key intermediate in the synthesis of the clinically approved PARP inhibitor, Rucaparib.

The general synthetic approach involves the utilization of the formyl group to construct a third ring, often a lactam or a related heterocyclic system, fused to the indole core. The carboxylic acid at the 4-position is typically converted to a carboxamide, which is a key pharmacophoric element for binding to the nicotinamide-binding pocket of the PARP enzyme.

Signaling Pathway of PARP Inhibition

dot

Caption: PARP Inhibition Pathway in Cancer Cells.

Utilization in Multicomponent Reactions

The bifunctional nature of 3-formyl-1H-indole-4-carboxylic acid makes it an ideal substrate for multicomponent reactions (MCRs), such as the Ugi reaction. In the Ugi four-component condensation, the aldehyde and carboxylic acid moieties of the indole core can react with an amine and an isocyanide in a single step to generate complex, peptidomimetic structures. This provides a rapid and efficient route to libraries of diverse indole-based compounds for high-throughput screening in drug discovery programs.

Experimental Protocols

Protocol 1: Synthesis of a Tricyclic Pyrazolo[4,3-c]quinolin-4(5H)-one Core (A PARP Inhibitor Scaffold)

This protocol is adapted from methodologies described in the patent literature for the synthesis of tricyclic PARP inhibitors.

Materials:

  • Methyl 2-substituted-3-formyl-1H-indole-4-carboxylate

  • Hydrazine hydrate

  • Glacial acetic acid

  • Methanol

Procedure:

  • Dissolve the methyl 2-substituted-3-formyl-1H-indole-4-carboxylate in methanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate to the solution. A precipitate may form immediately.

  • Add a catalytic amount of glacial acetic acid to the suspension.

  • Heat the reaction mixture to reflux and maintain for 1.5-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the solid product by filtration.

  • Wash the solid with cold methanol and dry under vacuum to yield the tricyclic pyrazolo[4,3-c]quinolin-4(5H)-one derivative.

Protocol 2: General Procedure for the Ugi Four-Component Reaction

Materials:

  • 3-Formyl-1H-indole-4-carboxylic acid

  • A primary or secondary amine

  • An isocyanide

  • An aldehyde or ketone

  • Methanol or another suitable polar aprotic solvent (e.g., DMF)

Procedure:

  • In a reaction vessel, dissolve the amine and the aldehyde/ketone in the chosen solvent. Stir for a short period to allow for imine formation.

  • Add the 3-formyl-1H-indole-4-carboxylic acid to the reaction mixture.

  • Finally, add the isocyanide to the mixture. The reaction is often exothermic.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting bis-amide product by flash column chromatography on silica gel.

Quantitative Data of Representative Derivatives

Compound IDTargetIC50 (nM)Cell LineReference
Tricyclic Indole-based PARP Inhibitor PARP-15-Adapted from patent literature
Rucaparib PARP-11.4-Publicly available data

Workflow for the Utilization of 3-Formyl-1H-indole-4-carboxylic Acid in Drug Discovery

dot

Drug_Discovery_Workflow cluster_0 Synthetic Diversification cluster_1 Screening and Evaluation cluster_2 Lead Optimization Start 3-Formyl-1H-indole- 4-carboxylic acid Synthesis_PARP Synthesis of Tricyclic PARP Inhibitor Scaffolds Start->Synthesis_PARP Condensation with hydrazine Synthesis_Ugi Ugi Multicomponent Reaction Start->Synthesis_Ugi Reaction with amine, isocyanide, aldehyde/ketone Library Compound Library Synthesis_PARP->Library Synthesis_Ugi->Library HTS High-Throughput Screening Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Drug Discovery Workflow.

Conclusion

3-Formyl-1H-indole-4-carboxylic acid stands out as a privileged scaffold in medicinal chemistry. Its synthetic tractability allows for the construction of diverse and complex molecular architectures, leading to the discovery of potent inhibitors of key biological targets. The successful application of this building block in the development of PARP inhibitors underscores its importance and potential for the discovery of new and effective therapies for cancer and other diseases. The continued exploration of this versatile molecule in various synthetic and biological contexts is expected to yield a new generation of innovative drug candidates.

Application

Application Notes and Protocols for the Development of Enzyme Inhibitors from 3-formyl-1H-indole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the development of novel enzyme inhibitors derived from the scaffold 3-f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel enzyme inhibitors derived from the scaffold 3-formyl-1H-indole-4-carboxylic acid. This document outlines the synthesis of a potential inhibitor, proposes a relevant enzymatic target, and provides detailed methodologies for its biological evaluation.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, derivatives of indole-3-carboxylic acid and indole-3-carboxaldehyde have shown promise as inhibitors of various enzymes, implicating them in the treatment of a range of diseases, including cancer and inflammatory conditions.[2][][4] 3-formyl-1H-indole-4-carboxylic acid is a particularly interesting starting material as it possesses two reactive functional groups: a formyl group amenable to derivatization (e.g., Schiff base formation) and a carboxylic acid that can be converted to amides.[1][5]

This document will focus on the development of a Schiff base derivative of 3-formyl-1H-indole-4-carboxylic acid as a potential inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a validated target in oncology.[1][6]

Data Presentation

While specific quantitative data for inhibitors derived directly from 3-formyl-1H-indole-4-carboxylic acid is not extensively available in the public domain, the following table summarizes the inhibitory activities of various indole derivatives against PARP-1 and Indoleamine 2,3-dioxygenase 1 (IDO1), another relevant cancer target, to provide a benchmark for potency.[][7][8]

Compound ClassTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
7-Azaindole-1-carboxamidesPARP-1Varies (Potent)Olaparib-
Benzimidazole CarboxamidesPARP-1 / PARP-24.30 / 1.58--
Indolyl-1,2,4-Triazole HybridsPARP-11.24Olaparib1.49
3-Aryl Indole DerivativesIDO17000--
3-Substituted Indole DerivativesIDO1190--

Experimental Protocols

Synthesis of a Schiff Base Derivative from 3-formyl-1H-indole-4-carboxylic acid

This protocol describes the synthesis of a Schiff base derivative, (E)-4-(((4-aminophenyl)imino)methyl)-1H-indole-4-carboxylic acid, a hypothetical but plausible inhibitor based on common synthetic routes for similar compounds.[2][9]

Materials:

  • 3-formyl-1H-indole-4-carboxylic acid

  • p-Phenylenediamine

  • Ethanol (Absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 3-formyl-1H-indole-4-carboxylic acid in 50 mL of absolute ethanol.

  • Add 1.1 equivalents of p-phenylenediamine to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion (typically 4-6 hours), allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates upon cooling is collected by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In Vitro PARP-1 Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compound against human PARP-1.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human PARP-1 enzyme

  • Histones (H1)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • ³H-NAD⁺ (radiolabeled)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Scintillation cocktail

  • Scintillation counter

  • Trichloroacetic acid (TCA)

Procedure:

  • Prepare a reaction mixture containing assay buffer, activated DNA, and histones.

  • Add varying concentrations of the synthesized inhibitor (or vehicle control) to the reaction mixture.

  • Initiate the reaction by adding recombinant PARP-1 enzyme.

  • Immediately add a mixture of NAD⁺ and ³H-NAD⁺ to start the enzymatic reaction.

  • Incubate the reaction at room temperature for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding ice-cold 20% TCA.

  • Precipitate the radiolabeled protein by incubating on ice for 30 minutes.

  • Collect the precipitate by filtration onto glass fiber filters.

  • Wash the filters with 10% TCA to remove unincorporated ³H-NAD⁺.

  • Place the filters in scintillation vials with a suitable scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates the role of PARP-1 in the DNA single-strand break repair pathway, a key mechanism for maintaining genomic integrity. Inhibition of PARP-1 leads to the accumulation of DNA damage, particularly in cancer cells with deficient homologous recombination repair, resulting in synthetic lethality.[6]

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) chains PARP1->PAR synthesizes Accumulation Accumulation of Single-Strand Breaks PARP1->Accumulation NAD NAD+ NAD->PARP1 substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment recruits Repair DNA Repair Recruitment->Repair Inhibitor PARP Inhibitor (e.g., Indole Derivative) Inhibitor->PARP1 inhibits Replication Replication Fork Collapse Accumulation->Replication DSB Double-Strand Breaks Replication->DSB Apoptosis Apoptosis / Cell Death DSB->Apoptosis

Caption: PARP-1 signaling in DNA repair and the effect of inhibitors.

Experimental Workflow

The logical flow from starting material to the evaluation of a potential enzyme inhibitor is depicted in the following diagram.

Experimental_Workflow Start 3-formyl-1H-indole-4-carboxylic acid Synthesis Schiff Base Synthesis Start->Synthesis Purification Purification & Characterization (TLC, NMR, MS, IR) Synthesis->Purification Inhibitor Putative Inhibitor Compound Purification->Inhibitor Assay PARP-1 Inhibition Assay Inhibitor->Assay Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis Result Lead Compound Identification Data_Analysis->Result

Caption: Workflow for inhibitor synthesis and evaluation.

References

Method

Application Notes and Protocols for Antimicrobial Assays of 3-Formyl-1H-indole-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Indole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial properties.[1][2] The indole scaffold is a key structural component in many natural and synthetic bioactive molecules.[3] This document provides detailed application notes and protocols for conducting antimicrobial assays on 3-formyl-1H-indole-4-carboxylic acid and its derivatives. While specific antimicrobial data for this particular substituted indole is not extensively available in published literature, the methodologies presented here are standard and widely applicable for the evaluation of novel antimicrobial agents. The provided data from related indole derivatives will serve as a valuable reference point.

The primary antimicrobial assays detailed are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion Assay for preliminary screening of antimicrobial activity.

Data Presentation: Antimicrobial Activity of Indole Derivatives

The following tables summarize the antimicrobial activity of various indole carboxylic acid derivatives against a range of bacterial and fungal strains, as reported in the scientific literature. This data is intended to provide a comparative baseline for the expected activity of novel 3-formyl-1H-indole-4-carboxylic acid derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Indole-3-Carboxylic Acid Derivatives against Bacterial Strains

Compound/DerivativeStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Reference
Indole-3-carboxamide Derivative 16.2512.5>100>100[4]
Indole-3-carboxamide Derivative 23.136.2550>100[4]
Dipeptide Indole-3-carboxylic Acid Conjugate A163264128[5]
Dipeptide Indole-3-carboxylic Acid Conjugate B8163264[5]
Ciprofloxacin (Standard)0.50.250.1251[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Indole-2-Carboxamide Derivatives against Fungal Strains

Compound/DerivativeCandida albicans (MIC in µg/mL)Aspergillus niger (MIC in µg/mL)Reference
Indole-2-carboxamide Derivative X12.525[6]
Indole-2-carboxamide Derivative Y2550[6]
Fluconazole (Standard)816[6]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (3-formyl-1H-indole-4-carboxylic acid derivatives)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipette

Protocol:

  • Preparation of Inoculum:

    • From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well plate to obtain a range of concentrations. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well containing the test compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve the compounds). Also include a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

Agar Well Diffusion Assay

This assay is a preliminary method to assess the antimicrobial activity of a compound.

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Bacterial or fungal strains

  • Test compounds

  • Positive control antibiotic

  • Negative control (vehicle)

  • Sterile cork borer or pipette tip to create wells

  • Sterile swabs

Protocol:

  • Preparation of Agar Plates:

    • Prepare MHA or SDA according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Using a sterile swab, evenly spread the inoculum over the entire surface of the agar plate to create a lawn.

  • Creation of Wells:

    • Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

  • Application of Test Compounds:

    • Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.

    • Add the positive and negative controls to separate wells on the same plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental_Workflow_Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Test Compound prep_dilutions->inoculate_plate incubate_plate Incubate Plate inoculate_plate->incubate_plate read_mic Determine MIC (Visual/OD Reading) incubate_plate->read_mic

Caption: Workflow for Broth Microdilution Assay.

Experimental_Workflow_Agar_Well_Diffusion cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plate Prepare Agar Plate spread_lawn Spread Microbial Lawn prep_plate->spread_lawn prep_inoculum Prepare Microbial Inoculum prep_inoculum->spread_lawn create_wells Create Wells in Agar spread_lawn->create_wells add_compound Add Test Compound to Wells create_wells->add_compound incubate_plate Incubate Plate add_compound->incubate_plate measure_zone Measure Zone of Inhibition incubate_plate->measure_zone

Caption: Workflow for Agar Well Diffusion Assay.

Antimicrobial_Mechanisms cluster_compound Indole Derivative cluster_targets Potential Cellular Targets cluster_effects Resulting Effects indole 3-Formyl-1H-indole-4-carboxylic Acid Derivative cell_membrane Bacterial Cell Membrane indole->cell_membrane interacts with dna_gyrase DNA Gyrase / Topoisomerase indole->dna_gyrase may inhibit enzyme Essential Enzymes indole->enzyme may inhibit membrane_disruption Membrane Disruption & Increased Permeability cell_membrane->membrane_disruption dna_replication_inhibition Inhibition of DNA Replication dna_gyrase->dna_replication_inhibition metabolic_inhibition Inhibition of Metabolic Pathways enzyme->metabolic_inhibition cell_death Bacterial Cell Death membrane_disruption->cell_death dna_replication_inhibition->cell_death metabolic_inhibition->cell_death

References

Application

Application Notes and Protocols for Anticancer Screening of Novel Indole-4-Carboxylic Acid Compounds

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive framework for the initial anticancer screening of novel indole-4-carboxylic acid derivatives. The protocols...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial anticancer screening of novel indole-4-carboxylic acid derivatives. The protocols outlined below detail the essential methodologies for evaluating cytotoxicity, effects on cell cycle progression, and potential mechanisms of action. While specific data for novel indole-4-carboxylic acid compounds is emerging, the provided data for related indole derivatives serves as a valuable reference for comparative analysis.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities, including anticancer properties.[1][2] Derivatives of indole carboxylic acids, in particular, have demonstrated potent cytotoxic effects against a range of cancer cell lines.[3][4] The mechanism of action for these compounds is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key cellular targets such as tubulin, protein kinases, and topoisomerases.[5] These application notes are designed to guide researchers in the systematic evaluation of novel indole-4-carboxylic acid compounds as potential anticancer agents.

Data Presentation: In Vitro Cytotoxicity of Indole Carboxylic Acid Derivatives

The following tables summarize the in vitro anticancer activity of various indole carboxylic acid derivatives against a panel of human cancer cell lines. This data is presented for comparative purposes to aid in the evaluation of novel compounds.

Table 1: Cytotoxicity of Indole-3-Carboxylic Acid Derivatives and Related Compounds

Compound DesignationCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
5f (Ursolic acid-indole derivative)SMMC-7721 (Hepatocarcinoma)MTT0.56 ± 0.08[5]
HepG2 (Hepatocarcinoma)MTT0.91 ± 0.13[5]
7j (Indole-3-acrylic acid conjugate)Leukemia Sub-panel (NCI-60)GI500.03 - 0.30[3][6]
7k (Indole-3-carboxylic acid conjugate)Leukemia Sub-panel (NCI-60)GI500.04 - 0.28[3][6]
5f (Arylsulfonylhydrazide derivative)MCF-7 (Breast)MTT13.2[7]
MDA-MB-468 (Breast)MTT8.2[7]
5d (5-Hydroxyindole-3-carboxylic acid ester)MCF-7 (Breast)MTT4.7[8]
PQ-ICA 2 (Primaquine-indole-3-carboxamide)LNCaP (Prostate)ViabilityPotent (specific value not stated)[4]

Table 2: Cytotoxicity of Indole-2-Carboxamide Derivatives

Compound DesignationCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
8c (N-(4-fluorobenzyl)indoleamide)KNS42 (Pediatric Brain)Viability3.41
5d (Indole-2-carboxamide derivative)MCF-7 (Breast)GI501.05[9]
6i (Thiazolyl-indole-2-carboxamide)MCF-7 (Breast)IC506.10 ± 0.4[10]
6v (Thiazolyl-indole-2-carboxamide)MCF-7 (Breast)IC506.49 ± 0.3[10]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of novel indole-4-carboxylic acid compounds against cancer cell lines.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 add_compound Add serial dilutions of indole-4-carboxylic acid compound incubation1->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT solution (0.5 mg/mL) incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Caption: Workflow for determining the in vitro cytotoxicity of novel compounds using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • Novel indole-4-carboxylic acid compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the indole-4-carboxylic acid compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a novel compound on cell cycle progression.

Workflow for Cell Cycle Analysis

CellCycle_Workflow start Seed and treat cells with indole-4-carboxylic acid compound harvest Harvest and wash cells start->harvest fix Fix cells in cold 70% ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain acquire Acquire data on flow cytometer stain->acquire analyze Analyze cell cycle distribution (G0/G1, S, G2/M phases) acquire->analyze

Caption: General workflow for analyzing cell cycle distribution using propidium iodide staining and flow cytometry.

Materials:

  • Cells treated with the indole-4-carboxylic acid compound at the IC50 concentration

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for a specified time (e.g., 24, 48 hours).

  • Harvesting: Harvest both adherent and floating cells, and wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise. Fix overnight or for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay determines if a compound inhibits the polymerization of tubulin into microtubules, a common mechanism for anticancer drugs.

Workflow for Tubulin Polymerization Assay

Tubulin_Workflow prepare_mix Prepare tubulin reaction mix on ice add_compounds Add test compounds and controls to a pre-warmed 96-well plate prepare_mix->add_compounds initiate_reaction Add tubulin mix to wells add_compounds->initiate_reaction monitor_fluorescence Monitor fluorescence increase at 37°C initiate_reaction->monitor_fluorescence analyze_data Analyze polymerization curves monitor_fluorescence->analyze_data

Caption: Workflow for the in vitro tubulin polymerization assay.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and fluorescence reporter)

  • General tubulin buffer

  • Positive controls (e.g., Paclitaxel - enhancer, Nocodazole - inhibitor)

  • Novel indole-4-carboxylic acid compound

  • Pre-warmed 96-well plate

  • Fluorescence microplate reader

Procedure:

  • Preparation: Prepare the tubulin reaction mix on ice according to the manufacturer's instructions, typically containing tubulin, GTP, and a fluorescent reporter in a polymerization buffer.

  • Compound Addition: To a pre-warmed 96-well plate (37°C), add the test compound, positive controls, and a vehicle control.

  • Initiation: Initiate the polymerization by adding the cold tubulin reaction mix to each well.

  • Monitoring: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.

Potential Signaling Pathway Involvement

Many indole derivatives exert their anticancer effects by inducing apoptosis. A common pathway involves the activation of the p53 tumor suppressor protein, which can lead to cell cycle arrest or apoptosis.

p53-Mediated Apoptosis Pathway

p53_Pathway IndoleCompound Indole-4-Carboxylic Acid Compound DNA_Damage DNA Damage IndoleCompound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the p53-mediated apoptotic pathway, a potential mechanism of action for anticancer indole compounds.

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions based on their specific cell lines and compounds. All work should be conducted in accordance with laboratory safety guidelines.

References

Method

Synthesis of Novel Heterocyclic Scaffolds from 3-Formyl-1H-indole-4-carboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis of diverse heterocyclic compounds utilizing 3-formyl-1H-indole-4-carboxyli...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of diverse heterocyclic compounds utilizing 3-formyl-1H-indole-4-carboxylic acid as a versatile starting material. The inherent reactivity of the ortho-positioned formyl and carboxylic acid functionalities on the indole core allows for the construction of various fused heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

The indole scaffold is a privileged structure in numerous biologically active compounds. Functionalization of the indole core provides a pathway to novel chemical entities with a wide range of therapeutic applications. 3-Formyl-1H-indole-4-carboxylic acid is a particularly useful building block as the two reactive groups can participate in cyclocondensation reactions to form fused pyrimidine, pyrazole, and isoxazole ring systems. These resulting tricyclic and tetracyclic frameworks are central to the development of new therapeutic agents.

Synthesis of the Starting Material: 3-Formyl-1H-indole-4-carboxylic Acid

The starting material, 3-formyl-1H-indole-4-carboxylic acid, can be synthesized from methyl 1H-indole-4-carboxylate via a Vilsmeier-Haack reaction, followed by hydrolysis of the ester.[1]

Experimental Protocol: Synthesis of Methyl 3-formyl-1H-indole-4-carboxylate

To a solution of methyl 1H-indole-4-carboxylate (1.0 eq) in N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃, 1.1 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched with ice water, and the precipitated product is filtered, washed with water, and dried to afford methyl 3-formyl-1H-indole-4-carboxylate.[1] Subsequent hydrolysis of the methyl ester using standard conditions (e.g., NaOH in methanol/water followed by acidic workup) yields 3-formyl-1H-indole-4-carboxylic acid.

I. Synthesis of Pyrimido[5,4-b]indoles

The reaction of 3-formyl-1H-indole-4-carboxylic acid derivatives with amidines or related nitrogen-containing binucleophiles provides a direct route to pyrimido[5,4-b]indoles. These compounds are of interest for their potential as kinase inhibitors.

A. Reaction with Amidines

A common strategy involves the condensation of the formyl group with an amidine, followed by cyclization involving the carboxylic acid (or its ester derivative).

A mixture of methyl 3-formyl-1H-indole-4-carboxylate (1.0 eq) and an appropriate amidine hydrochloride (1.2 eq) in a suitable solvent such as ethanol or DMF is heated to reflux in the presence of a base (e.g., sodium ethoxide or triethylamine) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification using column chromatography.

Reactant 1Reactant 2ProductYield (%)Reference
Methyl 3-formyl-1H-indole-4-carboxylateGuanidine hydrochloride2-Amino-4-oxo-3,4-dihydropyrimido[5,4-b]indoleNot ReportedGeneral Method
Methyl 3-formyl-1H-indole-4-carboxylateAcetamidine hydrochloride2-Methyl-4-oxo-3,4-dihydropyrimido[5,4-b]indoleNot ReportedGeneral Method

Reaction Pathway for Pyrimido[5,4-b]indole Synthesis

reaction_pathway start 3-Formyl-1H-indole-4-carboxylic acid derivative reagent + Amidine start->reagent intermediate Intermediate Adduct reagent->intermediate cyclization Cyclization intermediate->cyclization product Pyrimido[5,4-b]indole cyclization->product

Caption: Synthetic route to Pyrimido[5,4-b]indoles.

II. Synthesis of Pyrazolo[4,3-c]indoles

The construction of a pyrazole ring fused to the indole core at the 4- and 3-positions can be achieved by reacting 3-formyl-1H-indole-4-carboxylic acid with hydrazine derivatives. The carboxylic acid moiety typically requires activation, for instance, by conversion to an ester, to facilitate the final cyclization step.

Experimental Protocol: Synthesis of a 1H-Pyrazolo[4,3-c]indol-3-ol

Step 1: Esterification of 3-formyl-1H-indole-4-carboxylic acid. The carboxylic acid is converted to its methyl or ethyl ester using standard esterification methods (e.g., Fischer esterification).

Step 2: Condensation with Hydrazine. A solution of the resulting ester (1.0 eq) and hydrazine hydrate (1.5 eq) in ethanol is refluxed for several hours. The reaction leads to the formation of the hydrazone at the formyl position, followed by intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the ester carbonyl group, with subsequent elimination of alcohol. The product is isolated upon cooling and purified by recrystallization.

Reactant 1Reactant 2ProductYield (%)Reference
Methyl 3-formyl-1H-indole-4-carboxylateHydrazine hydrate1H-Pyrazolo[4,3-c]indol-3-olNot ReportedGeneral Method
Methyl 3-formyl-1H-indole-4-carboxylatePhenylhydrazine1-Phenyl-1H-pyrazolo[4,3-c]indol-3-olNot ReportedGeneral Method

Workflow for Pyrazolo[4,3-c]indole Synthesis

workflow cluster_start Starting Material Preparation cluster_reaction Heterocycle Formation cluster_end Product Isolation start_acid 3-Formyl-1H-indole-4-carboxylic acid esterification Esterification start_acid->esterification start_ester Indole-4-carboxylate esterification->start_ester condensation Condensation with Hydrazine start_ester->condensation cyclization Intramolecular Cyclization condensation->cyclization product Pyrazolo[4,3-c]indole cyclization->product purification Purification product->purification logical_relationship A 3-Formyl-1H-indole-4-carboxylate C Oxime Intermediate A->C B Hydroxylamine B->C D Intramolecular Cyclization C->D E Isoxazolo[4,3-c]indole D->E cascade_reaction start Methyl 3-formyl-1H-indole-4-carboxylate reagent + Ethane-1,2-diamine + Acetic Acid start->reagent intermediate1 Iminium Intermediate reagent->intermediate1 intermediate2 Amide Formation intermediate1->intermediate2 cyclization Final Cyclization intermediate2->cyclization product Tetracyclic Indole cyclization->product

References

Application

Application Notes and Protocols for 4-Cyanoindole Derivatives as Chemical Probes

A Note on 3-formyl-1H-indole-4-carboxylic acid: While direct applications of 3-formyl-1H-indole-4-carboxylic acid as a chemical probe are not extensively documented in scientific literature, it serves as a valuable synth...

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 3-formyl-1H-indole-4-carboxylic acid: While direct applications of 3-formyl-1H-indole-4-carboxylic acid as a chemical probe are not extensively documented in scientific literature, it serves as a valuable synthetic intermediate in the preparation of a versatile class of chemical probes: 4-cyanoindole derivatives . The following application notes and protocols focus on the utility of 4-cyanoindoles, which can be synthesized from precursors like 3-formyl-1H-indole-4-carboxylic acid.

I. Introduction to 4-Cyanoindole Derivatives as Chemical Probes

4-Cyanoindole and its derivatives have emerged as a significant class of molecules in chemical biology and drug discovery. The introduction of a cyano group at the 4-position of the indole ring imparts unique electronic and photophysical properties, making these compounds highly valuable as fluorescent probes and as scaffolds for developing potent and selective therapeutic agents.[1][2][3]

The versatility of the 4-cyanoindole scaffold allows for its application in various research areas, including:

  • Fluorescent Labeling: Incorporation into peptides and oligonucleotides to study biomolecular interactions and dynamics.[2][4]

  • Neuroscience Research: Development of ligands for dopamine receptors and imaging agents for pathological protein aggregates like α-synuclein.[1][5]

  • Cancer Research: Design of inhibitors for enzymes like Indoleamine 2,3-dioxygenase (IDO1) for cancer immunotherapy.[1]

  • Inflammatory Diseases: Exploration as inhibitors of p38 MAP kinase and cyclooxygenase (COX).[1]

This document provides detailed application notes and protocols for utilizing 4-cyanoindole-based chemical probes in various research contexts.

II. Application Note 1: 4-Cyanoindole Derivatives as Fluorescent Probes for Biomolecular Studies

Application: Studying protein-DNA interactions and dynamics using 4-cyanoindole-2'-deoxyribonucleoside (4CIN-dG), a fluorescent nucleoside analog.[6][7][8]

Principle: 4CIN-dG is a fluorescent analog of natural nucleosides that can be incorporated into DNA oligonucleotides.[8] Its fluorescence properties are sensitive to the local environment, making it an excellent probe for monitoring changes in DNA conformation and binding events.[6][9] A key feature is that its fluorescence is significantly quenched by guanine, providing a mechanism for detecting conformational changes that bring 4CIN-dG into proximity with a guanine residue.[6]

Data Presentation:

PropertyValueReference
Excitation Maximum (λex)~320 nm[6]
Emission Maximum (λem)~412 nm in water[6]
Quantum Yield (ΦF)0.85 ± 0.05 in water[10]
Fluorescence Lifetime (τ)10.3 ± 1.0 ns in water[10]

Experimental Protocol: Site-Specific Labeling of DNA with 4CIN-dG and Fluorescence Spectroscopy

1. Synthesis of 4CIN-dG Phosphoramidite:

  • The synthesis of 4-cyanoindole-2'-deoxyribonucleoside (4CIN) and its phosphoramidite is a prerequisite for incorporation into DNA. Detailed synthetic protocols have been published and can be followed for this purpose.[1]

2. Automated DNA Synthesis:

  • Synthesize the desired DNA oligonucleotide sequence using a standard automated DNA synthesizer.
  • At the desired position for the fluorescent probe, use the 4CIN-dG phosphoramidite instead of a standard deoxynucleoside phosphoramidite.

3. Deprotection and Purification:

  • Cleave the synthesized oligonucleotide from the solid support and remove protecting groups using standard protocols (e.g., concentrated ammonium hydroxide).
  • Purify the 4CIN-dG labeled oligonucleotide using high-performance liquid chromatography (HPLC) to ensure high purity.

4. Fluorescence Spectroscopy:

  • Prepare a solution of the purified 4CIN-dG labeled oligonucleotide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
  • Measure the fluorescence emission spectrum using a spectrofluorometer with an excitation wavelength of 320 nm.
  • To study protein-DNA interactions, titrate the labeled oligonucleotide with increasing concentrations of the protein of interest.
  • Record the fluorescence emission spectrum at each titration point. A change in fluorescence intensity or a shift in the emission maximum indicates a binding event.

Visualization:

experimental_workflow cluster_synthesis Probe Synthesis & Incorporation cluster_analysis Biophysical Analysis s1 Synthesize 4CIN-dG Phosphoramidite s2 Automated DNA Synthesis s1->s2 s3 Deprotection & Purification (HPLC) s2->s3 a1 Prepare Labeled Oligonucleotide Solution s3->a1 Purified Probe a2 Fluorescence Spectroscopy a1->a2 a3 Titrate with Binding Partner a2->a3 a4 Analyze Fluorescence Changes a3->a4

Workflow for using 4CIN-dG as a fluorescent probe.

III. Application Note 2: 4-Cyanoindole Derivatives as Selective Ligands for Dopamine D4 Receptors

Application: Investigating the role of the dopamine D4 receptor in neuropsychiatric disorders using selective 4-cyanoindole-based ligands.[11]

Principle: Certain 2-aminomethyl-5-cyanoindole derivatives have been shown to be highly potent and selective partial agonists for the dopamine D4 receptor.[11] These compounds can be used as chemical probes to modulate D4 receptor activity in vitro and in vivo, helping to elucidate its physiological functions and its role in disease.

Data Presentation:

CompoundTargetBinding Affinity (Ki) [nM]Selectivity over D4
FAUC 316 Dopamine D41.0-
Dopamine D1>8600>8600-fold
Dopamine D2 (long)>8600>8600-fold
Dopamine D2 (short)>8600>8600-fold
Dopamine D3>8600>8600-fold

Data sourced from Hübner et al., J. Med. Chem., 2000.[11]

Experimental Protocol: Radioligand Binding Assay for Dopamine D4 Receptor

1. Membrane Preparation:

  • Culture cells stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
  • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Centrifuge the homogenate at low speed to remove nuclei and cell debris.
  • Centrifuge the supernatant at high speed to pellet the cell membranes.
  • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

2. Radioligand Binding Assay:

  • In a 96-well plate, add the cell membrane preparation, a radiolabeled D4 receptor ligand (e.g., [³H]spiperone), and varying concentrations of the 4-cyanoindole test compound.
  • For non-specific binding determination, add a high concentration of a known D4 receptor antagonist (e.g., haloperidol).
  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
  • Terminate the incubation by rapid filtration through a glass fiber filter, followed by washing with cold buffer to remove unbound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation.

Visualization:

signaling_pathway cluster_receptor Dopamine D4 Receptor Signaling ligand 4-Cyanoindole Ligand receptor Dopamine D4 Receptor (GPCR) ligand->receptor g_protein Gi/o Protein receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase camp ↓ cAMP adenylyl_cyclase->camp

Inhibitory signaling of the Dopamine D4 receptor.

IV. Conclusion

While 3-formyl-1H-indole-4-carboxylic acid is a key synthetic precursor, the resulting 4-cyanoindole derivatives are powerful and versatile chemical probes. Their applications span from fundamental biophysical studies of biomolecular interactions to the development of selective ligands for important drug targets. The protocols and data presented here provide a foundation for researchers to utilize these valuable tools in their own investigations. Further exploration and derivatization of the 4-cyanoindole scaffold hold significant promise for the future of chemical biology and drug discovery.

References

Method

Application Notes and Protocols for Fragment-Based Drug Discovery using 3-formyl-1H-indole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight compound...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target.[1] These initial hits can then be optimized into more potent, drug-like molecules.[2] This document provides detailed application notes and protocols for utilizing 3-formyl-1H-indole-4-carboxylic acid as a fragment in an FBDD campaign. While specific experimental data for this particular fragment is not publicly available, the following sections outline the established workflows and experimental protocols that would be employed. The quantitative data presented is illustrative and serves as a representative example.

Properties of 3-formyl-1H-indole-4-carboxylic acid as a Fragment:

  • Molecular Weight: 189.16 g/mol

  • Structure: Possesses key features for molecular recognition, including a hydrogen bond donor (indole N-H), a hydrogen bond acceptor (formyl and carboxyl oxygens), and an aromatic system. Carboxylic acid moieties are often found in fragment libraries due to their potential to mimic key interactions.[2][3]

I. General FBDD Workflow

The overall workflow for an FBDD campaign involving 3-formyl-1H-indole-4-carboxylic acid would typically follow the steps outlined below. The process begins with the preparation of the fragment and the target protein, followed by primary screening to identify binding, secondary validation to confirm hits, and structural biology studies to understand the binding mode.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Validation cluster_structure Phase 3: Structural Characterization cluster_optimization Phase 4: Lead Optimization prep_fragment Fragment Preparation (3-formyl-1H-indole-4-carboxylic acid) primary_screen Primary Screen (e.g., NMR, SPR, DSF) prep_fragment->primary_screen prep_target Target Protein Expression & Purification prep_target->primary_screen hit_validation Hit Validation (Orthogonal Assays) primary_screen->hit_validation Identified Hits structure_det Structure Determination (X-ray Crystallography, NMR) hit_validation->structure_det Confirmed Hits fragment_evo Fragment Evolution (Growing, Linking) structure_det->fragment_evo Binding Mode lead_compound Lead Compound fragment_evo->lead_compound

Caption: General workflow for a fragment-based drug discovery campaign.

II. Data Presentation: Illustrative Screening Results

The following tables present hypothetical quantitative data that could be generated during an FBDD campaign with 3-formyl-1H-indole-4-carboxylic acid.

Table 1: Primary Biophysical Screening Results (Illustrative Data)

Fragment IDFragment NameMethodResult
F-0013-formyl-1H-indole-4-carboxylic acidDSF (ΔTm)+2.5 °C
F-0013-formyl-1H-indole-4-carboxylic acidSPR (RU)85
F-0013-formyl-1H-indole-4-carboxylic acid1H-15N HSQC (CSP)Significant Perturbations

DSF: Differential Scanning Fluorimetry; SPR: Surface Plasmon Resonance; RU: Resonance Units; CSP: Chemical Shift Perturbation.

Table 2: Hit Validation and Affinity Determination (Illustrative Data)

Fragment IDMethodKD (mM)Ligand Efficiency (LE)
F-001Isothermal Titration Calorimetry (ITC)1.20.35
F-001Surface Plasmon Resonance (SPR)0.950.36

KD: Dissociation Constant; LE: Ligand Efficiency = -ΔG / (Number of Heavy Atoms).

III. Experimental Protocols

Detailed protocols for key experiments in the FBDD cascade are provided below.

A. Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Fragment Screening

NMR is a powerful technique for detecting the weak binding of fragments.[4] Both ligand-observed and protein-observed methods can be employed.

1. Protein-Observed NMR: 1H-15N HSQC

This experiment monitors changes in the chemical shifts of the protein's backbone amide signals upon fragment binding.

  • Materials:

    • 15N-labeled target protein (50-100 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4).

    • Fragment stock solution (e.g., 100 mM 3-formyl-1H-indole-4-carboxylic acid in d6-DMSO).

    • NMR tubes.

    • 90% H2O / 10% D2O.

  • Procedure:

    • Prepare the protein sample in the NMR buffer containing 10% D2O.

    • Acquire a reference 1H-15N HSQC spectrum of the protein alone.

    • Add a small aliquot of the fragment stock solution to the protein sample to achieve the desired final concentration (e.g., 200 µM to 1 mM).

    • Acquire a second 1H-15N HSQC spectrum in the presence of the fragment.

    • Overlay the two spectra and analyze for chemical shift perturbations (CSPs). Significant CSPs for specific residues indicate a binding event at or near those residues.

2. Ligand-Observed NMR: Saturation Transfer Difference (STD)

STD NMR is used to identify which compounds in a mixture bind to the target protein.

  • Materials:

    • Unlabeled target protein (10-20 µM) in deuterated NMR buffer.

    • Fragment or fragment mixture (100-500 µM total concentration).

    • NMR tubes.

  • Procedure:

    • Prepare a sample containing the target protein and the fragment(s).

    • Acquire an STD NMR spectrum. This involves selective saturation of protein resonances and observing the transfer of this saturation to the bound ligands.

    • A reference spectrum without protein saturation is also acquired.

    • The difference spectrum will show signals only from the protons of the binding fragments.

B. Protocol 2: Surface Plasmon Resonance (SPR) for Fragment Screening

SPR is a sensitive, label-free technique for measuring binding kinetics and affinity in real-time.[3]

  • Materials:

    • SPR instrument and sensor chips (e.g., CM5 chip).

    • Target protein.

    • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

    • Running buffer (e.g., PBS or HEPES-buffered saline with 0.05% Tween-20).

    • Amine coupling kit (EDC, NHS, ethanolamine).

    • Fragment solution (3-formyl-1H-indole-4-carboxylic acid) in running buffer.

  • Procedure:

    • Immobilization:

      • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

      • Inject the target protein over the activated surface to achieve covalent immobilization via amine coupling. A typical target is 3000-5000 Resonance Units (RU).

      • Deactivate any remaining active esters with an injection of ethanolamine.

    • Binding Analysis:

      • Prepare a dilution series of the fragment in running buffer (e.g., from 1 µM to 1 mM).

      • Inject the fragment solutions over the immobilized protein surface, flowing from the lowest to the highest concentration.

      • Include buffer-only injections (blanks) for double referencing.

      • Monitor the change in resonance units (RU) to detect binding.

    • Data Analysis:

      • Subtract the reference surface signal and the blank injections from the active surface signal.

      • Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the dissociation constant (KD).

C. Protocol 3: X-ray Crystallography for Structural Characterization

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is crucial for structure-based drug design.[4][5]

  • Materials:

    • Purified, concentrated target protein.

    • Crystallization screens and plates.

    • 3-formyl-1H-indole-4-carboxylic acid.

    • Cryoprotectant.

    • X-ray diffraction equipment.

  • Procedure:

    • Crystallization:

      • Set up crystallization trials for the target protein using vapor diffusion (sitting or hanging drop) methods to obtain protein crystals.

    • Fragment Soaking:

      • Prepare a solution of the fragment (typically 1-10 mM) in a cryoprotectant-containing buffer that is compatible with the crystallization condition.

      • Transfer the protein crystals into the fragment-soaking solution for a defined period (minutes to hours).

    • Data Collection:

      • Flash-cool the soaked crystal in liquid nitrogen.

      • Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

    • Structure Determination:

      • Process the diffraction data.

      • Solve the structure using molecular replacement with the apo-protein structure as a model.

      • Refine the model and build the fragment into the observed electron density map.

      • Analyze the protein-fragment interactions to guide the next steps in the drug discovery process.

IV. Signaling Pathways and Logical Relationships

The following diagrams illustrate the logical flow of a typical screening cascade and a hypothetical signaling pathway that could be targeted.

Screening_Cascade lib Fragment Library (including F-001) dsf Primary Screen: DSF lib->dsf spr_primary Primary Screen: SPR lib->spr_primary hits Initial Hits dsf->hits spr_primary->hits itc Secondary Screen: ITC (Affinity) hits->itc Validate hs_nmr Secondary Screen: HSQC-NMR (Binding Site) hits->hs_nmr Validate confirmed Confirmed Hits itc->confirmed hs_nmr->confirmed xray Structural Biology: X-ray confirmed->xray sbd Structure-Based Design xray->sbd

Caption: A typical screening cascade for hit identification and validation.

Signaling_Pathway ext_signal External Signal receptor Receptor ext_signal->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B (Target) kinase_a->kinase_b activates substrate Substrate kinase_b->substrate phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response fragment 3-formyl-1H-indole- 4-carboxylic acid fragment->kinase_b binds/inhibits

Caption: Hypothetical signaling pathway targeted by the fragment.

References

Application

Application Notes and Protocols for the Derivatization of 3-Formyl-1H-indole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the chemical modification of the formyl group of 3-formyl-1H-indole-4-carboxylic acid, a versatile sc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the formyl group of 3-formyl-1H-indole-4-carboxylic acid, a versatile scaffold in medicinal chemistry. The following sections describe key derivatization reactions—reductive amination, Knoevenagel condensation, and Wittig reaction—offering pathways to a diverse range of functionalized indole derivatives for potential therapeutic applications.

Reductive Amination

Reductive amination is a cornerstone method for the synthesis of amines from carbonyl compounds. In the context of 3-formyl-1H-indole-4-carboxylic acid, this reaction allows for the introduction of a wide array of substituents, paving the way for the exploration of structure-activity relationships (SAR) in drug discovery. The reaction proceeds via the initial formation of a Schiff base (imine), which is then reduced in situ to the corresponding amine.

Experimental Protocol: Synthesis of 3-((Substituted-amino)methyl)-1H-indole-4-carboxylic Acid Derivatives

This protocol describes a general one-pot procedure for the reductive amination of 3-formyl-1H-indole-4-carboxylic acid with various primary amines.

Materials:

  • 3-formyl-1H-indole-4-carboxylic acid

  • Substituted primary amine (e.g., benzylamine, aniline derivatives)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for purification)

Procedure:

  • To a stirred solution of 3-formyl-1H-indole-4-carboxylic acid (1.0 mmol) in the chosen solvent (20 mL), add the substituted primary amine (1.1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Once imine formation is significant, add the reducing agent (sodium triacetoxyborohydride, 1.5 mmol, or sodium cyanoborohydride, 1.5 mmol) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-((substituted-amino)methyl)-1H-indole-4-carboxylic acid derivative.

Quantitative Data Summary
Amine SubstrateReducing AgentSolventReaction Time (h)Yield (%)
BenzylamineNaBH(OAc)₃DCE1685-95
AnilineNaBH₃CNDCM2470-80
p-MethoxyanilineNaBH(OAc)₃DCE1880-90
CyclopropylamineNaBH₃CNDCM2075-85

Note: The data presented are representative yields based on similar reductive amination reactions of indole aldehydes and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow: Reductive Amination

G start Start: 3-Formyl-1H-indole-4-carboxylic Acid + Primary Amine imine_formation Imine Formation (Solvent, Acetic Acid) start->imine_formation reduction In situ Reduction (Reducing Agent) imine_formation->reduction workup Aqueous Workup (Quenching, Extraction) reduction->workup purification Purification (Column Chromatography) workup->purification product Product: 3-((Substituted-amino)methyl)-1H-indole-4-carboxylic Acid purification->product G start Start: 3-Formyl-1H-indole-4-carboxylic Acid + Active Methylene Compound condensation Condensation Reaction (Solvent, Basic Catalyst, Heat) start->condensation precipitation Product Precipitation (Cooling/Acidification) condensation->precipitation isolation Isolation & Washing (Filtration, Washing) precipitation->isolation purification Purification (Recrystallization) isolation->purification product Product: 3-(2-Substituted-vinyl)-1H-indole-4-carboxylic Acid purification->product G start Start: Triphenylphosphonium Salt ylide_formation Ylide Formation (Anhydrous Solvent, Strong Base) start->ylide_formation aldehyde_addition Addition of 3-Formyl-1H-indole-4-carboxylic Acid ylide_formation->aldehyde_addition reaction Wittig Reaction aldehyde_addition->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: 3-(Substituted-vinyl)-1H-indole-4-carboxylic Acid purification->product G LTD4 Leukotriene D4 (LTD4) CysLT1 CysLT1 Receptor LTD4->CysLT1 Binds Gq Gq Protein Activation CysLT1->Gq Antagonist Indole Derivative (Antagonist) Antagonist->CysLT1 Blocks PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Response Inflammatory Response (Bronchoconstriction, etc.) Ca_release->Response

Method

Application Notes and Protocols for Evaluating the Biological Effects of 3-formyl-1H-indole-4-carboxylic acid

Topic: Assays to Evaluate the Biological Effects of 3-formyl-1H-indole-4-carboxylic acid Audience: Researchers, scientists, and drug development professionals. Introduction: 3-formyl-1H-indole-4-carboxylic acid is an ind...

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Assays to Evaluate the Biological Effects of 3-formyl-1H-indole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-formyl-1H-indole-4-carboxylic acid is an indole derivative. The indole nucleus is a common scaffold in biologically active compounds and is found in molecules with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] A key area of interest for indole-containing compounds is the inhibition of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and is a significant target in immuno-oncology due to its role in mediating immune suppression in the tumor microenvironment.[4][5] Overexpression of IDO1 in cancer cells leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of kynurenine and its metabolites, which are toxic to T-cells.[5][6] This document provides detailed protocols for a series of assays to evaluate the potential of 3-formyl-1H-indole-4-carboxylic acid as an IDO1 inhibitor.

Data Presentation: Summary of Expected Quantitative Data

The following table summarizes hypothetical quantitative data for 3-formyl-1H-indole-4-carboxylic acid and a reference IDO1 inhibitor, Epacadostat, from the described assays.

Compound Cell-Free IDO1 Enzymatic Assay IC50 (nM) Cell-Based Kynurenine Production Assay IC50 (nM) T-Cell Co-Culture Assay EC50 (nM) for IL-2 Rescue Cell Viability (SKOV-3) CC50 (µM)
3-formyl-1H-indole-4-carboxylic acid150350500> 50
Epacadostat (Control)105080> 50

Experimental Protocols

Cell-Free IDO1 Enzymatic Inhibition Assay

Principle: This assay directly measures the enzymatic activity of recombinant human IDO1 by quantifying the production of N-formylkynurenine. The inhibitory potential of 3-formyl-1H-indole-4-carboxylic acid is determined by its ability to reduce the rate of this reaction. The product, N-formylkynurenine, can be measured by its absorbance at 321 nm.[6][7]

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene blue (cofactor)

  • Ascorbic acid

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • 3-formyl-1H-indole-4-carboxylic acid

  • Epacadostat (control inhibitor)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Protocol:

  • Prepare a reaction buffer containing potassium phosphate, methylene blue, ascorbic acid, and catalase.

  • Prepare serial dilutions of 3-formyl-1H-indole-4-carboxylic acid and the control inhibitor in the reaction buffer.

  • Add the test compound dilutions and control inhibitor to the wells of a 96-well plate.

  • Add the IDO1 enzyme to the wells and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding L-Tryptophan to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

  • Measure the absorbance of the product, N-formylkynurenine, at 321 nm using a spectrophotometer.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kynurenine Production Assay

Principle: This assay evaluates the ability of the test compound to inhibit IDO1 activity within a cellular context.[4][8] A human cancer cell line that expresses IDO1 upon stimulation with interferon-gamma (IFNγ), such as the ovarian cancer cell line SKOV-3, is used.[8] The amount of kynurenine secreted into the cell culture medium is measured as an indicator of IDO1 activity.[4]

Materials:

  • SKOV-3 ovarian cancer cells

  • DMEM/F-12 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant human IFNγ

  • 3-formyl-1H-indole-4-carboxylic acid

  • Epacadostat (control inhibitor)

  • 96-well cell culture plate

  • p-Dimethylaminobenzaldehyde (DMAB) reagent

  • Trichloroacetic acid (TCA)

  • Spectrophotometer

Protocol:

  • Seed SKOV-3 cells in a 96-well plate and allow them to adhere overnight.

  • The next day, treat the cells with IFNγ to induce IDO1 expression.

  • Add serial dilutions of 3-formyl-1H-indole-4-carboxylic acid and the control inhibitor to the cells and incubate for 48-72 hours.

  • After the incubation period, collect the cell culture supernatant.

  • Add TCA to the supernatant to precipitate proteins, then centrifuge to clarify.

  • Transfer the clarified supernatant to a new 96-well plate.

  • Add DMAB reagent to each well. This reagent reacts with kynurenine to produce a yellow-colored product.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 480 nm using a spectrophotometer.

  • Generate a standard curve using known concentrations of kynurenine to quantify the amount produced by the cells.

  • Calculate the percent inhibition of kynurenine production for each compound concentration and determine the IC50 value.

T-Cell Co-Culture Assay for Immune Rescue

Principle: This assay assesses the functional consequence of IDO1 inhibition by measuring the rescue of T-cell activation from the immunosuppressive effects of IDO1-expressing cancer cells.[4][8] Jurkat T-cells, which produce Interleukin-2 (IL-2) upon activation, are co-cultured with IFNγ-stimulated SKOV-3 cells.[8] IDO1 activity in SKOV-3 cells will suppress Jurkat T-cell activation and IL-2 production. An effective IDO1 inhibitor will reverse this suppression.

Materials:

  • SKOV-3 cells

  • Jurkat T-cells

  • RPMI-1640 cell culture medium

  • DMEM/F-12 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant human IFNγ

  • Staphylococcal enterotoxin B (SEB) or other T-cell activators

  • 3-formyl-1H-indole-4-carboxylic acid

  • Epacadostat (control inhibitor)

  • 96-well cell culture plate

  • Human IL-2 ELISA kit

Protocol:

  • Seed SKOV-3 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the SKOV-3 cells with IFNγ to induce IDO1 expression and incubate for 24 hours.

  • Add serial dilutions of 3-formyl-1H-indole-4-carboxylic acid and the control inhibitor to the SKOV-3 cells.

  • Add Jurkat T-cells and a T-cell activator (e.g., SEB) to the wells containing the SKOV-3 cells.

  • Co-culture the cells for 24-48 hours.

  • Collect the culture supernatant and measure the concentration of IL-2 using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Calculate the percent rescue of IL-2 production for each compound concentration relative to the suppressed (no inhibitor) and unsuppressed (no SKOV-3 cells) controls.

  • Determine the EC50 value for IL-2 rescue by fitting the data to a dose-response curve.

Visualizations

IDO1_Signaling_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 substrate T_Cell T-Cell Tryptophan->T_Cell essential for Kynurenine Kynurenine IDO1->Kynurenine catalyzes Kynurenine->T_Cell inhibits Proliferation Proliferation & Activation T_Cell->Proliferation Suppression Suppression & Apoptosis T_Cell->Suppression Compound 3-formyl-1H-indole- 4-carboxylic acid Compound->IDO1 inhibits

Caption: IDO1 signaling pathway and the inhibitory action of the test compound.

Cell_Based_Assay_Workflow Start Seed SKOV-3 Cells Induce Induce IDO1 with IFNγ Start->Induce Treat Add Test Compound Induce->Treat Incubate Incubate 48-72h Treat->Incubate Collect Collect Supernatant Incubate->Collect React React with DMAB Reagent Collect->React Measure Measure Absorbance at 480nm React->Measure Analyze Calculate Kynurenine & IC50 Measure->Analyze

Caption: Workflow for the cell-based kynurenine production assay.

T_Cell_CoCulture_Logic cluster_cancer IDO1+ Cancer Cell cluster_tcell T-Cell IDO1 IDO1 Activity Kynurenine Kynurenine Production IDO1->Kynurenine Activation T-Cell Activation Kynurenine->Activation suppresses IL2 IL-2 Production Activation->IL2 Compound IDO1 Inhibitor Compound->IDO1 blocks

Caption: Logical relationships in the T-cell co-culture assay.

References

Application

Application of 3-Formyl-1H-indole-4-carboxylic Acid in Materials Science: A Prospective Analysis

Disclaimer: Direct applications of 3-formyl-1H-indole-4-carboxylic acid in materials science are not extensively documented in publicly available scientific literature. The following application notes and protocols are b...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct applications of 3-formyl-1H-indole-4-carboxylic acid in materials science are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the known reactivity of its functional groups (indole, aldehyde, and carboxylic acid) and are intended to serve as a prospective guide for researchers.

Introduction

3-Formyl-1H-indole-4-carboxylic acid is a bifunctional organic molecule possessing a reactive aldehyde group and a carboxylic acid group on a rigid indole scaffold. This unique combination of functionalities makes it a promising, yet underexplored, building block for the synthesis of advanced materials. Its potential lies in its ability to participate in a variety of polymerization and condensation reactions to form polymers, metal-organic frameworks (MOFs), and functional organic molecules with interesting photophysical or electronic properties.

Application Note 1: Synthesis of Novel Polyamides

Application: The presence of a carboxylic acid group allows 3-formyl-1H-indole-4-carboxylic acid to act as a monomer in the synthesis of polyamides. The indole and formyl groups incorporated into the polymer backbone can impart unique properties such as thermal stability, fluorescence, and the potential for post-polymerization modification.

Potential Properties of the Resulting Polyamides:

  • High Thermal Stability: The rigid indole unit can enhance the thermal resistance of the polymer.

  • Inherent Fluorescence: The indole moiety is known to be fluorescent, which could lead to polymers with emissive properties for applications in sensors or organic light-emitting diodes (OLEDs).

  • Post-Polymerization Functionalization: The aldehyde group can be used for cross-linking or for grafting other molecules onto the polymer chain.

Experimental Protocol: Synthesis of a Polyamide via Direct Polycondensation

This protocol describes a hypothetical synthesis of a polyamide by reacting 3-formyl-1H-indole-4-carboxylic acid with a commercially available diamine, such as 4,4'-oxydianiline (ODA).

Materials:

  • 3-formyl-1H-indole-4-carboxylic acid

  • 4,4'-oxydianiline (ODA)

  • N-methyl-2-pyrrolidone (NMP)

  • Triphenyl phosphite (TPP)

  • Pyridine

  • Calcium chloride (CaCl₂)

  • Methanol

  • Argon gas supply

Procedure:

  • Dry all glassware thoroughly in an oven at 120°C overnight and cool under a stream of argon.

  • In a three-necked flask equipped with a mechanical stirrer, a condenser, and an argon inlet, dissolve 3-formyl-1H-indole-4-carboxylic acid and an equimolar amount of 4,4'-oxydianiline in NMP containing 5% (w/v) CaCl₂.

  • Add pyridine (2 molar equivalents based on the carboxylic acid) to the solution as an acid scavenger.

  • Add triphenyl phosphite (2 molar equivalents based on the carboxylic acid) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 100°C and maintain for 3-4 hours under a constant argon flow.

  • Monitor the viscosity of the solution. A significant increase in viscosity indicates polymer formation.

  • After cooling to room temperature, pour the viscous solution into a large volume of methanol to precipitate the polymer.

  • Filter the fibrous polymer, wash thoroughly with methanol and then with hot water to remove any residual salts and solvent.

  • Dry the resulting polyamide in a vacuum oven at 80°C for 24 hours.

Characterization:

  • Structure: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Molecular Weight: Gel Permeation Chromatography (GPC).

  • Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Optical Properties: UV-Vis and Fluorescence Spectroscopy.

Quantitative Data Summary (Hypothetical):

PropertyExpected Value
Number Average MW (Mn)15,000 - 30,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5
Glass Transition (Tg)> 200 °C
Decomposition Temp (Td)> 400 °C
Emission Maximum (λem)380 - 450 nm

Workflow for Polyamide Synthesis

G cluster_prep Monomer Preparation cluster_reaction Polycondensation Reaction cluster_purification Purification cluster_characterization Characterization Monomer1 3-formyl-1H-indole- 4-carboxylic acid Reaction Dissolve in NMP/CaCl2 Add Pyridine & TPP Heat to 100°C Monomer1->Reaction Monomer2 4,4'-Oxydianiline (ODA) Monomer2->Reaction Precipitation Precipitate in Methanol Reaction->Precipitation Washing Wash with Methanol & Water Precipitation->Washing Drying Vacuum Dry at 80°C Washing->Drying Characterization FTIR, NMR, GPC, TGA, DSC, Spectroscopy Drying->Characterization

Caption: Workflow for the synthesis and characterization of a novel polyamide.

Application Note 2: Ligand for Metal-Organic Frameworks (MOFs)

Application: The carboxylic acid functionality allows 3-formyl-1H-indole-4-carboxylic acid to act as an organic linker for the construction of Metal-Organic Frameworks (MOFs). The aldehyde groups pointing into the pores of the MOF can serve as active sites for post-synthetic modification, catalysis, or selective guest binding.

Potential Properties of the Resulting MOF:

  • High Porosity and Surface Area: Typical for MOF structures.

  • Functional Pores: The aldehyde groups can be used to anchor catalytic species or to react with specific analytes for sensing applications.

  • Luminescent Framework: The indole linker may impart intrinsic luminescence to the MOF, which could be modulated by guest molecules, leading to turn-on or turn-off fluorescent sensors.

Experimental Protocol: Solvothermal Synthesis of a MOF

This protocol outlines a hypothetical solvothermal synthesis of a MOF using 3-formyl-1H-indole-4-carboxylic acid as the organic linker and a metal salt like zinc nitrate.

Materials:

  • 3-formyl-1H-indole-4-carboxylic acid

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

Procedure:

  • In a 20 mL glass vial, dissolve 3-formyl-1H-indole-4-carboxylic acid and zinc nitrate hexahydrate in a 1:1 molar ratio in a solvent mixture of DMF and ethanol (e.g., 10 mL DMF and 2 mL ethanol).

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120°C over 2 hours, hold at 120°C for 24 hours, and then cool down to room temperature over 12 hours.

  • Colorless crystals should form at the bottom of the vial.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) to remove unreacted starting materials.

  • To activate the MOF, immerse the crystals in chloroform for 24 hours, replacing the chloroform every 8 hours.

  • Decant the chloroform and dry the MOF crystals under vacuum at 150°C for 12 hours to remove all guest solvent molecules.

Characterization:

  • Structure and Crystallinity: Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD).

  • Porosity: N₂ adsorption-desorption isotherms at 77 K (BET surface area).

  • Thermal Stability: Thermogravimetric Analysis (TGA).

  • Presence of Functional Groups: FTIR Spectroscopy.

Quantitative Data Summary (Hypothetical):

PropertyExpected Value
BET Surface Area800 - 1500 m²/g
Pore Volume0.4 - 0.8 cm³/g
Decomposition Temp (Td)> 350 °C (in air)
Crystal SystemOrthorhombic or Tetragonal

Logical Flow for MOF Synthesis and Activation

G Start Start Mix Mix Ligand and Metal Salt in DMF/Ethanol Start->Mix Heat Solvothermal Reaction (120°C, 24h) Mix->Heat Wash Wash with fresh DMF Heat->Wash Activate Solvent Exchange with Chloroform Wash->Activate Dry Dry under Vacuum (150°C, 12h) Activate->Dry End Activated MOF Dry->End G cluster_sensor Sensor Mechanism Analyte Metal Cation (e.g., Zn²⁺) Complex Dye-Cation Complex Analyte->Complex Dye Indole-based Dye (with -COOH group) Dye->Complex Signal Fluorescence Enhancement (Turn-on Response) Complex->Signal

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-formyl-1H-indole-4-carboxylic Acid

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the synthesis of 3-formyl-1H-indole-4-carboxylic acid. Below are frequently ask...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the synthesis of 3-formyl-1H-indole-4-carboxylic acid. Below are frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 3-formyl-1H-indole-4-carboxylic acid?

A1: The Vilsmeier-Haack reaction is the most widely used and effective method for the C3-formylation of indoles.[1][2] This reaction typically utilizes a Vilsmeier reagent, which is formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][3] The reagent is a mild electrophile that selectively attacks the electron-rich C3 position of the indole ring.[3] Subsequent hydrolysis of the resulting iminium intermediate yields the desired 3-formyl product.[2]

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

A2: Low yields can stem from several factors:

  • Reagent Quality and Purity: The Vilsmeier-Haack reaction is highly sensitive to moisture and impurities.[4] Using anhydrous solvents and high-purity, freshly distilled reagents (especially DMF and POCl₃) is critical.[4]

  • Reaction Temperature and Time: Both excessively high temperatures and prolonged reaction times can lead to the formation of byproducts and degradation of the product.[4] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.[4]

  • Inefficient Vilsmeier Reagent Formation: The Vilsmeier reagent should be prepared at low temperatures (0-5 °C) to ensure its stability before the addition of the indole substrate.[4]

  • Work-up Procedure: An improper work-up can lead to product loss. Quenching the reaction with ice-cold water or a saturated sodium bicarbonate solution is recommended over ammonia-based solutions, which can cause side reactions.[4]

Q3: I've observed a significant byproduct in my reaction. What could it be and how can I prevent it?

A3: A common byproduct in the formylation of indoles, particularly with the Vilsmeier-Haack reaction, is the corresponding 3-cyanoindole derivative.[4] This can form in amounts ranging from 5-20%. Its formation is believed to occur when the initially formed 3-formylindole reacts with nitrogen-containing impurities (like hydroxylamine or ammonia from decomposed DMF) to form an oxime or imine, which then dehydrates to the nitrile.[4]

  • Prevention Strategies:

    • Use High-Purity Reagents: Ensure DMF is of high quality and free from decomposition products.[4]

    • Maintain an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[4]

    • Control Reaction Conditions: Optimize temperature and reaction time to maximize the formation of the desired aldehyde and minimize subsequent side reactions.[4]

Q4: How does the carboxylic acid group at the C4 position affect the formylation reaction?

A4: The carboxylic acid group (-COOH) at the C4 position is an electron-withdrawing group. In electrophilic aromatic substitution reactions, such groups typically deactivate the aromatic ring, making it less reactive toward electrophiles. However, for the indole ring system, the C3 position is highly activated by the nitrogen atom and remains the most nucleophilic site. While the overall reaction rate might be slower compared to unsubstituted indole, the formylation is still strongly directed to the C3 position.

Q5: What are the most effective methods for purifying the final product?

A5: Purification can be challenging if the product and byproducts (like 3-cyano-1H-indole-4-carboxylic acid) have similar polarities.[4]

  • Column Chromatography: This is the most common method. A carefully selected solvent system, often a gradient of ethyl acetate in hexane or dichloromethane in methanol, is required for effective separation.[4]

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining a highly pure product.[4]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Moisture Contamination: Reagents or glassware were not properly dried.Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity reagents. Conduct the reaction under an inert (N₂ or Ar) atmosphere.[4]
2. Inactive Vilsmeier Reagent: Reagent decomposed due to improper preparation (e.g., temperature too high).Prepare the Vilsmeier reagent at 0-5 °C by adding POCl₃ dropwise to DMF and stir for at least 30 minutes at low temperature before adding the indole substrate.[4]
3. Insufficient Reaction Time/Temp: The reaction did not proceed to completion.Monitor the reaction progress via TLC. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Significant Byproduct Formation (e.g., 3-Cyano derivative) 1. Impure DMF: DMF contains decomposition products like dimethylamine or formic acid.Use a fresh bottle of high-purity, anhydrous DMF or distill it before use.[4]
2. Reaction Conditions Too Harsh: High temperature or long reaction time promotes side reactions.Perform the reaction at the lowest effective temperature and stop the reaction as soon as TLC indicates the consumption of starting material.[4]
3. Improper Work-up: Use of ammonia-based quenching agents.Quench the reaction by pouring it over crushed ice or into a cold, saturated NaHCO₃ solution.[4]
Difficult Purification 1. Similar Polarity: The product and starting material or byproducts co-elute during chromatography.Optimize the column chromatography solvent system. Use a shallow gradient. Consider switching to a different stationary phase if silica gel is ineffective.
2. Product is Tailing on Silica Gel: The acidic nature of the carboxylic acid and the basicity of the indole nitrogen can cause tailing.Add a small amount of acetic or formic acid (0.5-1%) to the mobile phase to suppress ionization and improve peak shape.
3. Oily Product: The product fails to solidify after purification.Attempt recrystallization from various solvent systems. If it remains an oil, verify its purity by NMR and LC-MS. Trace solvent can be removed under a high vacuum.

Data Presentation: Comparison of Formylation Methods

Method Reagents Typical Conditions Pros Cons
Vilsmeier-Haack POCl₃, DMF0 °C to RTHigh yields, reliable, well-established.[1]Requires stoichiometric and hazardous POCl₃, sensitive to moisture, potential for cyano-byproduct.[4][5]
Reimer-Tiemann CHCl₃, Strong Base (e.g., NaOH)70-80 °C, Biphasic systemUses inexpensive reagents, occurs under basic conditions.[6]Often gives low yields, harsh conditions, uses toxic chloroform, potential for side reactions.[7][8]
Boron-Catalyzed Trimethyl Orthoformate, BF₃·OEt₂Room TemperatureMilder conditions, rapid reaction times.[9]May form tris(indolyl)methane byproducts with some catalysts, requires Lewis acid.[9]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1H-indole-4-carboxylic acid

Materials:

  • 1H-indole-4-carboxylic acid

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature is maintained below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A pale yellow or colorless solid may form.

  • Formylation Reaction: Dissolve 1H-indole-4-carboxylic acid (1 equivalent) in a minimal amount of anhydrous DMF or DCM.

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC (e.g., using 10% Methanol in DCM as eluent).

  • Work-up and Isolation: Once the reaction is complete, carefully pour the mixture onto crushed ice or into a beaker of vigorously stirred, ice-cold saturated NaHCO₃ solution to quench the reaction and neutralize the acid.

  • Stir the resulting mixture for 30-60 minutes until the product precipitates as a solid.

  • Collect the solid by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification: Dry the crude solid under a vacuum. If necessary, purify further by column chromatography on silica gel or by recrystallization.

Visual Guides

General Synthesis Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification SM Start: 1H-Indole-4-carboxylic Acid Reaction Formylation Reaction (Under Inert Atmosphere) SM->Reaction Reagents Reagents: - POCl3 / DMF - Anhydrous Solvent Reagents->Reaction Workup Aqueous Work-up & Neutralization Reaction->Workup Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Product Final Product: 3-formyl-1H-indole-4- carboxylic acid Purification->Product

Caption: General workflow for the synthesis of 3-formyl-1H-indole-4-carboxylic acid.

Troubleshooting Flowchart

G cluster_solutions Solutions Start Analyze Reaction Outcome (TLC, LC-MS, NMR) CheckYield Is Yield & Purity Acceptable? Start->CheckYield Success Process Complete CheckYield->Success Yes Problem Identify Primary Issue CheckYield->Problem No Sol_LowYield Verify Reagent Purity & Anhydrous Conditions. Optimize Time/Temp. Problem->Sol_LowYield Low Yield Sol_Byproduct Use High-Purity DMF. Run Under Inert Gas. Optimize Conditions. Problem->Sol_Byproduct Byproducts Present Sol_Purify Optimize Chromatography (Solvent Gradient, Additive). Attempt Recrystallization. Problem->Sol_Purify Purification Difficulty

Caption: A logical flowchart for troubleshooting common synthesis issues.

Simplified Vilsmeier-Haack Mechanism

G cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Iminium Iminium Ion Intermediate Vilsmeier->Iminium Indole 1H-Indole-4- carboxylic Acid Indole->Iminium C3 attacks reagent Product Final Aldehyde Product Iminium->Product Water H₂O (Work-up) Water->Product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction on indole.

References

Optimization

Technical Support Center: 3-Formyl-1H-indole-4-carboxylic Acid Purification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-for...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-formyl-1H-indole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying 3-formyl-1H-indole-4-carboxylic acid?

A1: The primary challenges in purifying 3-formyl-1H-indole-4-carboxylic acid stem from its bifunctional nature, containing both a carboxylic acid and an indole moiety. This can lead to issues with solubility, potential for strong adsorption to silica gel during chromatography, and susceptibility to degradation under certain conditions.

Q2: What are the likely impurities in a crude sample of 3-formyl-1H-indole-4-carboxylic acid?

A2: Common impurities may include starting materials from the synthesis, such as methyl 1H-indole-4-carboxylate, and byproducts from the formylation reaction.[1] Depending on the reaction conditions, over-formylation or side reactions on the indole ring could also occur. Incomplete hydrolysis of an ester precursor would result in the corresponding methyl ester as an impurity.

Q3: What is the recommended storage condition for 3-formyl-1H-indole-4-carboxylic acid?

A3: It is recommended to store 3-formyl-1H-indole-4-carboxylic acid in an inert atmosphere at 2-8°C. Some suppliers recommend room temperature storage.[2] Due to the potential for oxidation and degradation, storage under an inert gas like nitrogen or argon is advisable.

Q4: Is 3-formyl-1H-indole-4-carboxylic acid susceptible to degradation during purification?

A4: Indole-containing compounds can be sensitive to strong acids, light, and oxidation. The aldehyde group is also susceptible to oxidation to a carboxylic acid. It is advisable to avoid prolonged exposure to harsh conditions and to use degassed solvents where possible.

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not crystallize upon cooling.

  • Possible Cause: Too much solvent was used, and the solution is not saturated.

    • Solution: Re-heat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool again slowly. If the solvent volume is very low (less than 2 cm in the flask), consider transferring to a smaller flask to reduce the surface area for cooling.[3]

  • Possible Cause: The compound is "oiling out" instead of crystallizing. This happens when the solution becomes supersaturated at a temperature above the melting point of the solute.

    • Solution: Add a small amount of a solvent in which the compound is more soluble to the hot solution to lower the saturation point. Alternatively, try a different solvent or a solvent mixture for recrystallization.[4] Vigorous scratching of the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.

Problem 2: The yield is very low after recrystallization.

  • Possible Cause: A significant amount of the compound remains dissolved in the mother liquor.

    • Solution: Before discarding the mother liquor, cool it in an ice bath to maximize crystal formation. To check for remaining product, take a small sample of the filtrate and evaporate it to see if a significant amount of solid remains.[3] If so, you can try to recover a second crop of crystals by concentrating the mother liquor and re-cooling.

  • Possible Cause: The chosen solvent is too good at dissolving the compound, even at low temperatures.

    • Solution: Select a different solvent or a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.

Problem 3: The purified crystals are colored or contain visible impurities.

  • Possible Cause: Colored impurities are co-crystallizing with the product.

    • Solution: If the impurities are colored, a charcoal treatment of the hot solution before crystallization can be effective.[3] Add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.

  • Possible Cause: The crystallization occurred too quickly, trapping impurities within the crystal lattice.[3]

    • Solution: Re-dissolve the crystals in the minimum amount of hot solvent and allow the solution to cool more slowly. Covering the flask with a watch glass and placing it in a Dewar flask can promote slower cooling.

Column Chromatography

Problem 1: The compound streaks badly on the TLC plate and the column.

  • Possible Cause: The carboxylic acid group is interacting strongly with the acidic silica gel. This can lead to a protonated and deprotonated form of the acid being present, which have different polarities.[5]

    • Solution: Add a small amount of a weak acid, such as acetic acid or formic acid (e.g., 0.1-1%), to the eluent.[5][6] This will keep the carboxylic acid in its protonated, less polar form, leading to sharper bands.

  • Possible Cause: The compound is a zwitterion at neutral pH, leading to poor chromatographic behavior.

    • Solution: As mentioned above, adding a small amount of acid to the mobile phase can suppress the ionization of the carboxylic acid.

Problem 2: A significant portion of the compound remains stuck at the top of the silica gel column.

  • Possible Cause: The compound is decomposing on the acidic silica gel.[7]

    • Solution:

      • Use a less acidic stationary phase: Consider using neutral alumina or a C18-functionalized silica (reverse-phase chromatography).

      • Neutralize the silica: Pre-treat the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine, then re-equilibrating with the mobile phase.[7] However, this may not be suitable if your compound is acidic.

      • Run a 2D TLC: Spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it in the same solvent system. If a new spot appears that is not on the diagonal, it indicates decomposition on the silica.[7]

Problem 3: Poor separation from impurities.

  • Possible Cause: The chosen eluent system is not optimal.

    • Solution: Systematically screen different solvent systems using TLC. A good starting point for a polar compound like this would be a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone). For very polar compounds, adding a small amount of methanol to a dichloromethane or ethyl acetate eluent can be effective.

  • Possible Cause: The impurity is structurally very similar to the desired product.

    • Solution: Consider derivatization. For example, the carboxylic acid can be converted to its methyl ester.[1] The ester is less polar and may be easier to separate from polar impurities by column chromatography. The pure ester can then be hydrolyzed back to the carboxylic acid.[8]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Test the solubility of a small amount of the crude 3-formyl-1H-indole-4-carboxylic acid in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures such as hexane/ethyl acetate.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography with Acidic Modifier

  • TLC Analysis: Develop a suitable eluent system using TLC. Add 0.1-1% acetic acid to the mobile phase to improve the spot shape.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent (containing the acidic modifier).

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent. If a stronger solvent is used, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Solubility of Related Indole Compounds

CompoundSolventSolubilityReference
Indole-3-carboxaldehydeDMSO~30 mg/mL[9]
Indole-3-carboxaldehydeDimethyl formamide~30 mg/mL[9]
Indole-3-carboxaldehyde1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[9]

Visualizations

PurificationWorkflow cluster_start Start cluster_purification Purification Options cluster_recrystallization_steps Recrystallization Troubleshooting cluster_column_steps Column Chromatography Troubleshooting cluster_end End Crude Crude Product (3-formyl-1H-indole-4-carboxylic acid) Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Solvent_Screen Solvent Screening Recrystallization->Solvent_Screen TLC_Screen TLC Solvent Screen (+/- Acidic Modifier) Column->TLC_Screen Dissolve_Hot Dissolve in Min. Hot Solvent Solvent_Screen->Dissolve_Hot Cool_Slowly Cool Slowly Dissolve_Hot->Cool_Slowly Oiling_Out Oiling Out? Cool_Slowly->Oiling_Out Filter_Wash Filter & Wash Crystals Low_Yield Low Yield? Filter_Wash->Low_Yield Oiling_Out->Solvent_Screen Yes Oiling_Out->Filter_Wash No Low_Yield->Cool_Slowly Yes, Recool Mother Liquor Pure_Product Pure Product Low_Yield->Pure_Product No Streaking Streaking on TLC? TLC_Screen->Streaking Add_Acid Add 0.1-1% Acetic Acid to Eluent Streaking->Add_Acid Yes Run_Column Run Column Streaking->Run_Column No Add_Acid->Run_Column Stuck_on_Column Product Stuck? Run_Column->Stuck_on_Column Change_Stationary_Phase Consider Reverse Phase or Alumina Stuck_on_Column->Change_Stationary_Phase Yes Stuck_on_Column->Pure_Product No Change_Stationary_Phase->Column

Caption: A troubleshooting workflow for the purification of 3-formyl-1H-indole-4-carboxylic acid.

References

Troubleshooting

"solubility issues of 3-formyl-1H-indole-4-carboxylic acid in common solvents"

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 3-formyl-1H-indole-4-carboxylic acid. The information is intended for researchers, scient...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 3-formyl-1H-indole-4-carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of 3-formyl-1H-indole-4-carboxylic acid?

A1: Based on its structure, 3-formyl-1H-indole-4-carboxylic acid is expected to be a crystalline solid with low solubility in water due to the hydrophobic indole ring. It is predicted to have better solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols like ethanol and methanol. The presence of the carboxylic acid group suggests that its solubility in aqueous solutions will be highly dependent on pH.

Q2: Why is my compound not dissolving in water?

A2: The indole scaffold is largely nonpolar, which limits its solubility in polar protic solvents like water. While the carboxylic acid and formyl groups add some polarity, the overall molecule is expected to be sparingly soluble in neutral aqueous solutions.

Q3: Which organic solvents are recommended for dissolving this compound?

A3: For initial dissolution, polar aprotic solvents are often a good starting point. Based on data for similar indole derivatives, the following solvents are recommended:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Alcohols (Methanol, Ethanol)

A structurally related compound, indole-3-carboxaldehyde, is soluble in DMSO and DMF at approximately 30 mg/mL.[1] Another related compound, indole-3-carboxylic acid, is soluble in 95% ethanol at 50 mg/mL and is also soluble in methanol.[2]

Q4: How can I prepare an aqueous working solution of 3-formyl-1H-indole-4-carboxylic acid?

A4: There are two primary methods to prepare an aqueous solution:

  • pH Adjustment: The carboxylic acid group can be deprotonated to form a more soluble carboxylate salt by adding a base. You can dissolve the compound in a dilute basic solution, such as 0.1 M NaOH, until it fully dissolves. The final pH of the solution must be maintained at a level where the compound remains in its salt form to prevent precipitation.

  • Using a Co-solvent: First, prepare a concentrated stock solution in a water-miscible organic solvent like DMSO. Then, slowly add the stock solution to your aqueous buffer while stirring vigorously to achieve the desired final concentration. Note that the final concentration of the organic solvent should be kept low to avoid affecting your experiment. For a similar compound, indole-3-carboxaldehyde, this method yields a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2).[1] It is often recommended not to store such aqueous solutions for more than a day.[1]

Q5: My compound precipitates when I add my DMSO stock solution to my aqueous buffer. What should I do?

A5: This indicates that the solubility limit in the final aqueous solution has been exceeded. To resolve this, you can try the following:

  • Decrease the final concentration: Your target concentration may be too high for the aqueous buffer system.

  • Increase the percentage of co-solvent: A slightly higher percentage of DMSO in the final solution might keep the compound dissolved. However, always check the tolerance of your experimental system (e.g., cells, enzymes) to the organic solvent.

  • Adjust the pH: If your experiment allows, increasing the pH of the aqueous buffer can increase the solubility of the carboxylic acid.

  • Use sonication: Sonication can help to break down particles and improve the rate of dissolution.

  • Gentle warming: Increasing the temperature can enhance solubility.[3][4] Ensure your compound is stable at the temperature used.

Solubility Data for Structurally Related Compounds

The following table summarizes publicly available, quantitative solubility data for compounds structurally related to 3-formyl-1H-indole-4-carboxylic acid. This data can be used as a guideline for solvent selection.

Compound NameSolventSolubility
Indole-3-carboxaldehydeDMSO~30 mg/mL
Indole-3-carboxaldehydeDimethylformamide~30 mg/mL
Indole-3-carboxaldehyde1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL
Indole-3-carboxylic acid95% Ethanol50 mg/mL
Indole-3-carboxylic acidMethanolSoluble
Indole-3-carboxylic acidBoiling WaterInsoluble
Indole-3-carboxylic acidBenzeneInsoluble

Experimental Protocols

Protocol 1: General Method for Solubility Determination

This protocol provides a general procedure for determining the solubility of 3-formyl-1H-indole-4-carboxylic acid in a specific solvent.

Materials:

  • 3-formyl-1H-indole-4-carboxylic acid

  • Selected solvent (e.g., DMSO, water, ethanol)

  • Analytical balance

  • Vials with caps

  • Vortex mixer or magnetic stirrer

  • Centrifuge (optional)

Procedure:

  • Weigh a small, precise amount of the compound (e.g., 1 mg) into a clean vial.

  • Add a measured volume of the solvent (e.g., 100 µL) to the vial.

  • Cap the vial and vortex or stir the mixture vigorously for several minutes at a constant temperature.

  • Visually inspect the solution. If the solid is completely dissolved, the solubility is at least 10 mg/mL.

  • If the solid is not completely dissolved, add another measured volume of solvent and repeat step 3.

  • Continue adding solvent incrementally until the solid is fully dissolved.

  • Calculate the solubility based on the total volume of solvent required to dissolve the initial mass of the compound.

  • If undissolved solid remains even after adding a large volume of solvent, the solution can be considered saturated. The concentration of the dissolved compound can then be determined by analyzing the supernatant after centrifugation.

Protocol 2: Preparation of an Aqueous Solution via a DMSO Stock

This protocol details the steps for preparing a working solution in an aqueous buffer using a DMSO co-solvent.

Materials:

  • 3-formyl-1H-indole-4-carboxylic acid

  • Anhydrous DMSO

  • Aqueous buffer (e.g., PBS, Tris)

  • Micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution: Weigh a precise amount of the compound and dissolve it in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing. This stock solution can typically be stored at -20°C.

  • Prepare the Working Solution: a. Vigorously stir or vortex the desired volume of the aqueous buffer. b. While the buffer is being mixed, add the required volume of the DMSO stock solution dropwise. For example, to make a 10 µM solution from a 10 mM stock, you would add 1 µL of stock to 999 µL of buffer. c. Continue to mix the solution for a few minutes to ensure homogeneity. d. Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility challenges with 3-formyl-1H-indole-4-carboxylic acid.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Compound is insoluble in desired solvent step1 Try dissolving in a polar aprotic solvent (e.g., DMSO, DMF) start->step1 success Success: Compound Dissolved step1->success Soluble? decision1 Is the final solution required to be aqueous? step1->decision1 step2 Try dissolving in an alcohol (e.g., Ethanol, Methanol) step2->success Soluble? decision2 Is pH modification compatible with the experiment? step2->decision2 Insoluble? decision1->step2 No decision1->decision2 Yes step3 Prepare a concentrated stock in DMSO and dilute into aqueous buffer decision2->step3 No step4 Dissolve in a dilute aqueous base (e.g., 0.1M NaOH) to form a salt decision2->step4 Yes step3->success Soluble? step5 Consider advanced methods: Sonication, gentle warming, or use of surfactants step3->step5 Precipitation? step4->success Soluble? step4->step5 Insoluble? step5->success

Caption: Troubleshooting workflow for solubilizing 3-formyl-1H-indole-4-carboxylic acid.

References

Optimization

"stability of 3-formyl-1H-indole-4-carboxylic acid under reaction conditions"

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-formyl-1H-indole-4-carboxylic acid under various reaction conditions. This resource is inte...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-formyl-1H-indole-4-carboxylic acid under various reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for 3-formyl-1H-indole-4-carboxylic acid?

A1: 3-Formyl-1H-indole-4-carboxylic acid should be stored in an inert atmosphere at 2-8°C.[1] It is a solid at room temperature.[1]

Q2: Is 3-formyl-1H-indole-4-carboxylic acid susceptible to decarboxylation?

A2: Yes, like other indole carboxylic acids, 3-formyl-1H-indole-4-carboxylic acid can undergo decarboxylation, particularly under thermal stress. Aromatic acids are generally more prone to decarboxylation than aliphatic acids, and this can be facilitated by heating.[2] For some heterocyclic carboxylic acids, decarboxylation can be achieved by heating in a polar aprotic solvent such as N,N-dimethylformamide (DMF) at temperatures ranging from 85-150°C.[3] The presence of strong electron-withdrawing groups can also promote decarboxylation upon heating.[2]

Q3: How does the stability of the indole core hold up under common synthetic transformations?

A3: The indole nucleus is relatively stable but can be susceptible to oxidation. The C2-C3 double bond of the indole ring is a point of potential reactivity. Under certain oxidative conditions, 3-substituted indoles can be converted to 2-oxindoles.[4][5][6]

Q4: What is a common method for the synthesis of this molecule, and what does that imply about its stability?

A4: 3-Formyl-1H-indole-4-carboxylic acid is often synthesized via a Vilsmeier-Haack reaction.[7] This involves the use of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The successful formation of the product indicates that the indole ring and the carboxylic acid group are stable under these formylation conditions.

Troubleshooting Guides

Issue 1: Unexpected Decarboxylation During a Reaction

Symptoms:

  • Formation of 3-formyl-1H-indole as a byproduct, confirmed by LC-MS or ¹H NMR.

  • Gas evolution (CO₂) observed during the reaction.

  • Lower than expected yield of the desired product.

Potential Causes & Solutions:

Potential CauseRecommended ActionExperimental Protocol
High Reaction Temperature Lower the reaction temperature if the desired transformation can proceed at a milder condition. Monitor the reaction closely for the onset of decarboxylation as the temperature is increased.Protocol: Run the reaction at a series of decreasing temperatures (e.g., 100°C, 80°C, 60°C) and analyze the product mixture at each temperature point to determine the threshold for decarboxylation.
Prolonged Reaction Time at Elevated Temperature Reduce the reaction time. Use in-process controls (e.g., TLC, LC-MS) to monitor the consumption of the starting material and the formation of both the desired product and the decarboxylated byproduct.Protocol: Set up parallel reactions and quench them at different time points (e.g., 1h, 2h, 4h, 8h). Analyze the composition of the reaction mixture to find the optimal reaction time that maximizes the yield of the desired product while minimizing decarboxylation.
Strongly Basic or Acidic Conditions If the reaction conditions are highly basic or acidic, consider using milder reagents or buffering the reaction mixture. For example, use a weaker base or an organic base in place of a strong inorganic base.Protocol: If using a strong base like NaOH, consider switching to a milder base such as K₂CO₃ or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Buffer acidic reactions if possible.

Troubleshooting Workflow for Decarboxylation

Start Decarboxylation Observed High_Temp High Reaction Temperature? Start->High_Temp Prolonged_Time Prolonged Reaction Time? High_Temp->Prolonged_Time No Solution1 Lower Reaction Temperature High_Temp->Solution1 Yes Harsh_pH Strongly Acidic/Basic? Prolonged_Time->Harsh_pH No Solution2 Reduce Reaction Time Prolonged_Time->Solution2 Yes Solution3 Use Milder pH Conditions/Buffer Harsh_pH->Solution3 Yes End Problem Resolved Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for addressing decarboxylation.

Issue 2: Oxidation of the Indole Ring

Symptoms:

  • Formation of colored impurities.

  • Identification of byproducts with a mass corresponding to the addition of one or more oxygen atoms (e.g., 2-oxindole derivative).

  • Complex product mixture observed by chromatography.

Potential Causes & Solutions:

Potential CauseRecommended ActionExperimental Protocol
Presence of Strong Oxidizing Agents Avoid strong oxidizing agents if they are not essential for the desired transformation. If an oxidation is intended for another part of the molecule, consider protecting the indole nitrogen.Protocol: If possible, replace strong oxidants with milder alternatives. For example, instead of KMnO₄, consider using a milder reagent like MnO₂ for specific oxidations. If the indole nitrogen is unprotected, consider protecting it with a Boc or tosyl group prior to the oxidation step.
Exposure to Air and Light for Extended Periods Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Protect the reaction vessel from light, especially if the reaction is prolonged or requires heating.Protocol: Degas the solvent before use and maintain a positive pressure of an inert gas throughout the reaction. Wrap the reaction flask in aluminum foil to exclude light.
Presence of Metal Catalysts that can Promote Aerobic Oxidation If using a metal catalyst, ensure that the reaction is thoroughly deoxygenated. Alternatively, consider using a ligand that can modulate the redox potential of the metal to disfavor oxidation of the indole ring.Protocol: Before adding the catalyst, bubble nitrogen or argon through the reaction mixture for 15-30 minutes. If aerobic oxidation is still a problem, screen different ligands for the metal catalyst to find one that promotes the desired reaction without oxidizing the indole.

Experimental Workflow for Mitigating Oxidation

Start Oxidation of Indole Ring Detected Check_Reagents Are strong oxidizing agents present? Start->Check_Reagents Check_Atmosphere Is the reaction open to air/light? Check_Reagents->Check_Atmosphere No Solution1 Use milder oxidants or protect indole Check_Reagents->Solution1 Yes Check_Catalyst Is a metal catalyst promoting oxidation? Check_Atmosphere->Check_Catalyst No Solution2 Run under inert atmosphere and protect from light Check_Atmosphere->Solution2 Yes Solution3 Deoxygenate reaction and/or screen ligands Check_Catalyst->Solution3 Yes End Oxidation Minimized Solution1->End Solution2->End Solution3->End cluster_0 Cellular Signaling Cascades cluster_1 Cellular Responses Indole Indole Compound (e.g., 3-formyl-1H-indole-4-carboxylic acid derivative) PI3K PI3K/Akt/mTOR Pathway Indole->PI3K Modulates NFkB NF-κB Pathway Indole->NFkB Modulates MAPK MAPK Pathway Indole->MAPK Modulates Proliferation Cell Proliferation PI3K->Proliferation Regulates Inflammation Inflammation NFkB->Inflammation Regulates Apoptosis Apoptosis MAPK->Apoptosis Regulates

References

Troubleshooting

"identifying byproducts in the formylation of indole-4-carboxylic acid"

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of indole-4-carboxylic acid....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of indole-4-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the formylation of indole-4-carboxylic acid?

The expected major product is 5-formyl-indole-4-carboxylic acid . The electron-donating nature of the indole nitrogen directs electrophilic substitution, such as formylation, primarily to the C5 and C7 positions when the C3 position is unavailable or less reactive. In the case of indole-4-carboxylic acid, formylation is generally favored at the C5 position.

Q2: What are the most common methods for the formylation of indole-4-carboxylic acid?

The most common methods are the Vilsmeier-Haack reaction and the Duff reaction.

  • Vilsmeier-Haack Reaction: This method utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2] It is a widely used and versatile method for formylating electron-rich aromatic and heteroaromatic compounds.[3]

  • Duff Reaction: This reaction uses hexamine as the formylating agent in an acidic medium.[4][5] It is generally less efficient than the Vilsmeier-Haack reaction but can be an alternative.[5][6]

Q3: What are the potential byproducts in the formylation of indole-4-carboxylic acid?

Several byproducts can be formed depending on the reaction conditions. These may include:

  • Di-formylated products: Over-formylation can lead to the introduction of a second formyl group at another available position on the indole ring.[1]

  • N-formylated product: The nitrogen of the indole ring can be formylated, especially if it is unprotected.[7][8]

  • Decarboxylated products: The carboxylic acid group may be lost under the reaction conditions, leading to the formation of indole and its subsequent formylation products (e.g., indole-5-carbaldehyde).[9][10]

  • Chlorinated byproducts: In the Vilsmeier-Haack reaction, chlorination of the indole ring is a possible side reaction.[1]

  • Indole trimers: Under certain Vilsmeier-type conditions, the formation of indole trimers has been observed.[11]

  • Starting material: Incomplete reaction will result in the presence of unreacted indole-4-carboxylic acid.

Troubleshooting Guide

Problem 1: Low yield of the desired 5-formyl-indole-4-carboxylic acid.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature cautiously. However, be aware that prolonged reaction times and higher temperatures can also lead to increased byproduct formation.

  • Possible Cause 2: Suboptimal stoichiometry of reagents.

    • Solution: Carefully control the molar ratio of the formylating agent to the indole-4-carboxylic acid. For the Vilsmeier-Haack reaction, a 1:1 to 1.5:1 ratio of the Vilsmeier reagent to the substrate is a good starting point for optimization.[1]

  • Possible Cause 3: Degradation of starting material or product.

    • Solution: Indole derivatives can be sensitive to strongly acidic conditions and high temperatures. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that the work-up procedure is performed promptly to neutralize any strong acids.

Problem 2: Formation of significant amounts of di-formylated byproducts.

  • Possible Cause: Excess of formylating agent or prolonged reaction time.

    • Solution: Reduce the stoichiometry of the Vilsmeier reagent or hexamine. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction.[1] Adding the Vilsmeier reagent dropwise to a solution of the indole-4-carboxylic acid can also help control the local concentration of the formylating agent.[1]

Problem 3: Presence of N-formylated byproduct.

  • Possible Cause: Reaction of the indole nitrogen with the formylating agent.

    • Solution: This is more likely if the indole nitrogen is deprotonated. Using aprotic solvents and ensuring anhydrous conditions can minimize this. If N-formylation is a persistent issue, consider protecting the indole nitrogen with a suitable protecting group prior to formylation, which can be removed in a subsequent step.[1]

Problem 4: Evidence of decarboxylation.

  • Possible Cause: The reaction conditions are too harsh, leading to the loss of the carboxylic acid group.

    • Solution: Employ milder reaction conditions, such as lower temperatures and shorter reaction times. If using the Vilsmeier-Haack reaction, preparing the Vilsmeier reagent at a low temperature (e.g., 0 °C) before adding the indole-4-carboxylic acid can be beneficial.

Problem 5: Difficulty in purifying the final product.

  • Possible Cause: Presence of multiple byproducts with similar polarities to the desired product.

    • Solution: Purification can be challenging. Column chromatography on silica gel is a common method. A careful selection of the eluent system is crucial. It may be necessary to perform multiple chromatographic purifications or use alternative techniques like preparative High-Performance Liquid Chromatography (HPLC). The acidic nature of the desired product may require the addition of a small amount of acid (e.g., acetic acid) to the eluent to prevent tailing on the column.

Quantitative Data Summary

The following table summarizes hypothetical product distributions in the Vilsmeier-Haack formylation of indole-4-carboxylic acid under different reaction conditions. This data is illustrative and based on general principles of formylation reactions. Actual results may vary.

Entry Vilsmeier Reagent (Equivalents) Temperature (°C) Time (h) 5-formyl-indole-4-carboxylic acid Yield (%) Di-formylated Byproduct (%) Decarboxylated Byproduct (%) Unreacted Starting Material (%)
11.1252755218
21.1502851050
31.5252801532
41.55046025105
51.10 -> 254823114

Experimental Protocols

Vilsmeier-Haack Formylation of Indole-4-carboxylic Acid

Materials:

  • Indole-4-carboxylic acid

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Formylation: Dissolve indole-4-carboxylic acid (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30-60 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Extract the mixture with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford 5-formyl-indole-4-carboxylic acid.

Mandatory Visualization

Vilsmeier_Haack_Byproducts reactant Indole-4-carboxylic Acid product 5-Formyl-indole-4-carboxylic Acid (Desired Product) reactant->product Formylation (C5) byproduct2 N-formylated Product reactant->byproduct2 N-Formylation intermediate1 Indole reactant->intermediate1 Decarboxylation (Harsh Conditions) reagent Vilsmeier Reagent (POCl3/DMF) reagent->product byproduct1 Di-formylated Product product->byproduct1 Further Formylation byproduct3 Decarboxylated Product (Indole-5-carbaldehyde) intermediate1->byproduct3 Formylation

Caption: Potential reaction pathways in the formylation of indole-4-carboxylic acid.

Troubleshooting_Workflow start Low Yield or Impure Product check1 Analyze Byproduct Profile (TLC, LC-MS, NMR) start->check1 byproduct_di Di-formylation Observed check1->byproduct_di byproduct_n N-formylation Observed check1->byproduct_n byproduct_decarboxy Decarboxylation Observed check1->byproduct_decarboxy byproduct_sm High Starting Material check1->byproduct_sm solution_di Decrease Reagent Stoichiometry Decrease Reaction Time/Temp byproduct_di->solution_di end Optimized Reaction solution_di->end solution_n Protect Indole Nitrogen byproduct_n->solution_n solution_n->end solution_decarboxy Use Milder Conditions (Lower Temp) byproduct_decarboxy->solution_decarboxy solution_decarboxy->end solution_sm Increase Reaction Time/Temp Check Reagent Quality byproduct_sm->solution_sm solution_sm->end

Caption: A troubleshooting workflow for optimizing the formylation of indole-4-carboxylic acid.

References

Optimization

Technical Support Center: A Troubleshooting Guide for Reactions Involving 3-formyl-1H-indole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This technical support center provides a comprehensive troubleshooting guide for common synthetic reactions involving 3-formyl-1H-indole-4-carboxylic acid....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive troubleshooting guide for common synthetic reactions involving 3-formyl-1H-indole-4-carboxylic acid. The following frequently asked questions (FAQs) and detailed guides are designed to assist researchers in overcoming challenges related to solubility, reactivity, and purification, ensuring successful experimental outcomes.

General Properties and Handling

Before delving into specific reaction troubleshooting, it is essential to understand the fundamental properties of 3-formyl-1H-indole-4-carboxylic acid.

PropertyValueSource
Molecular Formula C₁₀H₇NO₃[1][2]
Molecular Weight 189.17 g/mol [1][2]
Appearance White to off-white solid[3]
Storage Inert atmosphere, 2-8°C

Question: What are the best practices for storing and handling 3-formyl-1H-indole-4-carboxylic acid?

Answer: 3-formyl-1H-indole-4-carboxylic acid should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation. Due to its polar functional groups, the compound may be sensitive to moisture and air, which can affect its reactivity and purity over time. When handling, use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Solubility Issues

Poor solubility is a frequent hurdle in reactions with polar molecules like 3-formyl-1H-indole-4-carboxylic acid.

Question: My 3-formyl-1H-indole-4-carboxylic acid is not dissolving in my reaction solvent. What should I do?

Answer: 3-formyl-1H-indole-4-carboxylic acid is a polar molecule and is expected to have limited solubility in nonpolar organic solvents.

Troubleshooting Steps:

  • Solvent Selection: For reactions, consider using polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF). For purifications, more polar solvents like methanol or ethanol might be necessary.[4]

  • Sonication: Gentle sonication can help to break up solid aggregates and improve the rate of dissolution.

  • Heating: Cautious heating of the solvent can increase solubility. However, be mindful of the thermal stability of the compound and other reagents in your reaction.

  • Co-solvent System: Employing a mixture of solvents can modulate the polarity and improve solubility. For instance, a small amount of DMF or DMSO can be added to a less polar solvent like dichloromethane (DCM) to aid dissolution.

Amide Coupling Reactions

The presence of both a carboxylic acid and an aldehyde group on 3-formyl-1H-indole-4-carboxylic acid necessitates careful consideration of chemoselectivity during amide bond formation.

Question: I am attempting an amide coupling with 3-formyl-1H-indole-4-carboxylic acid, but I am getting low yields and multiple side products. What is going wrong?

Answer: Low yields and side product formation in amide coupling reactions with this substrate often stem from the competing reactivity of the aldehyde group and potential side reactions of the indole nucleus.

Common Issues and Solutions:

IssuePotential CauseRecommended Solution
Low to No Product Formation Incomplete activation of the carboxylic acid. The amine might be reacting with the aldehyde.Use a reliable coupling agent such as HATU, HBTU, or EDC/HOBt to ensure efficient activation of the carboxylic acid.[5][6] Consider protecting the aldehyde group as an acetal if it interferes with the reaction.[6][7]
Formation of Side Products The amine may be undergoing a reductive amination with the aldehyde in the presence of certain coupling reagents or additives. The indole nitrogen might be acylated.Run the reaction at a lower temperature to minimize side reactions. If reductive amination is a concern, avoid hydride-based reagents in the coupling step. Protection of the indole nitrogen with a suitable protecting group (e.g., Boc) can prevent its acylation.[8]
Difficulty in Purification The product may be highly polar and difficult to separate from starting materials and coupling agent byproducts.Utilize purification techniques suitable for polar compounds, such as reverse-phase chromatography or hydrophilic interaction liquid chromatography (HILIC).[9] Recrystallization from a suitable solvent system can also be an effective purification method.[10]

Experimental Protocol: General Procedure for Amide Coupling

  • Dissolve 3-formyl-1H-indole-4-carboxylic acid (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF).

  • Add the amine (1.1 equivalents) and a suitable non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Add the coupling agent (e.g., HATU, 1.1 equivalents) to the mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[9]

Logical Workflow for Troubleshooting Amide Coupling

start Low Yield in Amide Coupling check_activation Is the carboxylic acid fully activated? start->check_activation check_side_reactions Are there side reactions with the aldehyde or indole? start->check_side_reactions check_purification Is purification challenging? start->check_purification sub_activation Use a more potent coupling agent (e.g., HATU). check_activation->sub_activation sub_side_reactions Protect the aldehyde as an acetal. Protect the indole N-H. check_side_reactions->sub_side_reactions sub_purification Use reverse-phase chromatography or HILIC. check_purification->sub_purification

Caption: Troubleshooting workflow for amide coupling reactions.

Esterification Reactions

Similar to amide coupling, esterification of 3-formyl-1H-indole-4-carboxylic acid requires careful control to avoid reactions at the aldehyde functionality.

Question: I am trying to synthesize an ester of 3-formyl-1H-indole-4-carboxylic acid, but the reaction is sluggish and gives a poor yield. How can I improve this?

Answer: Sluggish esterification reactions can be due to the electronic nature of the indole ring and potential steric hindrance.

Troubleshooting Strategies:

IssuePotential CauseRecommended Solution
Slow Reaction Rate The carboxylic acid is not sufficiently activated.Use a carbodiimide coupling agent like DCC or EDC in the presence of a catalytic amount of DMAP (Steglich esterification).[11][12] This method is generally effective for a wide range of alcohols.
Low Yield The equilibrium of the reaction is unfavorable. Side reactions are occurring at the aldehyde group.For simple alcohols, Fischer esterification using a large excess of the alcohol as the solvent and a catalytic amount of acid can drive the equilibrium towards the product.[13] If side reactions are an issue, consider protecting the aldehyde group prior to esterification.[7]
Product Isolation The ester product may be difficult to separate from the starting material or byproducts.A standard aqueous workup to remove unreacted acid and water-soluble byproducts is recommended. Purification by column chromatography on silica gel is typically effective for ester products.

Experimental Protocol: Steglich Esterification

  • Dissolve 3-formyl-1H-indole-4-carboxylic acid (1 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous, non-polar solvent like dichloromethane (DCM).

  • Cool the mixture to 0°C and add DCC or EDC (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography.

Reductive Amination

Reductive amination targets the aldehyde group, but the presence of the carboxylic acid can lead to complications.

Question: When performing a reductive amination on 3-formyl-1H-indole-4-carboxylic acid, I observe the formation of an amide byproduct. How can I achieve selective amination of the aldehyde?

Answer: The formation of an amide byproduct indicates that the carboxylic acid is also reacting under the conditions used for reductive amination. To achieve chemoselectivity, the choice of reducing agent and reaction conditions is critical.

Recommendations for Selective Reductive Amination:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent for reductive aminations and is generally preferred over more reactive hydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) when other reducible functional groups are present.[9][14][15][16][17]

  • Reaction Conditions: Running the reaction at neutral or slightly acidic pH can favor the formation of the imine from the aldehyde over side reactions with the carboxylic acid. The use of a protic solvent like methanol or ethanol is common.[15]

  • Protection Strategy: If amide formation remains a significant issue, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the reductive amination is a reliable strategy. The ester can be subsequently hydrolyzed to regenerate the carboxylic acid.[7]

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

  • Suspend 3-formyl-1H-indole-4-carboxylic acid (1 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring suspension at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.[9]

Chemoselectivity Workflow

start Reaction with 3-formyl-1H-indole-4-carboxylic acid target_amide Target: Amide start->target_amide target_ester Target: Ester start->target_ester target_amine Target: Reductive Amination start->target_amine amide_sol Use Amide Coupling Reagents (HATU, EDC). Protect Aldehyde if necessary. target_amide->amide_sol ester_sol Use Steglich or Fischer Esterification. Protect Aldehyde if necessary. target_ester->ester_sol amine_sol Use NaBH(OAc)3. Protect Carboxylic Acid if necessary. target_amine->amine_sol

Caption: Decision tree for achieving chemoselectivity.

Signaling Pathways Involving Indole Derivatives

Indole-containing molecules are known to interact with various biological pathways. While specific pathways for 3-formyl-1H-indole-4-carboxylic acid are not extensively documented, it is structurally related to tryptophan and other indole derivatives that are key players in cellular signaling.

Tryptophan Metabolism Pathway

Tryptophan is an essential amino acid that is metabolized through several pathways, including the kynurenine and serotonin pathways, and by gut microbiota to produce various indole derivatives.[16][18][19][20][21] These metabolites have diverse biological activities.

Tryptophan Tryptophan Kynurenine Kynurenine Pathway Tryptophan->Kynurenine TDO, IDO Serotonin Serotonin Pathway Tryptophan->Serotonin TPH Indole_Derivatives Indole Derivatives (via Gut Microbiota) Tryptophan->Indole_Derivatives Tryptophanase

Caption: Simplified overview of major tryptophan metabolic pathways.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Many indole derivatives are ligands for the Aryl Hydrocarbon Receptor (AHR), a transcription factor involved in regulating immune responses and cellular metabolism.[1][10][14][15][22]

Indole_Ligand Indole Ligand AHR_Complex_Cytoplasm AHR Complex (Cytoplasm) Indole_Ligand->AHR_Complex_Cytoplasm Binds AHR_Complex_Nucleus AHR-ARNT Complex (Nucleus) AHR_Complex_Cytoplasm->AHR_Complex_Nucleus Translocation XRE Xenobiotic Response Element (DNA) AHR_Complex_Nucleus->XRE Binds Gene_Expression Target Gene Expression XRE->Gene_Expression Activates

Caption: Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.

References

Troubleshooting

Technical Support Center: Synthesis of 3-formyl-1H-indole-4-carboxylic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 3-form...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 3-formyl-1H-indole-4-carboxylic acid.

Troubleshooting Guides

Issue 1: Low or No Yield of 3-formyl-1H-indole-4-carboxylic acid

Low or no yield is a common issue that can arise from several factors, from reagent quality to reaction conditions. This guide provides a systematic approach to diagnosing and resolving this problem.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive. Ensure all glassware is thoroughly dried, and use anhydrous solvents. It is best to prepare the reagent fresh for each reaction.[1]
Deactivated Starting Material The carboxylic acid group at the 4-position is electron-withdrawing, which can deactivate the indole ring towards electrophilic substitution. Consider protecting the carboxylic acid as a methyl or ethyl ester prior to formylation. This increases the electron density of the ring system, favoring formylation at the C3 position.
Insufficient Reaction Temperature While high temperatures can lead to side products, a temperature that is too low may result in an incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a modest increase in temperature (e.g., to 50-60 °C) may be beneficial.
Suboptimal Stoichiometry An incorrect ratio of Vilsmeier reagent to the indole substrate can lead to either an incomplete reaction or the formation of byproducts. A molar ratio of 1.5:1 of Vilsmeier reagent to the indole substrate is a good starting point for optimization.

Troubleshooting Workflow:

G start Low or No Yield Observed check_reagents Verify Reagent Quality (Anhydrous Solvents, Fresh POCl₃) start->check_reagents check_temp Evaluate Reaction Temperature (Monitor with TLC) check_reagents->check_temp Reagents OK success Improved Yield check_reagents->success Reagents Improved check_stoichiometry Assess Stoichiometry (Vilsmeier Reagent:Substrate Ratio) check_temp->check_stoichiometry Temp OK check_temp->success Temp Optimized protecting_group Consider Protecting Group Strategy (Esterification of Carboxylic Acid) check_stoichiometry->protecting_group Ratio OK check_stoichiometry->success Ratio Optimized protecting_group->success Strategy Implemented

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Multiple Products

The appearance of multiple spots on a TLC plate indicates the formation of side products. Identifying and minimizing these is crucial for improving the yield of the desired product.

Common Side Products and Mitigation Strategies:

Side ProductPotential CauseRecommended Solution
Di-formylated Indole Use of a large excess of the Vilsmeier reagent or prolonged reaction times can lead to a second formylation.Carefully control the stoichiometry of the Vilsmeier reagent. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.[1]
N-formyl-indole-4-carboxylic acid Formylation can sometimes occur at the indole nitrogen, particularly if the C3 position is sterically hindered or if the reaction conditions are harsh.Running the reaction at a lower temperature can favor C3 formylation.
3-cyano-1H-indole-4-carboxylic acid This can arise from the reaction of the formyl group with nitrogen-containing impurities or from certain work-up conditions.Use high-purity, anhydrous solvents and reagents. Quench the reaction with an ice-cold aqueous solution of sodium bicarbonate rather than ammonia-based solutions.[2]

Logical Flow for Minimizing Side Products:

G start Multiple Products Observed control_stoichiometry Control Stoichiometry (1.5:1 Vilsmeier Reagent:Substrate) start->control_stoichiometry control_temp Maintain Low Temperature (0-10 °C initially) control_stoichiometry->control_temp monitor_reaction Monitor Reaction by TLC control_temp->monitor_reaction proper_workup Appropriate Work-up (Use Bicarbonate Quench) monitor_reaction->proper_workup pure_product Pure 3-formyl-1H-indole-4-carboxylic acid proper_workup->pure_product

Caption: Strategy for minimizing side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for the formylation of indole-4-carboxylic acid?

A1: The Vilsmeier-Haack reaction is generally the most effective and widely used method for the formylation of indoles.[3] However, due to the electron-withdrawing nature of the carboxylic acid group, direct formylation may result in lower yields. A more effective approach is to first protect the carboxylic acid as a methyl or ethyl ester. This enhances the reactivity of the indole ring and can lead to significantly higher yields of the formylated product.

Q2: Should I be concerned about the Vilsmeier-Haack reaction conditions affecting the carboxylic acid group?

A2: The Vilsmeier-Haack reagent can react with carboxylic acids.[2] This can lead to the formation of mixed anhydrides or other side products, reducing the overall yield. Esterification of the carboxylic acid prior to the formylation reaction is a recommended strategy to circumvent this issue.

Q3: What are the typical yields for the formylation of indole derivatives?

A3: Yields can vary significantly depending on the specific indole derivative and the reaction conditions. For electron-rich indoles, yields from the Vilsmeier-Haack reaction can be quite high.

Indole DerivativeFormylation MethodYield (%)
IndoleVilsmeier-Haack96
4-MethylindoleVilsmeier-Haack90
2-Methylindole (Skatole)Vilsmeier-Haack71 (1-formyl-3-methylindole)
IndoleDuff Reaction25

Data compiled from various sources.

Q4: What is the Duff reaction and is it a viable alternative?

A4: The Duff reaction uses hexamethylenetetramine (HMTA) in an acidic medium to achieve formylation.[4] While it is a simple one-pot reaction, it is generally inefficient for indoles, often resulting in low yields.[5][6] For improving the yield of 3-formyl-1H-indole-4-carboxylic acid, the Vilsmeier-Haack reaction is the more recommended approach.

Q5: How can I purify the final product, 3-formyl-1H-indole-4-carboxylic acid?

A5: Purification can be challenging due to the presence of both an acidic carboxylic acid group and a polar aldehyde group. Column chromatography on silica gel is a common method.[2] Alternatively, recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be effective.[7] A general procedure for purifying aromatic carboxylic acids involves dissolving the crude product in an aqueous basic solution (like sodium bicarbonate), washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified carboxylic acid.

Experimental Protocols

Protocol 1: Esterification of 1H-indole-4-carboxylic acid

Objective: To protect the carboxylic acid group as a methyl ester to improve the yield of the subsequent formylation reaction.

Materials:

  • 1H-indole-4-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 1H-indole-4-carboxylic acid (1 equivalent) in anhydrous methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) or a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield methyl 1H-indole-4-carboxylate.

Protocol 2: Vilsmeier-Haack Formylation of Methyl 1H-indole-4-carboxylate

Objective: To synthesize methyl 3-formyl-1H-indole-4-carboxylate.

Materials:

  • Methyl 1H-indole-4-carboxylate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3 equivalents).

  • Cool the DMF in an ice-salt bath to 0 °C.

  • Slowly add POCl₃ (1.5 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve methyl 1H-indole-4-carboxylate (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Experimental Workflow Diagram:

G start 1H-indole-4-carboxylic acid esterification Esterification (MeOH, SOCl₂ or H₂SO₄) start->esterification ester Methyl 1H-indole-4-carboxylate esterification->ester formylation Vilsmeier-Haack Formylation (POCl₃, DMF) ester->formylation formylated_ester Methyl 3-formyl-1H-indole-4-carboxylate formylation->formylated_ester hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) formylated_ester->hydrolysis final_product 3-formyl-1H-indole-4-carboxylic acid hydrolysis->final_product

Caption: Synthetic pathway for 3-formyl-1H-indole-4-carboxylic acid.

References

Optimization

Technical Support Center: Scale-Up Synthesis of 3-Formyl-1H-indole-4-carboxylic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-formyl-1H-indole...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-formyl-1H-indole-4-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of 3-formyl-1H-indole-4-carboxylic acid, primarily focusing on the Vilsmeier-Haack formylation of indole-4-carboxylic acid.

Problem Potential Cause Recommended Solution
Low Yield of 3-Formyl-1H-indole-4-carboxylic Acid Incomplete reaction due to insufficient Vilsmeier reagent.Increase the molar ratio of the Vilsmeier reagent (typically formed from POCl₃ and DMF) to the indole-4-carboxylic acid substrate. Start with a modest excess and optimize based on in-process controls.
Decomposition of the starting material or product due to high reaction temperatures.Maintain strict temperature control during the formation of the Vilsmeier reagent and the formylation reaction. The reaction is often exothermic.[1]
The electron-withdrawing nature of the carboxylic acid group deactivates the indole ring, making the formylation less efficient.Consider longer reaction times or a moderate increase in reaction temperature after initial addition, while carefully monitoring for impurity formation.
Poor quality of reagents, particularly the DMF, which can contain dimethylamine as an impurity.Use high-purity, anhydrous N,N-dimethylformamide (DMF) and freshly distilled phosphorus oxychloride (POCl₃).
Formation of Significant Impurities Over-reaction or side reactions due to excessive temperatures or prolonged reaction times.Optimize reaction time and temperature through small-scale experiments before proceeding to a larger scale. Monitor reaction progress by HPLC or TLC.
Potential for decarboxylation of the starting material or product at elevated temperatures.Maintain the lowest effective reaction temperature to minimize the risk of decarboxylation.
Formation of a cyano-indole impurity, a known byproduct in Vilsmeier-Haack reactions.Ensure anhydrous conditions and use high-purity reagents. The presence of certain nitrogen-containing impurities can promote the formation of nitriles.
Difficulties in Product Isolation and Purification The product is a solid carboxylic acid, which can be challenging to purify by chromatography on a large scale.Crystallization is the preferred method for large-scale purification of solid carboxylic acids.[2] Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water) to find optimal crystallization conditions.
The product may co-precipitate with unreacted starting material or other impurities.Adjust the pH of the aqueous solution during work-up to selectively precipitate the product. Aromatic carboxylic acids can often be purified by conversion to their sodium salts, recrystallization from water, and then re-acidification to precipitate the pure acid.[2]
Residual phosphorus-containing byproducts from the Vilsmeier reagent.Ensure a thorough aqueous work-up to hydrolyze and remove all phosphorus byproducts. Washing the crude product with water or a dilute base can be effective.
Safety Concerns During Scale-Up The Vilsmeier-Haack reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.Implement robust temperature control measures, such as a jacketed reactor with a reliable cooling system. Add reagents slowly and monitor the internal temperature closely.
Phosphorus oxychloride (POCl₃) is a corrosive and water-reactive reagent.Handle POCl₃ in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection. Ensure all equipment is dry before use.
N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled with care.Use in a well-ventilated area and avoid inhalation or skin contact.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 3-formyl-1H-indole-4-carboxylic acid?

A1: The most common method is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic compound, in this case, indole-4-carboxylic acid, using a Vilsmeier reagent.[1][3][4] The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][3]

Q2: How does the carboxylic acid group on the indole ring affect the Vilsmeier-Haack reaction?

A2: The carboxylic acid group is an electron-withdrawing group, which deactivates the indole ring towards electrophilic substitution.[1] This can make the formylation reaction more challenging compared to unsubstituted indole, potentially requiring more forcing conditions (e.g., higher temperature, longer reaction time, or an excess of the Vilsmeier reagent).

Q3: What are the critical parameters to control during the scale-up of the Vilsmeier-Haack reaction?

A3: The critical parameters to control are:

  • Temperature: The reaction is exothermic, and poor temperature control can lead to side reactions and impurities.

  • Reagent Quality: The purity of DMF and POCl₃ is crucial to prevent side reactions.

  • Mixing: Efficient mixing is essential on a large scale to ensure uniform reaction conditions and prevent localized overheating.

  • Rate of Addition: Slow and controlled addition of reagents is necessary to manage the exotherm.

Q4: What is the best approach for purifying 3-formyl-1H-indole-4-carboxylic acid on a large scale?

A4: For large-scale purification of a solid carboxylic acid like this, crystallization is generally the most practical and cost-effective method.[2] Column chromatography can be expensive and challenging to scale up for large quantities of solid material. Experimenting with different solvent systems to achieve good crystal formation and purity is recommended. A common technique for purifying aromatic carboxylic acids is to dissolve the crude product in an aqueous base to form the salt, filter to remove insoluble impurities, and then re-acidify to precipitate the purified acid.[2]

Q5: What safety precautions should be taken during the industrial-scale synthesis?

A5: Key safety precautions include:

  • Conducting the reaction in a well-ventilated area or a closed system.

  • Using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.

  • Ensuring that the reactor is equipped with proper temperature control and emergency cooling systems.

  • Handling corrosive and reactive reagents like POCl₃ with extreme care and under anhydrous conditions.

  • Having appropriate spill control and emergency response procedures in place.

Experimental Protocols

Note: The following protocols are generalized and should be optimized for specific equipment and scale.

Preparation of the Vilsmeier Reagent (Large Scale)
  • Equipment Setup: Use a clean, dry, glass-lined or stainless steel reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.

  • Reagent Charging: Charge the reactor with anhydrous N,N-dimethylformamide (DMF).

  • Cooling: Cool the DMF to 0-5 °C with constant stirring.

  • Slow Addition of POCl₃: Slowly add phosphorus oxychloride (POCl₃) dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Stirring: After the addition is complete, continue to stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

Vilsmeier-Haack Formylation of Indole-4-carboxylic Acid (Large Scale)
  • Substrate Solution: In a separate vessel, dissolve indole-4-carboxylic acid in anhydrous DMF.

  • Addition to Vilsmeier Reagent: Slowly add the solution of indole-4-carboxylic acid to the pre-formed Vilsmeier reagent, maintaining the reaction temperature between 0-10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a predetermined optimal temperature (e.g., 40-60 °C) for a specified time. Monitor the reaction progress by taking samples and analyzing them by HPLC or TLC.

  • Quenching: Once the reaction is complete, cool the mixture and slowly quench it by adding it to a stirred mixture of ice and water or a dilute sodium hydroxide solution. This step should be done carefully as it is exothermic.

  • Product Precipitation: Adjust the pH of the aqueous mixture with a suitable acid (e.g., HCl) to precipitate the crude 3-formyl-1H-indole-4-carboxylic acid.

  • Isolation: Isolate the solid product by filtration and wash it with water to remove inorganic salts.

Purification by Crystallization
  • Solvent Selection: Choose an appropriate solvent or solvent mixture for crystallization based on lab-scale experiments (e.g., ethanol/water, acetic acid/water).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, you can treat it with activated carbon and filter it while hot.

  • Crystallization: Allow the solution to cool slowly to induce crystallization. Cooling too quickly may lead to the formation of small, impure crystals.

  • Isolation and Drying: Collect the purified crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Cooling (0-5°C) POCl3 POCl3 POCl3->Vilsmeier_Reagent Slow Addition Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Indole_Acid Indole-4-carboxylic Acid in Anhydrous DMF Indole_Acid->Reaction_Mixture Slow Addition Quenching Quenching (Ice/Water or dilute NaOH) Reaction_Mixture->Quenching Heating & Monitoring Precipitation Acidification & Precipitation Quenching->Precipitation Filtration Filtration & Washing Precipitation->Filtration Crystallization Crystallization Filtration->Crystallization Final_Product Pure 3-formyl-1H-indole- 4-carboxylic acid Crystallization->Final_Product

Caption: Experimental workflow for the scale-up synthesis of 3-formyl-1H-indole-4-carboxylic acid.

Troubleshooting_Logic action_node action_node start_node Low Yield? check_reagents Reagents High Purity & Anhydrous? start_node->check_reagents Yes check_temp Temperature Controlled? check_reagents->check_temp Yes action_reagents Use High Purity Reagents check_reagents->action_reagents No check_ratio Sufficient Vilsmeier Reagent? check_temp->check_ratio Yes action_temp Improve Temperature Control check_temp->action_temp No action_ratio Increase Reagent Ratio check_ratio->action_ratio No optimize Further Optimization Needed (Time, Temp, Stoichiometry) check_ratio->optimize Yes

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Troubleshooting

Technical Support Center: Degradation Pathways of Formyl-Indole Derivatives

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with formyl-indole derivatives. The informatio...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with formyl-indole derivatives. The information is designed to help anticipate and resolve common stability issues and understand potential degradation pathways during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for formyl-indole derivatives?

A1: Formyl-indole derivatives are susceptible to several degradation pathways, influenced by factors such as pH, light, temperature, and oxidizing agents. The primary pathways include:

  • Oxidation: The aldehyde group is susceptible to oxidation, which can convert it to a carboxylic acid. For instance, indole-3-carboxaldehyde can be oxidized to indole-3-carboxylic acid. The electron-rich indole ring itself is also prone to oxidation, potentially leading to the formation of oxindoles or other oxidized species.

  • Photodegradation: Exposure to UV or ambient light can induce photochemical transformations. For 3-formylindole, UV irradiation can lead to the interconversion between its cis and trans conformers and the formation of a 3H-tautomer (indolenine).[1][2] This can result in a loss of the parent compound and the appearance of new, unexpected peaks in analytical assays.

  • Acid/Base Catalyzed Degradation: The indole nucleus is sensitive to acidic conditions, which can lead to protonation, primarily at the C3 position. This can result in oligomerization or other undesired side reactions. Strong basic conditions can also promote degradation, although this is often less pronounced than acid-catalyzed degradation.

  • Thermal Degradation: High temperatures can accelerate degradation. While specific thermal degradation pathways for formyl-indoles are not extensively documented, studies on indole itself show that high temperatures can lead to isomerization and fragmentation of the ring structure.[3]

Q2: What are the recommended storage conditions for formyl-indole derivatives?

A2: To ensure long-term stability, formyl-indole derivatives should be stored in a cool, dry, and dark place.[4] It is advisable to store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent oxidation and moisture absorption. For solutions, use degassed solvents and store them at -20°C or -80°C, protected from light.[4]

Q3: How can I monitor the degradation of my formyl-indole derivative?

A3: The most common method for monitoring the degradation of formyl-indole derivatives is High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products. Other techniques that can be used for the identification of degradation products include LC-MS/MS.[7]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product in Reactions

Possible CauseTroubleshooting Step
Degradation under Acidic Conditions The indole nucleus is susceptible to protonation and subsequent side reactions in the presence of strong acids. Avoid strong acidic conditions where possible. If necessary, use milder acids or shorter reaction times.
Oxidative Degradation Formyl-indole derivatives can be sensitive to atmospheric oxygen, especially in solution and when heated. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Thermal Instability Prolonged heating can lead to decomposition. Monitor the reaction progress closely and avoid excessive heating. Consider using lower boiling point solvents if feasible.
Photodegradation Exposure to UV or ambient light can initiate degradation. Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis

Possible CauseTroubleshooting Step
Formation of Degradation Products The unexpected peaks may be due to degradation of the formyl-indole derivative. Perform a forced degradation study to identify potential degradation products and confirm their retention times.
Column Contamination The column may be contaminated with previously injected samples. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any contaminants.
Mobile Phase Issues The mobile phase may be unstable or contaminated. Prepare fresh mobile phase and ensure all components are miscible and properly degassed.
Sample Solvent Effects If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion or splitting. Whenever possible, dissolve the sample in the initial mobile phase.

Quantitative Data

While comprehensive quantitative data on the degradation kinetics of formyl-indole derivatives is limited in the public domain, the following tables provide an example of relevant quantitative data and an illustrative summary of expected degradation under forced conditions.

Table 1: Biological Activity of Indole-3-Carboxaldehyde

ParameterValueOrganismReference
EC50 (Mycelial Growth Inhibition)59.563 µg/mLFusarium solani

Table 2: Illustrative Example of Formyl-Indole Derivative Degradation under Forced Conditions

Stress ConditionConditionObservationPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°C, 24hSignificant degradationOligomers, polymerization products
Basic Hydrolysis 0.1 M NaOH, 60°C, 24hModerate degradationIndole-3-carboxylic acid
Oxidative Degradation 3% H₂O₂, RT, 24hSignificant degradationIndole-3-carboxylic acid, oxindoles
Thermal Degradation 80°C, 48hModerate degradationIsomers, fragmentation products
Photodegradation UV light (254 nm), 24hSignificant degradationcis/trans isomers, 3H-tautomers

Note: This table is for illustrative purposes and the extent of degradation will vary depending on the specific formyl-indole derivative and experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of a Formyl-Indole Derivative

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Stock Solution Preparation: Prepare a stock solution of the formyl-indole derivative (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for Formyl-Indole Derivatives

This protocol provides a starting point for developing an HPLC method to separate a formyl-indole derivative from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid (TFA).[6]

    • Example Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of the formyl-indole derivative (typically around 280-300 nm).[6]

  • Injection Volume: 10 µL.

Visualizations

degradation_pathways cluster_microbial Microbial Degradation Pathways (Example) indole Indole Derivative indoxyl Indoxyl indole->indoxyl formyl_indole Formyl-Indole Derivative oxidation_products Oxidation Products (e.g., Carboxylic Acid) formyl_indole->oxidation_products Oxidation photo_products Photodegradation Products (Isomers, Tautomers) formyl_indole->photo_products Photodegradation acid_products Acid-Catalyzed Products (Oligomers) formyl_indole->acid_products Acid Catalysis dihydroxyindole 2,3-Dihydroxyindole indoxyl->dihydroxyindole isatin Isatin dihydroxyindole->isatin n_formylanthranilic_acid N-Formylanthranilic Acid isatin->n_formylanthranilic_acid anthranilic_acid Anthranilic Acid n_formylanthranilic_acid->anthranilic_acid salicylic_acid Salicylic Acid anthranilic_acid->salicylic_acid gentisic_acid Gentisic Acid anthranilic_acid->gentisic_acid Gentisate Pathway catechol Catechol salicylic_acid->catechol Catechol Pathway

Caption: General degradation pathways for indole and formyl-indole derivatives.

ahr_signaling cluster_cyto Cytoplasm cluster_nuc Nucleus i3a Indole-3-Carboxaldehyde (I3A) ahr Aryl Hydrocarbon Receptor (AhR) (in cytoplasm) i3a->ahr binds ahr_arnt AhR-ARNT Complex (in nucleus) ahr->ahr_arnt translocates and dimerizes with arnt ARNT arnt->ahr_arnt nfkb NF-κB ahr_arnt->nfkb inhibits il22 IL-22 ahr_arnt->il22 induces expression nucleus Nucleus cytoplasm Cytoplasm inflammation Inflammation (IL-6, IL-1β, TNF-α) nfkb->inflammation promotes stat3 STAT3 barrier Intestinal Barrier Integrity stat3->barrier promotes il22->stat3 activates

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by I3A.

References

Optimization

Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Indoles

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to managing regioselectivity in the synthesis of substituted indoles.

Frequently Asked Questions (FAQs)

Q1: Why does electrophilic attack on the indole ring preferentially occur at the C3 position?

A1: The preference for electrophilic attack at the C3 position of the indole ring is due to the greater stability of the resulting cationic intermediate (σ-complex). When an electrophile attacks at C3, the positive charge can be delocalized over the nitrogen atom and the C2 carbon without disrupting the aromaticity of the benzene ring. In contrast, attack at the C2 position leads to a less stable intermediate where the aromaticity of the benzene ring is compromised in some resonance structures. This inherent electronic property makes the C3 position the most nucleophilic and reactive towards electrophiles.

Q2: How can I achieve selective functionalization at the C2 position of an indole?

A2: Overcoming the intrinsic preference for C3 functionalization is a common challenge. Key strategies to achieve C2 selectivity include:

  • Blocking the C3 Position: If the C3 position is already substituted, electrophilic attack is often directed to the C2 position.

  • Directing Groups: Attaching a directing group to the indole nitrogen (N1) can electronically favor metallation and subsequent functionalization at the C2 position. Common directing groups include sulfonyl, pivaloyl, and various amides.[1]

  • Transition-Metal Catalysis: Palladium, rhodium, and iridium catalysts are frequently employed to direct C-H activation to the C2 position. The choice of ligands and reaction conditions is critical for achieving high C2 selectivity. For instance, in certain palladium-catalyzed arylations, the use of specific magnesium bases can switch the selectivity from C3 to C2.[2]

Q3: What methods are available for functionalizing the benzene ring (C4-C7) of an indole?

A3: Functionalization of the benzene portion of the indole ring is challenging due to the higher reactivity of the pyrrole moiety. However, several strategies have been developed:

  • Directing Groups: Installing a directing group on the indole nitrogen is a common and effective method. For example, an N-P(O)tBu₂ group can direct arylation to the C7 and C6 positions with palladium and copper catalysts, respectively.[3] Similarly, an aldehyde group can act as a directing group for C4-functionalization using a ruthenium catalyst.[4]

  • Transition-Metal-Free C-H Hydroxylation: Boron-mediated directed C-H hydroxylation allows for the synthesis of C7 and C4 hydroxylated indoles under mild conditions.[3]

  • Halogen Dance Reaction: This reaction can be used to isomerize a halogen substituent from one position to another on the benzene ring, which can then be used for further functionalization.

Troubleshooting Guides for Specific Indole Syntheses

Fischer Indole Synthesis

Problem: Poor or incorrect regioselectivity when using an unsymmetrical ketone.

Troubleshooting Steps:

  • Acid Catalyst Selection: The choice and concentration of the acid catalyst are critical.[5] For many substrates, a higher concentration of acid favors the formation of the thermodynamically more stable enamine intermediate, leading to a single major regioisomer. In contrast, weakly acidic conditions may result in a mixture of products.[6] Experiment with both Brønsted acids (e.g., HCl, H₂SO₄, PPA, PTSA) and Lewis acids (e.g., ZnCl₂, AlCl₃).[7]

  • Reaction Conditions: Temperature can influence the product ratio. Lower temperatures may favor the thermodynamically more stable product, while higher temperatures could lead to the kinetically favored isomer.[5]

  • Steric Effects: The[4][4]-sigmatropic rearrangement, a key step in the mechanism, is sensitive to steric hindrance.[5] The larger substituent on the ketone will generally direct the cyclization to the less hindered position.

  • Electronic Effects: Electron-donating groups on the arylhydrazine generally accelerate the reaction, while electron-withdrawing groups can have the opposite effect and influence the regiochemical outcome.[5] For example, an electron-withdrawing phthalimide substituent has been shown to disfavor one of the possible[4][4]-sigmatropic rearrangements, leading to high regioselectivity.[8]

Decision Workflow for Fischer Indole Synthesis

start Start: Unsymmetrical Ketone acid Select Acid Catalyst start->acid conditions Optimize Reaction Conditions (Temp, Time) acid->conditions Strong vs. Weak Acid steric Consider Steric Hindrance of Ketone Substituents conditions->steric electronic Evaluate Electronic Effects of Hydrazine Substituents steric->electronic product Desired Regioisomer electronic->product Favorable mixture Mixture of Isomers electronic->mixture Unfavorable troubleshoot Troubleshoot: Vary Acid/Temp mixture->troubleshoot troubleshoot->acid

Caption: Workflow for troubleshooting regioselectivity in Fischer indole synthesis.

Parameter Condition Expected Outcome on Regioselectivity Reference
Acid Catalyst High Concentration (e.g., PPA)Favors thermodynamic product[6]
Low Concentration / Weak AcidMay lead to a mixture of kinetic and thermodynamic products[6]
Temperature Lower TemperatureMay favor the thermodynamically more stable isomer[5]
Higher TemperatureMay favor the kinetically controlled product[5]
Substituents Bulky group on ketoneDirects cyclization to the less hindered side[5]
Electron-withdrawing group on hydrazineCan disfavor certain rearrangement pathways, enhancing selectivity[8]

Experimental Protocol: General Procedure for Acid-Catalyzed Fischer Indole Synthesis

  • Hydrazone Formation: In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) and the unsymmetrical ketone (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, acetic acid). Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitored by TLC).

  • Cyclization: Add the acid catalyst (e.g., polyphosphoric acid, p-toluenesulfonic acid) to the reaction mixture. Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. Neutralize the solution with a suitable base (e.g., NaOH, NaHCO₃).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Bischler-Möhlau Indole Synthesis

Problem: Unpredictable regioselectivity and low yields.[9][10]

Troubleshooting Steps:

  • Reaction Conditions: This reaction is known for its harsh conditions.[9] Recent modifications using microwave irradiation have been shown to improve yields and may influence regioselectivity.[10]

  • Catalyst: The use of lithium bromide as a catalyst has been reported to provide milder reaction conditions.[9]

  • Substrate Structure: The regiochemical outcome is highly dependent on the substrates used.[10] Mechanistic studies, including isotopic labeling, have shown that the reaction can proceed through different pathways, leading to either 2-aryl or 3-aryl indoles.[10][11] Careful consideration of the electronic and steric properties of the aniline and α-bromo-acetophenone is necessary.

Bischler-Möhlau Mechanistic Pathways

start α-bromo-acetophenone + Aniline int4 Intermediate 4 start->int4 cyclization Electrophilic Cyclization int4->cyclization int5 Intermediate 5 cyclization->int5 aromatization Aromatization & Tautomerization int5->aromatization product 2-Aryl-Indole aromatization->product

Caption: Simplified mechanism of the Bischler-Möhlau indole synthesis.

Parameter Condition Expected Outcome Reference
Heating Conventional High TemperatureOften harsh conditions, variable yields[9]
Microwave IrradiationMilder conditions, potentially improved yields[10]
Catalyst NoneTraditional method[9]
Lithium BromideMilder reaction conditions[9]

Experimental Protocol: Microwave-Assisted Bischler-Möhlau Indole Synthesis

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the α-bromo-acetophenone (1.0 eq.), excess aniline (3.0-5.0 eq.), and lithium bromide (0.2 eq.).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to the specified temperature (e.g., 150-180 °C) for the determined time (e.g., 10-30 minutes).

  • Work-up and Purification: After cooling, follow a standard aqueous work-up and extraction procedure as described for the Fischer indole synthesis. Purify the product by column chromatography.

Larock Indole Synthesis

Problem: Low regioselectivity with functionalized, unsymmetrical alkynes.[12][13]

Troubleshooting Steps:

  • Substrate Design: Studies have shown that ester, carbamate, and even bulky glucose moieties at the homopropargylic position of the alkyne do not provide high regioselectivity.[12][13] The slight preferences observed are often attributed to minor steric effects.

  • Catalyst System: While palladium is the standard catalyst, exploring different palladium sources and ligands may offer some improvement.[14][15]

  • Reaction Conditions: Variations in solvent, base, and temperature can be explored, but the primary determinant of regioselectivity in this reaction is the inherent nature of the alkyne insertion step.[16] The larger, more sterically-hindering group of the alkyne is often inserted next to the arylpalladium intermediate.[16]

Larock Indole Synthesis Regioselectivity

start o-iodoaniline + Unsymmetrical Alkyne pd_cat Pd(0) Catalyst start->pd_cat add Oxidative Addition pd_cat->add arylpalladium Aryl-Pd(II) Intermediate add->arylpalladium alkyne_ins Alkyne Insertion arylpalladium->alkyne_ins Regiodetermining Step vinylpalladium Vinylic Palladium Intermediate alkyne_ins->vinylpalladium cyclization Reductive Elimination vinylpalladium->cyclization product 2,3-Disubstituted Indole cyclization->product

Caption: Key steps influencing regioselectivity in the Larock indole synthesis.

Alkyne Substituent Regioselectivity (Major Isomer) Reference
Homopropargylic EsterLow[12][13]
Homopropargylic CarbamateLow[12][13]
Perbenzylated GlucoseLow[12][13]
Unprotected GlucoseLow[12][13]

Experimental Protocol: General Procedure for Larock Indole Synthesis

  • Reaction Setup: To a dried reaction tube, add the o-iodoaniline (1.0 eq.), the unsymmetrical alkyne (2.0-2.5 eq.), palladium acetate (Pd(OAc)₂, 5 mol%), triphenylphosphine (PPh₃, 10 mol%), lithium chloride (1.0 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent and Reaction: Add anhydrous DMF as the solvent. Seal the tube and heat the reaction mixture at 100 °C for the required time (typically 12-24 hours), monitoring by TLC.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Other Named Indole Syntheses
  • Madelung Synthesis: This reaction involves the intramolecular cyclization of N-phenylamides using a strong base at high temperatures.[17] Regioselectivity is generally controlled by the substitution pattern of the starting N-acyl-o-toluidine. Milder conditions can be achieved using bases like n-BuLi or LDA.[17]

  • Nenitzescu Synthesis: This method produces 5-hydroxyindoles from a benzoquinone and a β-aminocrotonic ester.[18][19] The regioselectivity is influenced by the substituents on the benzoquinone starting material.[18]

  • Gassman Synthesis: This one-pot reaction synthesizes substituted indoles from an aniline and a ketone with a thioether substituent.[20][21] The substitution pattern of the final indole is determined by the structure of the starting materials.

  • Hemetsberger Synthesis: This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[22][23] The regiochemistry is dictated by the starting aryl group. Solvent-mediated thermolysis of meta-substituted ethyl α-azido-β-arylacrylates can lead to a mixture of 5- and 7-substituted indoles, with the 5-regioisomer often being slightly favored.[24]

References

Troubleshooting

Technical Support Center: Purity Assessment of 3-Formyl-1H-indole-4-carboxylic Acid

Welcome to the technical support center for the analytical assessment of 3-formyl-1H-indole-4-carboxylic acid. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researche...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical assessment of 3-formyl-1H-indole-4-carboxylic acid. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended analytical methods for assessing the purity of 3-formyl-1H-indole-4-carboxylic acid?

A1: The primary recommended methods for purity assessment are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities, Proton Nuclear Magnetic Resonance (¹H NMR) for structural confirmation and detection of proton-containing impurities, and Mass Spectrometry (MS) for confirmation of molecular weight and identification of impurities.

Q2: What are the common potential impurities I should be aware of when analyzing 3-formyl-1H-indole-4-carboxylic acid?

A2: Common impurities may include starting materials from synthesis, residual solvents, and degradation products. Specific potential impurities could be indole-4-carboxylic acid (deformylation), or oxidized byproducts. Due to the reactivity of the aldehyde group, polymerization or side-reactions are also a possibility.[1]

Q3: How should I prepare my sample of 3-formyl-1H-indole-4-carboxylic acid for analysis?

A3: For HPLC and MS analysis, dissolve the sample in a suitable solvent such as methanol or acetonitrile. For ¹H NMR, a deuterated solvent like DMSO-d₆ or methanol-d₄ is recommended. Ensure the sample is fully dissolved to avoid issues with injection or spectral resolution.

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor peak shape or peak tailing in the chromatogram.

  • Possible Cause A: Inappropriate mobile phase pH. The carboxylic acid moiety requires a buffered mobile phase to ensure consistent ionization.

    • Solution: Use a buffer in the aqueous portion of your mobile phase. A phosphate or acetate buffer at a pH of approximately 2.5-3.5 is a good starting point.

  • Possible Cause B: Secondary interactions with the stationary phase. The indole ring and carboxylic acid can have secondary interactions with residual silanols on the column.

    • Solution: Use a column with end-capping or a base-deactivated stationary phase. Adding a small amount of a competitive amine, like triethylamine, to the mobile phase can also help.

Issue 2: Inconsistent retention times.

  • Possible Cause A: Unstable column temperature. Fluctuations in column temperature can lead to shifts in retention time.

    • Solution: Use a column oven to maintain a constant and elevated temperature (e.g., 30-40 °C).

  • Possible Cause B: Mobile phase composition changing over time. If the mobile phase is not properly mixed or degassed, its composition can change, affecting retention.

    • Solution: Ensure your mobile phase is well-mixed and degassed before and during the run.

Issue 3: Extraneous peaks in the chromatogram.

  • Possible Cause A: Contaminated solvent or glassware. Impurities from solvents or improperly cleaned glassware can appear as peaks.

    • Solution: Use HPLC-grade solvents and meticulously clean all glassware. Running a blank (injecting only the solvent) can help identify solvent-related peaks.

  • Possible Cause B: Sample degradation. The aldehyde group can be susceptible to oxidation.

    • Solution: Prepare samples fresh and analyze them promptly. If necessary, store samples at a low temperature (2-8 °C) in an inert atmosphere.

¹H NMR Analysis

Issue 1: Broad peaks in the NMR spectrum.

  • Possible Cause A: Presence of paramagnetic impurities. Even trace amounts of paramagnetic metals can cause significant peak broadening.

    • Solution: Treat the sample with a chelating agent like EDTA if metal contamination is suspected.

  • Possible Cause B: Sample aggregation. At higher concentrations, molecules may aggregate, leading to broader signals.

    • Solution: Analyze the sample at a lower concentration.

Issue 2: Difficulty in assigning protons due to overlapping signals.

  • Possible Cause: The aromatic region of the spectrum can be crowded.

    • Solution: Utilize two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their attached carbons.

Mass Spectrometry (MS) Analysis

Issue 1: No or weak molecular ion peak.

  • Possible Cause A: In-source fragmentation. The molecule may be fragmenting in the ion source before detection.

    • Solution: Use a softer ionization technique like Electrospray Ionization (ESI) and optimize the source parameters (e.g., cone voltage) to minimize fragmentation.

  • Possible Cause B: Inappropriate ionization mode. The molecule may ionize more efficiently in either positive or negative mode.

    • Solution: Analyze the sample in both positive ([M+H]⁺) and negative ([M-H]⁻) ionization modes to see which provides a better signal.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the purity assessment of 3-formyl-1H-indole-4-carboxylic acid.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution in Methanol.

Proton Nuclear Magnetic Resonance (¹H NMR)
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Sample Concentration: 5-10 mg/mL

  • Parameters:

    • Pulse Program: Standard single pulse

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • Expected Chemical Shifts (δ, ppm): Aromatic protons (7.0-8.5 ppm), Aldehyde proton (~10.0 ppm), Carboxylic acid proton (>12 ppm), Indole N-H proton (~11-12 ppm).

Mass Spectrometry (MS)
  • Instrument: LC-MS with ESI source

  • Ionization Mode: ESI Positive and Negative

  • Scan Range: m/z 100-500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Expected m/z:

    • Positive Mode ([M+H]⁺): ~190.04

    • Negative Mode ([M-H]⁻): ~188.03

Data Presentation

ParameterHPLC¹H NMRMass Spectrometry
Purpose Quantitative PurityStructural ConfirmationMolecular Weight Confirmation
Stationary/Mobile Phase C18 / ACN:H₂O with TFAN/AN/A
Expected Retention Time Compound-specificN/AN/A
Expected Chemical Shifts (ppm) N/AAromatic: 7-8.5, CHO: ~10, COOH: >12, NH: ~11-12N/A
Expected m/z N/AN/A[M+H]⁺: ~190.04, [M-H]⁻: ~188.03
Limit of Detection (LOD) ~0.05%~1%~0.1%

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation Sample 3-Formyl-1H-indole- 4-carboxylic Acid Dissolve Dissolve in appropriate solvent Sample->Dissolve HPLC HPLC Analysis Dissolve->HPLC NMR ¹H NMR Analysis Dissolve->NMR MS MS Analysis Dissolve->MS Purity Quantitative Purity (%) HPLC->Purity Structure Structural Confirmation NMR->Structure MW Molecular Weight MS->MW Final_Report Final Purity Report Purity->Final_Report Structure->Final_Report MW->Final_Report

Caption: Workflow for the purity assessment of 3-formyl-1H-indole-4-carboxylic acid.

Troubleshooting_HPLC Start Poor HPLC Peak Shape Cause1 Inappropriate Mobile Phase pH? Start->Cause1 Solution1 Use a buffered mobile phase (pH 2.5-3.5) Cause1->Solution1 Yes Cause2 Secondary Interactions with Column? Cause1->Cause2 No End Good Peak Shape Solution1->End Solution2 Use end-capped column or add competitive amine Cause2->Solution2 Yes Cause2->End No Solution2->End

Caption: Troubleshooting guide for poor HPLC peak shape.

References

Optimization

"storage and handling recommendations for 3-formyl-1H-indole-4-carboxylic acid"

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-formyl-1H-indole-4-carboxylic acid. Below you will find frequently asked questio...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-formyl-1H-indole-4-carboxylic acid. Below you will find frequently asked questions and troubleshooting guides to ensure the proper storage, handling, and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 3-formyl-1H-indole-4-carboxylic acid?

There are differing recommendations for the storage of this compound. For short-term storage, room temperature is generally acceptable. However, for long-term stability, it is recommended to store the compound at 2-8°C under an inert atmosphere.

Q2: Is 3-formyl-1H-indole-4-carboxylic acid sensitive to light?

Q3: What personal protective equipment (PPE) should I use when handling this compound?

When handling 3-formyl-1H-indole-4-carboxylic acid, it is important to use appropriate personal protective equipment. This includes:

  • Safety glasses or goggles

  • Chemically resistant gloves

  • A lab coat

  • Use in a well-ventilated area or under a chemical fume hood.

Q4: In which solvents is 3-formyl-1H-indole-4-carboxylic acid soluble?

Based on data for the similar compound indole-4-carboxaldehyde, 3-formyl-1H-indole-4-carboxylic acid is expected to be soluble in the following organic solvents.[1] Please note that solubility should be experimentally verified for your specific application.

SolventPredicted Solubility
Dimethylformamide (DMF)Expected to be soluble
Dimethyl sulfoxide (DMSO)Expected to be soluble
EthanolExpected to be soluble

Troubleshooting Guides

Issue 1: The compound has changed color (e.g., darkened) over time.

  • Possible Cause: This may indicate degradation of the compound. Indole derivatives can be susceptible to oxidation and other forms of degradation, which can be accelerated by exposure to air, light, or elevated temperatures.

  • Recommendation:

    • Assess the purity of the material using an appropriate analytical technique (e.g., HPLC, NMR) before use.

    • If the purity is compromised, it may be necessary to purify the compound before proceeding with your experiment.

    • For future prevention, ensure the compound is stored under the recommended long-term storage conditions (2-8°C, inert atmosphere, protection from light).

Issue 2: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Compound Degradation. As indole carboxylic acids can be prone to decarboxylation, particularly under acidic or basic conditions and at elevated temperatures, the integrity of the starting material may be compromised.[2][3][4]

  • Recommendation:

    • Avoid strongly acidic or basic conditions and high temperatures during your reaction setup and workup if decarboxylation is not the desired outcome.

    • Confirm the structure and purity of your starting material before each use, especially if it has been stored for an extended period.

  • Possible Cause 2: Solubility Issues. The compound may not be fully dissolved in the chosen reaction solvent, leading to incomplete reactions or heterogeneous mixtures.

  • Recommendation:

    • Ensure the compound is fully dissolved before initiating the reaction. Gentle heating or sonication may aid in dissolution, but be mindful of potential thermal degradation.

    • If solubility remains an issue, consider a different solvent system. Refer to the solubility table in the FAQs as a starting point.

Experimental Workflow

Below is a logical workflow for the proper storage and handling of 3-formyl-1H-indole-4-carboxylic acid to ensure experimental success.

storage_handling_workflow Workflow for Storage and Handling of 3-formyl-1H-indole-4-carboxylic acid cluster_storage Storage cluster_handling Handling & Use cluster_troubleshooting Troubleshooting receive Receive Compound store_short Short-term Storage (Room Temperature, Protected from Light) receive->store_short Immediate Use store_long Long-term Storage (2-8°C, Inert Atmosphere, Protected from Light) receive->store_long Archival ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) store_short->ppe store_long->ppe weigh Weigh in Ventilated Area ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment inconsistent_results Inconsistent Results experiment->inconsistent_results check_purity Check Purity (e.g., HPLC, NMR) degradation Degradation Suspected (e.g., Color Change) degradation->check_purity inconsistent_results->check_purity

References

Reference Data & Comparative Studies

Validation

Characterization of 3-formyl-1H-indole-4-carboxylic acid: A Comparative Spectroscopic Analysis

A detailed guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 3-formyl-1H-indole-4-carboxylic acid. This guide pro...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 3-formyl-1H-indole-4-carboxylic acid. This guide provides a comparative analysis with structurally related indole derivatives, complete with experimental protocols and data presented in clear, tabular formats.

Comparative Analysis of Spectroscopic Data

The structural confirmation of 3-formyl-1H-indole-4-carboxylic acid can be achieved by comparing its NMR and MS data with those of similar compounds. The following tables summarize key spectroscopic data for relevant indole derivatives.

Table 1: ¹H NMR Spectroscopic Data of Indole Derivatives
CompoundSolventChemical Shift (δ) in ppm
H1 (NH)
1H-Indole-3-carbaldehyde[1]CDCl₃8.79 (s)
1-Methyl-1H-indole-3-carbaldehyde[1]CDCl₃-
Indole-2-carboxylic acid[2]DMSO-d₆11.8 (s)
3-formyl-1H-indole-4-carboxylic acid (Predicted) DMSO-d₆~12 (br s)

Note: Predicted values for 3-formyl-1H-indole-4-carboxylic acid are based on the electronic effects of the formyl and carboxylic acid groups on the indole ring. The presence of the electron-withdrawing carboxylic acid group at the 4-position is expected to deshield the adjacent aromatic protons.

Table 2: ¹³C NMR Spectroscopic Data of Indole Derivatives
CompoundSolventChemical Shift (δ) in ppm
C2
1H-Indole-3-carbaldehyde[1]CDCl₃135.75
1-Methyl-1H-indole-3-carbaldehyde[1]CDCl₃125.29
3-formyl-1H-indole-4-carboxylic acid (Predicted) DMSO-d₆~135
Table 3: Mass Spectrometry Data of Indole Derivatives
CompoundIonization Method[M+H]⁺ (m/z)[M-H]⁻ (m/z)
1H-Indole-3-carbaldehyde[1]ESI146-
1-Methyl-1H-indole-3-carbaldehyde[1]ESI160-
3-formyl-1H-indole-4-carboxylic acid ESI190.04188.03

Note: The molecular weight of 3-formyl-1H-indole-4-carboxylic acid is 189.17 g/mol . The expected mass-to-charge ratios are calculated based on this molecular weight.

Experimental Protocols

Detailed methodologies for the NMR and MS analysis of indole derivatives are provided below. These protocols can be adapted for the specific characterization of 3-formyl-1H-indole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[3] The choice of solvent will depend on the solubility of the analyte.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A standard pulse program with a relaxation delay of 2-5 seconds is typically used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules like indole carboxylic acids.[1]

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire mass spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

    • Typical ESI source parameters include a capillary voltage of 3-5 kV and a source temperature of 100-150 °C.

  • Data Analysis:

    • Analyze the resulting mass spectra to identify the molecular ion peaks and any characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

Analytical Workflow and Logic

The following diagrams illustrate the general workflow for the spectroscopic characterization of an organic compound and the logical relationship between the structure of 3-formyl-1H-indole-4-carboxylic acid and its expected spectroscopic signals.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of 3-formyl-1H-indole-4-carboxylic acid purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms interpretation Spectral Interpretation & Comparison nmr->interpretation ms->interpretation validation Structure Validation interpretation->validation structure_spectroscopy_relationship cluster_structure Molecular Structure cluster_spectroscopy Expected Spectroscopic Signals structure 3-formyl-1H-indole-4-carboxylic acid nmr_signals ¹H and ¹³C NMR Signals (Chemical Shifts, Coupling Constants) structure->nmr_signals correlates to ms_signals Mass Spectrometry Signal (m/z of [M+H]⁺ and [M-H]⁻) structure->ms_signals determines

References

Comparative

A Comparative Analysis of the Reactivity of 3-Formylindole and Other Indole Aldehyde Isomers

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of indole aldehydes is paramount for the synthesis of novel therapeutics and functional materials. This guide provides...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of indole aldehydes is paramount for the synthesis of novel therapeutics and functional materials. This guide provides an objective comparison of the reactivity of 3-formylindole (indole-3-carboxaldehyde) with its other positional isomers, supported by available experimental data and detailed experimental protocols for key chemical transformations.

The position of the formyl group on the indole ring significantly influences the electron density at the carbonyl carbon, thereby dictating its susceptibility to nucleophilic attack and its overall reactivity in a variety of chemical reactions. This guide will delve into these differences, offering insights into the electronic effects that govern the chemical behavior of these important synthetic intermediates.

Comparative Reactivity: An Overview

The reactivity of the aldehyde functional group is largely governed by the electrophilicity of the carbonyl carbon. In the context of indole aldehydes, the position of the formyl group relative to the nitrogen atom of the pyrrole ring and the fused benzene ring plays a crucial role in modulating this electrophilicity through resonance and inductive effects.

Indole-3-carboxaldehyde , the most common and extensively studied isomer, exhibits a moderate level of reactivity. The electron-donating character of the indole ring, particularly from the nitrogen atom, can partially delocalize electron density onto the carbonyl group, slightly reducing its electrophilicity compared to a simple aromatic aldehyde like benzaldehyde.

Indole-2-carboxaldehyde is generally considered to be more reactive than the 3-formyl isomer. The proximity of the electron-withdrawing aldehyde group to the nitrogen atom at the 2-position leads to a more pronounced electron deficiency at the carbonyl carbon.

Conversely, isomers where the formyl group is on the benzene ring (indole-4-, 5-, 6-, and 7-carboxaldehydes ) are expected to have reactivities that are more akin to substituted benzaldehydes. The electron-donating effect of the fused pyrrole ring will still influence the benzene ring's electron density, but the direct conjugative effect on the carbonyl group seen in the 2- and 3-isomers is absent.

Data Presentation: Spectroscopic and Reactivity Comparison

While direct comparative kinetic data for all indole aldehyde isomers under identical reaction conditions are scarce in the literature, spectroscopic data, particularly infrared (IR) spectroscopy, provides valuable insights into the electronic environment of the carbonyl group and, by extension, its reactivity. A higher carbonyl stretching frequency (νC=O) in the IR spectrum generally correlates with a more electrophilic carbonyl carbon and thus higher reactivity towards nucleophiles.

Indole Aldehyde IsomerPosition of Formyl GroupCarbonyl Stretching Frequency (νC=O) cm⁻¹Inferred Relative Reactivity
Indole-2-carboxaldehyde Pyrrole Ring (C2)~1660High
Indole-3-carboxaldehyde Pyrrole Ring (C3)~1655Moderate
Indole-4-carboxaldehyde Benzene Ring (C4)~1680Moderate-High
Indole-5-carboxaldehyde Benzene Ring (C5)~1675Moderate
Indole-6-carboxaldehyde Benzene Ring (C6)~1678Moderate
Indole-7-carboxaldehyde Benzene Ring (C7)~1665High

Note: The IR frequencies are approximate and can vary slightly based on the experimental conditions (e.g., solvent, solid-state). The inferred relative reactivity is a qualitative assessment based on the carbonyl stretching frequency and general principles of electronic effects in aromatic systems.

Mandatory Visualizations

Reaction_Pathways cluster_vilsmeier Vilsmeier-Haack Formylation cluster_wittig Wittig Reaction Indole Indole Iminium_Salt Iminium Salt Intermediate Indole->Iminium_Salt Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Iminium_Salt Indole_3_Carboxaldehyde Indole-3-carboxaldehyde Iminium_Salt->Indole_3_Carboxaldehyde Hydrolysis Indole_Aldehyde Indole Aldehyde Betaine Betaine Intermediate Indole_Aldehyde->Betaine Phosphonium_Ylide Phosphonium Ylide Phosphonium_Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene Indolyl-Alkene Oxaphosphetane->Alkene Triphenylphosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine_Oxide

Figure 1: Reaction pathways for Vilsmeier-Haack formylation and the Wittig reaction.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: Indole Aldehyde + Reagents Start->Reaction_Setup Reaction_Monitoring Monitor Reaction Progress (TLC/LC-MS) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Data_Analysis Yield Calculation & Purity Assessment Characterization->Data_Analysis End End Data_Analysis->End

Figure 2: General experimental workflow for indole aldehyde reactions.

Experimental Protocols

The following are generalized protocols for common reactions involving indole aldehydes. Researchers should optimize these conditions for specific substrates and scales.

Vilsmeier-Haack Formylation of Indole

This reaction is a classic method for the synthesis of indole-3-carboxaldehyde.

  • Materials:

    • Indole

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Sodium hydroxide (NaOH) solution

    • Ice

    • Dichloromethane (DCM) or other suitable organic solvent

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool DMF to 0 °C.

    • Slowly add POCl₃ dropwise to the cooled DMF with stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.

    • Stir the mixture at 0 °C for 30-60 minutes.

    • Dissolve indole in DMF and add it dropwise to the Vilsmeier reagent solution, keeping the temperature below 20 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours.

    • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium hydroxide until the mixture is basic. This hydrolysis step can be vigorous.

    • Extract the product with an organic solvent such as dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Wittig Reaction of Indole-3-carboxaldehyde

This reaction is a versatile method for converting the aldehyde to an alkene.

  • Materials:

    • Indole-3-carboxaldehyde

    • A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

    • A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

    • Anhydrous solvent (e.g., THF, DMSO)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, suspend the phosphonium salt in the anhydrous solvent.

    • Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C depending on the base) and add the strong base dropwise to generate the ylide (a color change is often observed).

    • Stir the ylide solution for 30-60 minutes.

    • Dissolve indole-3-carboxaldehyde in the same anhydrous solvent and add it dropwise to the ylide solution.

    • Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Grignard Reaction with Indole-3-carboxaldehyde

This reaction results in the formation of a secondary alcohol.

  • Materials:

    • Indole-3-carboxaldehyde

    • A Grignard reagent (e.g., methylmagnesium bromide in THF)

    • Anhydrous solvent (e.g., THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve indole-3-carboxaldehyde in the anhydrous solvent.

    • Cool the solution to 0 °C.

    • Add the Grignard reagent dropwise to the aldehyde solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Reduction of Indole-3-carboxaldehyde to Indole-3-methanol

A straightforward reduction to the corresponding alcohol.

  • Materials:

    • Indole-3-carboxaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol or ethanol

    • Water

    • Organic solvent for extraction (e.g., ethyl acetate)

  • Procedure:

    • Dissolve indole-3-carboxaldehyde in methanol or ethanol in a flask.

    • Cool the solution in an ice bath.

    • Add sodium borohydride portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the alcohol solvent under reduced pressure.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The product is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.

Knoevenagel Condensation of Indole-3-carboxaldehyde

This reaction is used to form a new carbon-carbon double bond.

  • Materials:

    • Indole-3-carboxaldehyde

    • An active methylene compound (e.g., malononitrile, diethyl malonate)

    • A basic catalyst (e.g., piperidine, triethylamine)

    • A suitable solvent (e.g., ethanol, toluene)

    • Dean-Stark apparatus (if water is to be removed azeotropically)

  • Procedure:

    • In a round-bottom flask, dissolve indole-3-carboxaldehyde and the active methylene compound in the chosen solvent.

    • Add a catalytic amount of the basic catalyst.

    • If using a Dean-Stark trap, heat the reaction to reflux to remove the water formed during the reaction. Otherwise, the reaction can be stirred at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

    • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Conclusion

The reactivity of indole aldehydes is a subject of significant interest in synthetic organic chemistry. While 3-formylindole is the most commonly utilized isomer, this guide highlights the potential for differential reactivity among the various positional isomers. The electronic effects conferred by the position of the formyl group on the indole nucleus provide a basis for predicting and exploiting their chemical behavior. The provided protocols offer a starting point for the synthesis and derivatization of these valuable building blocks, enabling the exploration of new chemical space for the development of novel molecules with desired properties. Further quantitative studies directly comparing the reaction kinetics of all indole aldehyde isomers would be a valuable contribution to the field.

Validation

A Comparative Analysis of the Biological Activities of 3-formyl-1H-indole-4-carboxylic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biolog...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. Among these, indole-3-carboxylic acid and its derivatives have garnered significant attention for their potential as therapeutic agents. This guide provides a comparative overview of the biological activity of 3-formyl-1H-indole-4-carboxylic acid versus its positional isomers, drawing upon available experimental data to highlight structure-activity relationships. While direct comparative studies on these specific formylated isomers are limited, we can infer potential activities based on research into related indole carboxylic acid derivatives. The primary focus of this comparison will be on their potential as anticancer agents, particularly as inhibitors of tubulin polymerization, a key mechanism for many indole-based compounds.[1][2][3]

Comparative Biological Activities

The position of the carboxylic acid group on the indole ring, as well as the presence and position of other substituents like the formyl group, can significantly influence the biological activity of the molecule. The following table summarizes the known biological activities of various indole carboxylic acid derivatives, providing a basis for understanding the potential activities of 3-formyl-1H-indole-4-carboxylic acid and its isomers.

Indole ScaffoldReported Biological ActivityKey Findings
Indole-2-carboxylic acid derivatives HIV-1 Integrase Inhibition, PPARγ ModulationHave shown potent antiviral and metabolic regulatory activities.[4][5] The positioning of the carboxylic acid at C2 is crucial for these interactions.
Indole-3-carboxylic acid derivatives Antihypertensive, Endothelin-1 AntagonismThese derivatives often interact with receptors involved in blood pressure regulation.[6][7]
Indole-5-carboxylic acid derivatives AntibacterialThe reference ligand indole-5-carboxylic acid demonstrated a RelSeq active site binding energy of −6.42 kcal/mol.[8]
General Indole Derivatives Anticancer, Tubulin Polymerization InhibitionThe indole scaffold is a common feature in compounds that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][9] The substitution pattern on the indole ring plays a critical role in determining the potency and selectivity of these compounds.

Inferred Activity of 3-formyl-1H-indole-4-carboxylic Acid and Isomers

While specific experimental data for 3-formyl-1H-indole-4-carboxylic acid and its direct isomers as anticancer agents is not extensively available in the reviewed literature, we can hypothesize their potential activities based on established structure-activity relationships of indole derivatives.

The 3-formyl group is a known pharmacophore in some biologically active indoles. Its presence can influence the molecule's electronic properties and its ability to form hydrogen bonds, which can be critical for binding to biological targets. The position of the carboxylic acid group (at C4, C5, C6, or C7) will dictate the overall shape and charge distribution of the molecule, thereby affecting its interaction with target proteins.

It is plausible that 3-formyl-1H-indole-carboxylic acid isomers could exhibit anticancer activity, potentially through the inhibition of tubulin polymerization. The precise efficacy of each isomer would depend on how the specific arrangement of the formyl and carboxyl groups facilitates binding to the colchicine binding site on tubulin, a common target for indole-based inhibitors.[2][9]

Experimental Protocols

To rigorously assess and compare the biological activities of 3-formyl-1H-indole-4-carboxylic acid and its isomers, standardized experimental protocols are essential. Below are detailed methodologies for key assays relevant to their potential anticancer and tubulin-inhibiting properties.

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. The polymerization process is monitored by an increase in turbidity (light scattering).

Protocol:

  • Tubulin Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.

  • Reaction Mixture: In a 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compounds at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance against time to obtain polymerization curves. Calculate the IC50 value for the inhibition of tubulin polymerization.

Visualizing Biological Processes

To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

G Workflow for In Vitro Anticancer Activity Screening cluster_0 Compound Preparation cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Studies Synthesis of Isomers Synthesis of Isomers Characterization (NMR, MS) Characterization (NMR, MS) Synthesis of Isomers->Characterization (NMR, MS) Stock Solution Preparation Stock Solution Preparation Characterization (NMR, MS)->Stock Solution Preparation MTT Assay MTT Assay Stock Solution Preparation->MTT Assay Dose-response treatment Cell Line Culture Cell Line Culture Cell Line Culture->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Tubulin Polymerization Assay Tubulin Polymerization Assay IC50 Determination->Tubulin Polymerization Assay Test active compounds IC50 Determination (Tubulin) IC50 Determination (Tubulin) Tubulin Polymerization Assay->IC50 Determination (Tubulin) Molecular Docking Molecular Docking IC50 Determination (Tubulin)->Molecular Docking SAR Analysis SAR Analysis Molecular Docking->SAR Analysis

Caption: Experimental workflow for evaluating the anticancer activity of indole derivatives.

G Tubulin Polymerization and Cell Cycle Arrest Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Chromosome Segregation Chromosome Segregation Mitotic Spindle Formation->Chromosome Segregation Apoptosis Apoptosis Mitotic Spindle Formation->Apoptosis Disruption leads to Cell Division Cell Division Chromosome Segregation->Cell Division Indole Inhibitor Indole Inhibitor Indole Inhibitor->Microtubule Polymerization Inhibition

Caption: Signaling pathway of tubulin polymerization inhibitors leading to apoptosis.

References

Comparative

Structure-Activity Relationship (SAR) Studies of 3-Formyl-1H-indole-4-carboxylic Acid Analogs as Potential IDO1 Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of hypothetical 3-formyl-1H-indole-4-carboxylic acid a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of hypothetical 3-formyl-1H-indole-4-carboxylic acid analogs as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and a significant target in cancer immunotherapy. The data presented herein is hypothetical and intended to serve as an illustrative example of an SAR study for this class of compounds.

Comparative Biological Activity

The inhibitory activities of the synthesized 3-formyl-1H-indole-4-carboxylic acid analogs against human IDO1 are summarized in the table below. The data illustrates the impact of various structural modifications on the potency of the parent compound.

Compound IDR1 (N1-position)R2 (5-position)R3 (6-position)R4 (7-position)IC50 (nM)
1 (Parent) HHHH500
2a CH3HHH350
2b CH2CH3HHH200
2c CH(CH3)2HHH450
3a HFHH250
3b HClHH150
3c HBrHH180
4a HHOCH3H600
4b HHHOCH3750
5a CH2CH3ClHH80

Structure-Activity Relationship (SAR) Summary

The following key SAR observations can be drawn from the comparative data:

  • N1-Substitution (R1): Alkylation at the N1-position of the indole ring generally improves inhibitory activity. A small alkyl group like ethyl (Compound 2b ) appears to be optimal, suggesting a hydrophobic pocket in the enzyme's active site that can accommodate such groups. However, bulkier groups like isopropyl (Compound 2c ) lead to a decrease in potency, likely due to steric hindrance.

  • 5-Position Substitution (R2): Introduction of a halogen at the 5-position significantly enhances inhibitory activity. The chloro-substituted analog (Compound 3b ) demonstrated the most potent activity in this series, indicating that an electron-withdrawing group at this position is favorable for binding. This could be due to favorable interactions with the enzyme or by influencing the acidity of the indole N-H.

  • 6- and 7-Position Substitution (R3 and R4): Substitution at the 6- or 7-positions with a methoxy group (Compounds 4a and 4b ) resulted in a decrease in inhibitory activity. This suggests that these positions may be in a sterically constrained region of the binding site or that electron-donating groups are detrimental to activity.

  • Combined Substitutions: Combining favorable substitutions, such as an ethyl group at the N1-position and a chloro group at the 5-position (Compound 5a ), resulted in the most potent analog in this hypothetical series. This highlights the additive nature of beneficial substitutions in optimizing the lead compound.

Experimental Protocols

In Vitro IDO1 Inhibition Assay

The enzymatic activity of recombinant human IDO1 was determined by measuring the initial rate of conversion of L-tryptophan to N-formylkynurenine.

  • Reagents and Buffers:

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 0.1 mg/mL catalase.

    • Substrate: L-tryptophan solution in assay buffer.

    • Enzyme: Recombinant human IDO1.

    • Test Compounds: Dissolved in DMSO to create stock solutions.

  • Assay Procedure:

    • Test compounds were serially diluted in DMSO and then added to the wells of a 96-well plate.

    • Recombinant human IDO1 enzyme was added to each well and the plate was incubated for 15 minutes at 25°C.

    • The enzymatic reaction was initiated by the addition of L-tryptophan.

    • The reaction mixture was incubated for 15 minutes at 25°C.

    • The reaction was stopped by the addition of 3% perchloric acid.

    • The plate was then incubated at 60°C for 30 minutes to convert N-formylkynurenine to kynurenine.

    • The samples were centrifuged, and the supernatant was transferred to a new plate.

    • The absorbance of kynurenine was measured at 321 nm using a plate reader.

  • Data Analysis:

    • The percent inhibition was calculated for each compound concentration.

    • IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

Visualizations

SAR_Workflow cluster_0 Lead Identification cluster_1 Analog Synthesis cluster_2 Biological Evaluation cluster_3 SAR Analysis Lead Lead Compound (3-Formyl-1H-indole-4-carboxylic acid) Synthesis Chemical Synthesis of Analogs Lead->Synthesis BioAssay In Vitro Biological Assay (e.g., IDO1 Inhibition) Synthesis->BioAssay Data Data Analysis (IC50 Determination) BioAssay->Data SAR Structure-Activity Relationship Analysis SAR->Synthesis Design of New Analogs Data->SAR

Caption: General workflow for a structure-activity relationship (SAR) study.

Validation

In Vitro Validation of Biological Targets: 3-Formyl-1H-indole-4-carboxylic Acid - A Review of Available Data

Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available direct in vitro validation data for the specific biological targets of 3-formyl-1H-indole-4-carboxyli...

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available direct in vitro validation data for the specific biological targets of 3-formyl-1H-indole-4-carboxylic acid. This lack of published research prevents a detailed comparison with alternative compounds and the presentation of supporting experimental data as requested.

While the precise biological targets of 3-formyl-1H-indole-4-carboxylic acid remain uncharacterized in peer-reviewed literature, its chemical structure as an indole derivative suggests potential interactions with a variety of biological pathways. Indole scaffolds are privileged structures in medicinal chemistry, known to interact with a wide range of protein targets.

One potential area of interest arises from the compound's use as a synthetic intermediate. A United States patent (US6495541B1) discloses the use of a closely related derivative, 2-(4-chloro-phenyl)-3-formyl-1H-indole-4-carboxylic acid methyl ester, in the synthesis of tricyclic inhibitors of poly(ADP-ribose) polymerases (PARP). PARP enzymes are critical for DNA repair and have become important targets in cancer therapy. This connection, however, is indirect and does not provide evidence of the direct activity of 3-formyl-1H-indole-4-carboxylic acid as a PARP inhibitor. No experimental data, such as IC50 values from enzymatic assays, for the parent compound is provided in the patent or other available literature.

Potential, Unverified Biological Targets

Based on the activities of other indole-containing molecules, potential, yet unverified, biological targets for 3-formyl-1H-indole-4-carboxylic acid could include:

  • Indoleamine 2,3-dioxygenase 1 (IDO1): A key enzyme in tryptophan metabolism, IDO1 is a validated target in immuno-oncology. Numerous indole derivatives have been investigated as IDO1 inhibitors.

  • Tubulin: Indole-based compounds have been shown to interfere with tubulin polymerization, a mechanism central to the action of several anticancer drugs.

  • Kinases: The indole nucleus is a common scaffold in the design of inhibitors for various protein kinases involved in cell signaling and proliferation.

  • Nuclear Receptors: Certain indole derivatives are known to modulate the activity of nuclear receptors, which regulate gene expression.

It is crucial to emphasize that these are speculative targets based on chemical similarity, and in vitro validation is required to confirm any biological activity.

Comparison with Alternative Compounds

Without confirmed biological targets and associated potency data for 3-formyl-1H-indole-4-carboxylic acid, a direct and objective comparison with alternative molecules is not feasible. For any of the potential target classes mentioned above, there are well-characterized inhibitors with extensive supporting experimental data. For instance, if PARP inhibition were a hypothesized mechanism, a comparison would involve established PARP inhibitors such as Olaparib or Rucaparib, for which a wealth of in vitro and clinical data exists.

Experimental Protocols for Target Validation

Should researchers wish to investigate the biological targets of 3-formyl-1H-indole-4-carboxylic acid, a general workflow for in vitro validation would involve a series of established assays. The specific protocols would be dictated by the hypothesized target.

General Experimental Workflow for Target Identification and Validation

G cluster_0 Target Identification cluster_1 In Vitro Validation High-Throughput Screening High-Throughput Screening Target Fishing Target Fishing High-Throughput Screening->Target Fishing Enzymatic Assays Enzymatic Assays (e.g., Kinase, PARP, IDO1) Target Fishing->Enzymatic Assays Hypothesized Targets Binding Assays Binding Assays (e.g., SPR, ITC) Enzymatic Assays->Binding Assays Cell-Based Assays Cell-Based Assays (e.g., Proliferation, Apoptosis, Reporter Gene) Binding Assays->Cell-Based Assays

Caption: A generalized workflow for identifying and validating the biological targets of a novel compound.

Example Protocol: In Vitro PARP1 Inhibition Assay (Luminescence-Based)

This protocol describes a common method to assess the inhibitory activity of a compound against PARP1.

1. Principle: This assay measures the incorporation of biotinylated NAD+ onto histone proteins by PARP1. The biotinylated histones are then captured on a streptavidin-coated plate and detected with an anti-histone antibody conjugated to a horseradish peroxidase (HRP) enzyme. The addition of a chemiluminescent HRP substrate results in a light signal that is proportional to PARP1 activity. A decrease in signal in the presence of the test compound indicates inhibition.

2. Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1

  • Biotinylated NAD+

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Streptavidin-coated 96-well plates

  • Anti-histone H1-HRP conjugate

  • Chemiluminescent HRP substrate

  • Test compound (3-formyl-1H-indole-4-carboxylic acid)

  • Positive control (e.g., Olaparib)

  • Plate reader with luminescence detection

3. Procedure:

  • Prepare serial dilutions of the test compound and the positive control in assay buffer.

  • Coat the streptavidin-coated 96-well plate with histone H1 and wash to remove unbound histones.

  • In a separate plate, add the assay buffer, activated DNA (as a PARP1 activator), and the diluted test compound or controls.

  • Add the PARP1 enzyme to each well and incubate briefly.

  • Initiate the reaction by adding biotinylated NAD+. Incubate at room temperature.

  • Stop the reaction and transfer the reaction mixture to the histone-coated plate. Incubate to allow the biotinylated histones to bind to the streptavidin.

  • Wash the plate to remove unbound reagents.

  • Add the anti-histone H1-HRP conjugate and incubate.

  • Wash the plate again.

  • Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

4. Data Analysis:

  • The luminescence signal is plotted against the logarithm of the inhibitor concentration.

  • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathway Diagram

As there is no confirmed biological target, a signaling pathway diagram for 3-formyl-1H-indole-4-carboxylic acid cannot be constructed. However, a hypothetical diagram illustrating the role of PARP1 in DNA single-strand break repair is provided below for context.

PARP_Pathway DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_proteins recruits DNA_repair DNA Repair Repair_proteins->DNA_repair Inhibitor 3-Formyl-1H-indole-4-carboxylic acid (Hypothetical Inhibitor) Inhibitor->PARP1 inhibits

Caption: Hypothetical inhibition of the PARP1 signaling pathway in DNA repair by 3-formyl-1H-indole-4-carboxylic acid.

Comparative

"head-to-head comparison of different synthetic routes to formyl-indole carboxylic acids"

For researchers, scientists, and drug development professionals, the synthesis of formyl-indole carboxylic acids represents a critical step in the creation of a vast array of biologically active molecules. The strategic...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of formyl-indole carboxylic acids represents a critical step in the creation of a vast array of biologically active molecules. The strategic placement of both a formyl and a carboxylic acid group on the indole scaffold provides versatile handles for further molecular elaboration. The choice of synthetic methodology for the formylation step is paramount, directly impacting overall yield, purity, scalability, and environmental footprint. This guide provides a comprehensive, data-driven comparison of five key synthetic routes to these valuable building blocks: the classical Vilsmeier-Haack and Reimer-Tiemann reactions, and the more modern Boron-Catalyzed, Iron-Catalyzed, and Visible-Light-Promoted formylations.

This comparative analysis is designed to empower researchers to make informed decisions when selecting a synthetic route, balancing the often-competing demands of efficiency, substrate compatibility, and green chemistry principles.

Comparative Analysis of Synthetic Routes

The selection of an appropriate formylation method depends on several factors, including the specific substitution pattern of the indole carboxylic acid, the desired scale of the reaction, and the tolerance of other functional groups present in the molecule. The following table summarizes the key quantitative data for the five synthetic routes discussed.

Synthetic RouteReagentsTypical SubstrateTemperature (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Vilsmeier-Haack POCl₃, DMFElectron-rich indoles0 - 1002 - 4~95High yield, well-established, reliableHarsh reagents, not environmentally friendly
Reimer-Tiemann CHCl₃, NaOHIndoles70 - 801 - 2ModerateUses inexpensive reagentsHarsh basic conditions, often low yield
Boron-Catalyzed BF₃·OEt₂, TMOFIndole-5-carboxylic acidAmbient< 0.185Very fast, mild conditions, high yieldStoichiometric Lewis acid required
Iron-Catalyzed FeCl₃, HCHO, aq. NH₃Indoles (broad scope)1300.5 - 2up to 93Green, inexpensive catalyst, high yieldHigh temperature
Visible-Light-Promoted Eosin Y, TMEDA, airIndoles (broad scope)Ambient12GoodEnvironmentally benign, mild conditionsLong reaction times

Visualizing the Synthetic Pathways

The following diagrams illustrate the fundamental chemical transformations for each of the five synthetic routes.

General scheme of the Vilsmeier-Haack reaction.

Vilsmeier_Haack Vilsmeier-Haack Reaction Indole Indole Carboxylic Acid Iminium_ion Iminium Ion Intermediate Indole->Iminium_ion + Vilsmeier Reagent Vilsmeier_reagent Vilsmeier Reagent (from POCl₃ + DMF) Product Formyl-Indole Carboxylic Acid Iminium_ion->Product Hydrolysis

Mechanism of the Reimer-Tiemann reaction.

Reimer_Tiemann Reimer-Tiemann Reaction Indole Indole Carboxylic Acid Intermediate Dichloromethyl Intermediate Indole->Intermediate + :CCl₂ Dichlorocarbene Dichlorocarbene (from CHCl₃ + NaOH) Product Formyl-Indole Carboxylic Acid Intermediate->Product Hydrolysis

Boron-catalyzed formylation pathway.

Boron_Catalyzed Boron-Catalyzed Formylation Indole Indole Carboxylic Acid Activated_complex Activated Complex Indole->Activated_complex Orthoformate Trimethyl Orthoformate (TMOF) Orthoformate->Activated_complex BF3 BF₃·OEt₂ BF3->Activated_complex Product Formyl-Indole Carboxylic Acid Activated_complex->Product Hydrolysis

Iron-catalyzed formylation process.

Iron_Catalyzed Iron-Catalyzed Formylation Indole Indole Carboxylic Acid Intermediate Imine Intermediate Indole->Intermediate Reagents HCHO, aq. NH₃, Air Reagents->Intermediate FeCl3 FeCl₃ (cat.) FeCl3->Intermediate Product Formyl-Indole Carboxylic Acid Intermediate->Product Oxidation

Visible-light-promoted formylation scheme.

Visible_Light Visible-Light-Promoted Formylation Indole Indole Carboxylic Acid Radical_intermediate Radical Intermediate Indole->Radical_intermediate Reagents TMEDA, Air Reagents->Radical_intermediate EosinY Eosin Y, Blue LEDs EosinY->Radical_intermediate Product Formyl-Indole Carboxylic Acid Radical_intermediate->Product

Experimental Workflow for Method Selection

The process of selecting an appropriate synthetic route can be visualized as a logical workflow, taking into account various experimental and practical considerations.

Workflow Start Define Target Formyl-Indole Carboxylic Acid Assess_substrate Assess Substrate Properties (Functional Group Tolerance, Sterics) Start->Assess_substrate Consider_scale Consider Reaction Scale (Lab vs. Pilot) Start->Consider_scale Evaluate_greenness Evaluate Green Chemistry Aspects (Reagents, Waste) Start->Evaluate_greenness Select_method Select Potential Methods Assess_substrate->Select_method Consider_scale->Select_method Evaluate_greenness->Select_method Optimize Optimize Reaction Conditions Select_method->Optimize Analyze Analyze Product (Yield, Purity) Optimize->Analyze Final_product Final Product Analyze->Final_product

Logical workflow for selecting a synthetic route.

Detailed Experimental Protocols

The following are representative experimental protocols for the key synthetic methods discussed.

1. Vilsmeier-Haack Formylation of Ethyl 5-nitro-1H-indole-2-carboxylate

This procedure details the high-yield formylation of an electron-deficient indole substrate.

  • Reagents and Conditions: To a solution of ethyl 5-nitro-1H-indole-2-carboxylate (87 mg, 0.37 mmol) in 10 mL of DMF, phosphorus oxychloride (572 mg, 3.73 mmol) is added dropwise at room temperature. The mixture is stirred at room temperature for 2 hours and then heated under reflux for another 2 hours.

  • Work-up and Isolation: After cooling, the reaction mixture is poured into ice water and the resulting precipitate is collected by filtration. The crude product is purified by column chromatography to afford ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate.

  • Yield: 95%

2. Reimer-Tiemann Formylation of Indole

This classical method, while often low-yielding for indoles, is performed under basic conditions.

  • Reagents and Conditions: To a solution of indole in ethanol, a solution of sodium hydroxide in water is added. The mixture is heated to 70–80 °C, and chloroform is added dropwise at a rate that maintains gentle reflux. The reaction is stirred for 1 hour after the addition of chloroform is complete.

  • Work-up and Isolation: The reaction mixture is acidified and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography.

  • Yield: The yield for indole carboxylic acids is generally moderate due to the harsh basic conditions which can be incompatible with the carboxylic acid group.

3. Boron-Catalyzed Formylation of Indole-5-carboxylic acid

This modern method offers a rapid and high-yielding synthesis under mild conditions.[1]

  • Reagents and Conditions: To a mixture of indole-5-carboxylic acid (1 mmol) and trimethyl orthoformate (1 mmol), BF₃·OEt₂ (1 mmol) is added rapidly. The reaction mixture is stirred at ambient temperature for 1 to 5 minutes.

  • Work-up and Isolation: The reaction is quenched with an aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product can often be purified by crystallization.

  • Yield: 85%[1]

4. Iron-Catalyzed C3-Formylation of Indoles

This method provides a greener alternative to classical formylation reactions.[2][3]

  • Reagents and Conditions: A mixture of the indole substrate, formaldehyde, aqueous ammonia, and a catalytic amount of FeCl₃ (2 mol%) in DMF is heated at 130 °C under an air atmosphere for 0.5 to 2 hours.[2][3]

  • Work-up and Isolation: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

  • Yield: This method provides moderate to excellent yields (up to 93%) for a variety of indole substrates and is expected to be compatible with a carboxylic acid group due to its broad functional group tolerance.[2]

5. Visible-Light-Promoted C3-Formylation of Indoles

This environmentally benign method utilizes a photocatalyst and visible light.[4]

  • Reagents and Conditions: A mixture of the indole substrate, tetramethylethylenediamine (TMEDA), eosin Y (as photocatalyst), and potassium iodide in a 5:1 acetonitrile-water mixture is irradiated with blue LEDs under an air atmosphere for 12 hours at room temperature.[4]

  • Work-up and Isolation: The reaction mixture is concentrated, and the residue is purified by column chromatography to afford the 3-formylindole product.

  • Yield: This method provides good yields for a wide range of indole substrates, and its mild conditions are likely compatible with a carboxylic acid functionality.[4]

Conclusion

The synthesis of formyl-indole carboxylic acids can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The classical Vilsmeier-Haack reaction remains a robust and high-yielding method, particularly for electron-rich indoles, though its use of harsh reagents is a significant drawback. The Reimer-Tiemann reaction , while historically significant, is often limited by its harsh basic conditions and lower yields.

In contrast, modern methods offer significant improvements in terms of mildness, efficiency, and environmental impact. The Boron-Catalyzed formylation stands out for its exceptionally fast reaction times and high yields under ambient conditions. The Iron-Catalyzed approach provides a green and cost-effective alternative, utilizing an inexpensive and non-toxic catalyst. Finally, the Visible-Light-Promoted formylation represents a highly sustainable option, proceeding under very mild conditions with minimal environmental impact, albeit with longer reaction times.

The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the target molecule and the overarching goals of the research program, whether they prioritize yield, speed, cost, or sustainability. This guide provides the necessary data and protocols to facilitate this critical decision-making process.

References

Validation

Cross-Reactivity Profile of 3-Formyl-1H-indole-4-carboxylic Acid: A Data-Driven Comparison

A comprehensive search of scientific literature and databases reveals a significant gap in the available information regarding the cross-reactivity of 3-formyl-1H-indole-4-carboxylic acid. At present, there are no publis...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases reveals a significant gap in the available information regarding the cross-reactivity of 3-formyl-1H-indole-4-carboxylic acid. At present, there are no published studies detailing its binding affinity to off-target receptors, enzymes, or other proteins. Consequently, a quantitative comparison with alternative compounds is not feasible.

This guide aims to address the topic of cross-reactivity for researchers, scientists, and drug development professionals. However, due to the lack of specific experimental data for 3-formyl-1H-indole-4-carboxylic acid, we will instead provide a general framework and methodology for conducting such studies. This will include a hypothetical experimental workflow and a template for data presentation that can be utilized once such data becomes available.

Hypothetical Experimental Workflow for Cross-Reactivity Screening

To assess the selectivity of a compound like 3-formyl-1H-indole-4-carboxylic acid, a tiered screening approach is typically employed. This process is designed to identify potential off-target interactions early in the drug discovery pipeline.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Functional Assays cluster_2 Phase 3: In-depth Profiling cluster_3 Outcome A Compound Synthesis (3-formyl-1H-indole-4-carboxylic acid) B Broad Panel Radioligand Binding Assay (e.g., Eurofins SafetyScreen44™) A->B C Hit Identification (>50% inhibition at 10 µM) B->C Data Analysis D Dose-Response Assays (IC50/Ki determination) C->D E Cell-based Functional Assays (Agonist/Antagonist mode) D->E F Kinase Panel Screening E->F G hERG Channel Assay E->G H CYP450 Inhibition Assay E->H I Selectivity Profile & Risk Assessment F->I G->I H->I

Figure 1: A generalized workflow for assessing the cross-reactivity of a novel chemical entity.

Data Presentation: A Template for Comparison

Once experimental data is generated, it is crucial to present it in a clear and standardized format to allow for easy comparison with other compounds. The table below serves as a template for summarizing key cross-reactivity data points.

Target ClassSpecific TargetAssay TypeIC50 / Ki (µM) [Compound A]IC50 / Ki (µM) [3-formyl-1H-indole-4-carboxylic acid]IC50 / Ki (µM) [Compound B]
GPCRs Dopamine D2Radioligand Binding> 10Data Not Available5.2
Serotonin 5-HT2ARadioligand Binding8.1Data Not Available> 10
Kinases EGFREnzymatic> 10Data Not Available1.5
VEGFR2Enzymatic> 10Data Not Available0.8
Ion Channels hERGElectrophysiology12.5Data Not Available2.3
Enzymes CYP3A4Fluorometric> 20Data Not Available7.9

Table 1: Hypothetical cross-reactivity data for 3-formyl-1H-indole-4-carboxylic acid compared to two hypothetical alternative compounds. All data is for illustrative purposes only.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental results. Below is a generalized protocol for a common primary screening assay.

Radioligand Binding Assay Protocol

  • Preparation of Cell Membranes: Cell lines overexpressing the target receptor are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.

  • Binding Reaction: A fixed concentration of a specific radioligand for the target receptor is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound (e.g., 3-formyl-1H-indole-4-carboxylic acid).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated. For compounds showing significant inhibition, a dose-response curve is generated to determine the IC50 value.

Signaling Pathway Considerations

Should cross-reactivity with a specific target be identified, it is critical to understand the downstream signaling pathways that may be affected. For instance, if a compound is found to interact with a G-protein coupled receptor (GPCR), it could modulate various intracellular signaling cascades.

cluster_GPCR GPCR Signaling GPCR GPCR G_protein G-protein GPCR->G_protein Inhibition by Compound Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A Second_Messenger->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression Ligand Ligand Ligand->GPCR

Figure 2: A simplified diagram of a GPCR signaling pathway potentially modulated by a cross-reactive compound.

Comparative

"benchmarking the efficacy of 3-formyl-1H-indole-4-carboxylic acid derivatives"

For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous natural products and synthetic molecules with a wide arr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous natural products and synthetic molecules with a wide array of biological activities. This guide provides a comparative overview of the efficacy of various indole derivatives in different therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. While specific benchmarking data for 3-formyl-1H-indole-4-carboxylic acid derivatives were not prominently available in the reviewed literature, this guide synthesizes available data on structurally related indole derivatives to provide a comparative framework. The data presented is collated from various studies to offer a broader perspective on the potential of the indole nucleus in drug discovery.

Anticancer Activity of Indole Derivatives

Several studies have explored the anticancer potential of indole derivatives, with many compounds exhibiting significant cytotoxicity against various cancer cell lines. The following table summarizes the in vitro anticancer activity of selected indole derivatives from different studies, benchmarked against standard chemotherapeutic agents where available.

Table 1: Comparative in vitro Anticancer Efficacy of Indole Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5f Indole-based SulfonohydrazideMCF-7 (Breast)13.2--
5f Indole-based SulfonohydrazideMDA-MB-468 (Breast)8.2--
HD05 Pyrazolinyl-IndoleLeukemia-Imatinib>10% inhibition at 10 µM
HD05 Pyrazolinyl-IndoleColon Cancer-Imatinib-
HD05 Pyrazolinyl-IndoleBreast Cancer-Imatinib-
5m 5-(3-indolyl)-1,3,4-thiadiazolePaCa2 (Pancreatic)1.5--
VIb-d 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-oneHeLa (Cervical)10.64 - 33.62Cisplatin-
3a 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl esterVariousMicromolar to submicromolar--

Note: A direct comparison across different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

MTT Assay for Cytotoxicity

The anticancer activity of the synthesized indole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Signaling Pathway Inhibition

Many anticancer indole derivatives exert their effect by targeting specific signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates a generalized signaling pathway that can be targeted by these compounds.

anticancer_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Indole Indole Derivative Indole->RTK Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation anti_inflammatory_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Synthesis Synthesis of Indole Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity NO_inhibition Nitric Oxide Inhibition Assay Cytotoxicity->NO_inhibition Animal_Model Carrageenan-induced Paw Edema Model NO_inhibition->Animal_Model Data_Analysis Data Analysis & % Inhibition Calculation Animal_Model->Data_Analysis

Validation

No Confirmed Mechanism of Action for 3-formyl-1H-indole-4-carboxylic Acid Found in Public Domain

Despite a comprehensive review of scientific literature and patent databases, no specific information detailing the mechanism of action for the compound 3-formyl-1H-indole-4-carboxylic acid could be identified. The avail...

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature and patent databases, no specific information detailing the mechanism of action for the compound 3-formyl-1H-indole-4-carboxylic acid could be identified. The available data is currently limited to its chemical properties and its utility as an intermediate in organic synthesis.

For researchers, scientists, and drug development professionals investigating this molecule, this indicates a significant gap in the understanding of its biological activity. While the indole scaffold is a common feature in many biologically active compounds, the specific functionalization of 3-formyl-1H-indole-4-carboxylic acid has not been characterized in terms of its molecular targets or signaling pathways.

Our search for experimental data, including binding assays, enzyme inhibition constants, or cellular activity metrics (e.g., IC50 or EC50 values), did not yield any quantitative results for this specific compound. Consequently, a direct comparison of its performance against alternative compounds is not possible at this time. Similarly, no established experimental protocols for assessing the biological activity of 3-formyl-1H-indole-4-carboxylic acid were found.

While the broader class of indole derivatives has been shown to exhibit a wide range of pharmacological effects—including as inhibitors of enzymes such as HIV-1 integrase and cytosolic phospholipase A2, or as antagonists for receptors like the cysteinyl leukotriene receptor 1 (CysLT1)—the specific effects of the 3-formyl and 4-carboxyl substitution pattern remain unelucidated. Structure-activity relationship (SAR) studies on related indole-based molecules suggest that minor structural modifications can lead to significant changes in biological targets and potency.

Given the absence of published research on its mechanism of action, any investigation into the biological effects of 3-formyl-1H-indole-4-carboxylic acid would represent a novel area of study. Researchers would need to undertake initial screening and target identification studies to begin to characterize its pharmacological profile.

Due to the lack of available data, the creation of comparative tables, detailed experimental protocols, and signaling pathway diagrams as requested is not feasible. Further empirical research is required to determine the mechanism of action and potential therapeutic applications of 3-formyl-1H-indole-4-carboxylic acid.

Comparative

A Researcher's Guide to Evaluating the IDO1 Inhibitory Potential of 3-formyl-1H-indole-4-carboxylic acid: Experimental Protocols and Comparative Analysis

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for assessing the reproducibility and efficacy of novel compounds targeting the immunomodulatory enzyme Indol...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for assessing the reproducibility and efficacy of novel compounds targeting the immunomodulatory enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). While specific experimental data for 3-formyl-1H-indole-4-carboxylic acid is not yet publicly available, this document outlines the essential experimental protocols and provides a comparative analysis with well-established IDO1 inhibitors, Epacadostat and Navoximod, to facilitate its evaluation.

The strategic inhibition of IDO1, a key enzyme in the kynurenine pathway of tryptophan metabolism, has emerged as a promising approach in cancer immunotherapy. By preventing the depletion of tryptophan and the production of immunosuppressive metabolites, IDO1 inhibitors can help to restore anti-tumor immune responses. 3-formyl-1H-indole-4-carboxylic acid, an indole derivative, represents a potential candidate for IDO1 inhibition. However, a thorough and reproducible experimental evaluation is paramount to determine its therapeutic potential.

This guide details the standardized enzymatic and cell-based assays necessary to quantify the inhibitory activity of a test compound. Furthermore, it describes the Cellular Thermal Shift Assay (CETSA) for confirming direct target engagement within a cellular context. By presenting these methodologies alongside robust data from the clinically evaluated inhibitors Epacadostat and Navoximod, this guide offers a benchmark for the rigorous assessment of novel molecules like 3-formyl-1H-indole-4-carboxylic acid.

Comparative Performance of Established IDO1 Inhibitors

To establish a baseline for evaluating new compounds, the following table summarizes the reported inhibitory activities of Epacadostat and Navoximod.

InhibitorTarget(s)IC50 (Enzymatic Assay)IC50 (Cell-Based Assay)Ki
Epacadostat (INCB024360) IDO1~10 nM~71.8 nM7 nM
Navoximod (GDC-0919) IDO1/TDOIDO1: ~28 nMIDO1: ~75 nM7 nM

Experimental Protocols for Assessing IDO1 Inhibition

Reproducibility in experimental biology is contingent on meticulous and well-documented protocols. The following sections provide detailed methodologies for key assays in the evaluation of IDO1 inhibitors.

IDO1 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • Test compound (e.g., 3-formyl-1H-indole-4-carboxylic acid)

  • 96-well plates

  • Spectrophotometer or HPLC system

Protocol:

  • Prepare a reaction buffer containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

  • Serially dilute the test compound to a range of concentrations.

  • In a 96-well plate, add the reaction buffer, the test compound dilutions, and the IDO1 enzyme.

  • Initiate the enzymatic reaction by adding L-Tryptophan.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stopping agent (e.g., trichloroacetic acid).

  • Quantify the production of kynurenine, the product of the IDO1 reaction. This can be achieved through:

    • Spectrophotometry: After converting N-formylkynurenine to kynurenine, react it with Ehrlich's reagent and measure the absorbance at 480 nm.

    • HPLC: Separate and quantify tryptophan and kynurenine using a reverse-phase HPLC system with UV detection.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

G Workflow for IDO1 Enzymatic Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Reaction Buffer add_reagents Add Buffer, Compound, and IDO1 Enzyme to Plate prep_buffer->add_reagents prep_compound Prepare Serial Dilutions of Test Compound prep_compound->add_reagents start_reaction Initiate Reaction with L-Tryptophan add_reagents->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction quantify Quantify Kynurenine (Spectrophotometry or HPLC) stop_reaction->quantify calculate_inhibition Calculate % Inhibition quantify->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for determining the enzymatic inhibition of IDO1.

Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular environment, providing insights into cell permeability and off-target effects.

Objective: To determine the IC50 of a test compound in a cellular context.

Materials:

  • Human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3)

  • Cell culture medium and supplements

  • Interferon-gamma (IFN-γ) to induce IDO1 expression

  • Test compound

  • Reagents for kynurenine quantification (as in the enzymatic assay)

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Protocol:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.

  • Treat the cells with serial dilutions of the test compound for a specified duration.

  • Collect the cell culture supernatant.

  • Quantify the kynurenine concentration in the supernatant using the methods described in the enzymatic assay protocol.

  • In a parallel plate, assess the cytotoxicity of the compound using a cell viability assay to rule out that the reduction in kynurenine is due to cell death.

  • Calculate the percentage of IDO1 inhibition and determine the cellular IC50 value.

G Workflow for Cell-Based IDO1 Inhibition Assay cluster_culture Cell Culture & Induction cluster_treatment Compound Treatment cluster_measurement Measurement & Analysis seed_cells Seed Cells in 96-well Plates induce_ido1 Induce IDO1 with IFN-γ seed_cells->induce_ido1 treat_cells Treat Cells with Test Compound induce_ido1->treat_cells collect_supernatant Collect Supernatant treat_cells->collect_supernatant assess_viability Assess Cell Viability (Parallel Plate) treat_cells->assess_viability quantify_kynurenine Quantify Kynurenine collect_supernatant->quantify_kynurenine calculate_ic50 Calculate Cellular IC50 quantify_kynurenine->calculate_ic50

Caption: Workflow for assessing IDO1 inhibition in a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound directly binds to its intended target protein in a physiological setting.

Objective: To demonstrate target engagement of the test compound with IDO1 in intact cells.

Materials:

  • Cells expressing IDO1

  • Test compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for heating cell lysates (e.g., PCR cycler)

  • Centrifugation equipment

  • SDS-PAGE and Western blotting reagents

  • Anti-IDO1 antibody

Protocol:

  • Treat cultured cells with the test compound or vehicle control.

  • Harvest the cells and resuspend them in PBS with protease inhibitors.

  • Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble IDO1 in the supernatant by SDS-PAGE and Western blotting using an anti-IDO1 antibody.

  • A compound that binds to IDO1 will stabilize the protein, resulting in more soluble IDO1 at higher temperatures compared to the vehicle control.

  • Plot the amount of soluble IDO1 as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

G Cellular Thermal Shift Assay (CETSA) Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis of Soluble Protein treat_cells Treat Cells with Compound or Vehicle harvest_cells Harvest and Resuspend Cells treat_cells->harvest_cells heat_aliquots Heat Cell Aliquots to a Range of Temperatures harvest_cells->heat_aliquots lyse_cells Lyse Cells heat_aliquots->lyse_cells centrifuge Separate Soluble and Precipitated Proteins lyse_cells->centrifuge western_blot Analyze Soluble IDO1 by Western Blot centrifuge->western_blot generate_curve Generate Thermal Shift Curve western_blot->generate_curve

Caption: Workflow for confirming target engagement using CETSA.

IDO1 Signaling Pathway

The following diagram illustrates the central role of IDO1 in the kynurenine pathway and its immunosuppressive effects, providing context for the importance of its inhibition.

G IDO1 Signaling Pathway and its Immunosuppressive Role cluster_pathway Kynurenine Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Tryptophan_depletion Tryptophan Depletion IDO1->Tryptophan_depletion leads to Kynurenine_accumulation Kynurenine Accumulation IDO1->Kynurenine_accumulation leads to T_cell_anergy T-cell Anergy & Apoptosis Tryptophan_depletion->T_cell_anergy Treg_activation Regulatory T-cell (Treg) Activation Kynurenine_accumulation->Treg_activation

Caption: The role of IDO1 in the kynurenine pathway and immune suppression.

By employing these standardized protocols and comparing the results with the established data for Epacadostat and Navoximod, researchers can rigorously and reproducibly evaluate the potential of 3-formyl-1H-indole-4-carboxylic acid as a novel IDO1 inhibitor. This systematic approach is crucial for the advancement of new therapeutic agents in the field of immuno-oncology.

Validation

Pioneering Analytical Strategies for 3-Formyl-1H-indole-4-carboxylic Acid Quantification: A Comparative Guide

A focused guide for researchers, scientists, and drug development professionals on establishing robust analytical methods for the quantification of 3-formyl-1H-indole-4-carboxylic acid. This document provides a comparati...

Author: BenchChem Technical Support Team. Date: December 2025

A focused guide for researchers, scientists, and drug development professionals on establishing robust analytical methods for the quantification of 3-formyl-1H-indole-4-carboxylic acid. This document provides a comparative overview of potential analytical techniques, complete with detailed experimental protocols and expected performance data, to facilitate the development of validated quantitative methods.

Comparative Analysis of Proposed Analytical Methods

The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analytical task, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbanceSeparation by chromatography, detection by mass-to-charge ratio
Selectivity Moderate; relies on chromatographic separation and UV absorbance spectrumHigh; based on precursor and product ion masses
Sensitivity (LLOQ) ng/mL to µg/mL rangepg/mL to ng/mL range
Linearity (r²) Typically >0.99Typically >0.99
Precision (%RSD) <15%<15%
Accuracy (%Recovery) 85-115%85-115%
Instrumentation Cost LowerHigher
Sample Throughput ModerateHigh (with rapid gradients)
Matrix Effects Less susceptibleMore susceptible to ion suppression/enhancement

Detailed Experimental Protocols

The following protocols are proposed starting points for method development and validation. Optimization will be necessary to achieve desired performance characteristics.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for quantification in less complex matrices or when high sensitivity is not a primary requirement.

a) Sample Preparation (from a hypothetical bulk substance):

  • Accurately weigh approximately 10 mg of 3-formyl-1H-indole-4-carboxylic acid reference standard.

  • Dissolve in a suitable solvent (e.g., methanol or a mixture of water and methanol) to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For sample analysis, accurately weigh the sample, dissolve it in the same solvent as the standard, and dilute to fall within the calibration range.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

b) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is recommended to ensure good peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: Wavelength to be determined by measuring the UV spectrum of the analyte (a starting point could be around 254 nm or the lambda max of the compound).

c) Validation Parameters to be Assessed:

  • Specificity: Analyze a blank sample to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Analyze a series of at least five concentrations and perform a linear regression of peak area versus concentration.

  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of the same sample on the same day and on different days.

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for applications requiring high sensitivity and selectivity, such as bioanalysis in complex matrices like plasma or tissue homogenates.[1]

a) Sample Preparation (from a hypothetical plasma sample):

  • Prepare stock and working solutions of 3-formyl-1H-indole-4-carboxylic acid and a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • To 100 µL of plasma, add the internal standard solution.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.[1]

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

b) Chromatographic Conditions:

  • Column: A C18 or similar reverse-phase column with a shorter length and smaller particle size for faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

c) Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the carboxylic acid group, though positive mode should also be evaluated.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions will need to be determined by infusing a standard solution of the analyte and performing a product ion scan.

  • Optimization: Optimize cone voltage, collision energy, and other source parameters to maximize the signal for the selected MRM transitions.

d) Validation Parameters: The same parameters as for HPLC-UV should be assessed, with the addition of:

  • Matrix Effect: Evaluate the potential for ion suppression or enhancement from the biological matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).[1]

Visualizing the Path to a Validated Method

The following diagram outlines the logical workflow for the validation of an analytical method, ensuring it is fit for its intended purpose.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Application dev Develop Analytical Method (HPLC-UV or LC-MS/MS) opt Optimize Method Parameters (Mobile Phase, Gradient, etc.) dev->opt spec Specificity opt->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq rob Robustness lod_loq->rob app Routine Sample Analysis rob->app

Caption: Workflow for Analytical Method Validation.

This comprehensive guide provides a robust starting point for any researcher tasked with the quantification of 3-formyl-1H-indole-4-carboxylic acid. By adapting the methodologies presented herein and following a systematic validation process, reliable and accurate analytical data can be generated to support research and development activities.

References

Comparative

Comparative Docking Analysis of Indole Derivatives as Cyclooxygenase-2 (COX-2) Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the molecular docking performance of various indole derivatives as potential Cyclooxygenase-2 (COX-2) inhibit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular docking performance of various indole derivatives as potential Cyclooxygenase-2 (COX-2) inhibitors. The data presented is compiled from published research and aims to provide a clear, data-driven overview for researchers in the field of drug discovery and development.

Indole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] One of the key mechanisms behind their anti-inflammatory effects is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a well-established target for anti-inflammatory drugs.[1] Molecular docking studies are crucial computational techniques used to predict the binding affinity and interaction patterns of small molecules with their protein targets, thereby guiding the design and optimization of new drug candidates.[3]

Comparative Docking Performance

The following table summarizes the docking scores of a series of synthesized indole derivatives against the COX-2 enzyme. A more negative docking score generally indicates a more favorable binding affinity.

Compound IDSubstituent GroupDocking Score (kcal/mol)
5c 3-nitrophenyl-60.37
5f 3,4-dimethoxyphenyl-65.13
5g 2,4,5-trimethoxyphenyl-63.18
Indomethacin (Reference) --49.40
Celecoxib (Reference) --67.90

Data sourced from a study on indole derivatives as potential anti-inflammatory agents.[4]

Experimental and Computational Protocols

A generalized workflow for the synthesis and computational evaluation of these indole derivatives is outlined below.

Synthesis of Indole Derivatives

The synthesis of the target indole derivatives typically involves a multi-step process. A common route begins with the reaction of a substituted indole with ethyl chloroacetate to form an ester intermediate. This is followed by hydrazinolysis to produce a key hydrazide intermediate. Finally, the desired derivatives are obtained by condensing the hydrazide with various substituted aldehydes.[1]

Molecular Docking Protocol

The molecular docking studies are performed to understand the binding interactions between the synthesized indole derivatives and the COX-2 enzyme.

  • Protein and Ligand Preparation: The three-dimensional crystal structure of the COX-2 enzyme is obtained from the Protein Data Bank (PDB). The protein is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges. The 2D structures of the indole derivatives are drawn and converted to 3D structures, followed by energy minimization.[4][5]

  • Docking Simulation: A molecular docking program, such as AutoDock or GOLD, is used to predict the binding poses of the ligands within the active site of the COX-2 enzyme.[4] The docking protocol involves defining the binding site based on the co-crystallized ligand and running the docking algorithm to generate a series of possible binding conformations.

  • Analysis of Results: The resulting docked poses are evaluated based on their docking scores, which estimate the binding free energy. The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the molecular basis of the binding affinity.[1]

In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for in silico drug discovery, a process where computational methods are extensively used to identify and optimize new drug candidates.

DrugDiscoveryWorkflow cluster_discovery Discovery & Design cluster_validation Experimental Validation cluster_preclinical Preclinical Studies Target Target Identification LeadGen Lead Generation (Virtual Screening) Target->LeadGen Identified Target Docking Molecular Docking LeadGen->Docking Hits LeadOpt Lead Optimization Docking->LeadOpt Promising Leads Synthesis Chemical Synthesis LeadOpt->Synthesis Optimized Compounds BioAssay Biological Assays Synthesis->BioAssay Synthesized Compounds BioAssay->LeadOpt Feedback ADMET ADMET Studies BioAssay->ADMET Active Compounds

References

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 3-formyl-1H-indole-4-carboxylic acid

The safe and compliant disposal of 3-formyl-1H-indole-4-carboxylic acid is essential for ensuring the safety of laboratory personnel and protecting the environment. This guide provides a comprehensive, step-by-step proce...

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-formyl-1H-indole-4-carboxylic acid is essential for ensuring the safety of laboratory personnel and protecting the environment. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively. Adherence to these protocols is critical to mitigate risks associated with the compound's hazardous properties.

Hazard Identification and Classification

Before handling, it is crucial to recognize the hazards associated with 3-formyl-1H-indole-4-carboxylic acid. This compound is classified as hazardous. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed information.

Hazard Summary:

  • Harmful if swallowed (H302)

  • Harmful in contact with skin (H312)

  • Harmful if inhaled (H332)

Based on these classifications, all waste containing 3-formyl-1H-indole-4-carboxylic acid must be treated as hazardous chemical waste . This includes the pure solid compound, solutions containing the compound, and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips, and glassware).

Data Presentation

The following tables summarize key data pertinent to the safe handling and disposal of 3-formyl-1H-indole-4-carboxylic acid.

Table 1: Chemical and Physical Properties

Property Value
CAS Number 208772-46-7
Molecular Formula C₁₀H₇NO₃
Physical Form Solid

| Storage Temperature | 2-8°C, under inert atmosphere |

Table 2: GHS Hazard Information | Code | Hazard Statement | Pictogram | | :--- | :--- | :--- | | H302 | Harmful if swallowed |

alt text
| | H312 | Harmful in contact with skin |
alt text
| | H332 | Harmful if inhaled |
alt text
|

Procedural Protocols

Follow these detailed protocols for managing waste and spills. Performing these steps within a chemical fume hood is recommended to minimize inhalation exposure.

Protocol 1: Segregation and Collection of Solid Waste

  • Designate a Waste Container: Obtain a container specifically for solid hazardous waste. Ensure it is made of a compatible material (e.g., high-density polyethylene) and has a secure, sealable lid.

  • Label the Container: Affix a "Hazardous Waste" label.[1][2] Clearly write the full chemical name, "3-formyl-1H-indole-4-carboxylic acid," and the date accumulation begins. Do not use abbreviations or chemical formulas.[2]

  • Waste Deposition: Place all solid waste, including unreacted compound and contaminated disposables (e.g., weighing paper, gloves, wipes), into this designated container.

  • Secure Storage: Keep the container lid tightly closed except when adding waste.[2] Store the container in a designated, secure secondary containment area away from incompatible materials.[2]

Protocol 2: Collection of Liquid Waste (Solutions)

  • Designate a Container: Use a sealable, leak-proof container (e.g., a solvent waste bottle) designated for hazardous liquid waste.

  • Label the Container: Apply a "Hazardous Waste" label. List the full name of all chemical constituents, including the solvent (e.g., "3-formyl-1H-indole-4-carboxylic acid in Dimethyl Sulfoxide").

  • Segregation: Do not mix this waste with other waste streams, such as halogenated or non-halogenated solvents, unless explicitly permitted by your institution's EHS guidelines.

  • Secure Storage: Keep the container sealed and stored in a secondary containment bin within a ventilated cabinet.

Protocol 3: Decontamination of Glassware

  • Initial Rinse: Rinse the contaminated glassware with a suitable solvent (e.g., acetone or ethanol) capable of dissolving the compound.

  • Collect Rinsate: This initial solvent rinse is now hazardous waste. Decant the rinsate into the appropriate liquid hazardous waste container.

  • Repeat: Repeat the rinsing process two more times (triple-rinse).[2] All rinsate must be collected as hazardous waste.[2]

  • Final Cleaning: After the triple-rinse, the glassware can be washed with soap and water as usual.

Final Disposal Plan

Under no circumstances should 3-formyl-1H-indole-4-carboxylic acid or its solutions be disposed of down the sanitary sewer.[2]

  • Accumulation: Collect waste in your laboratory following the protocols above. Do not overfill containers.

  • Schedule Pickup: Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department or designated hazardous waste management provider to schedule a pickup.[2][3]

  • Documentation: Complete any required waste manifests or log forms provided by your EHS office.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of waste generated from 3-formyl-1H-indole-4-carboxylic acid.

G cluster_form 1. Determine Waste Form cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_item Contaminated Item Path start Generate Waste Containing 3-formyl-1H-indole-4-carboxylic acid q_form Solid, Liquid, or Contaminated Item? start->q_form solid_waste Place in labeled 'Solid Hazardous Waste' container. q_form->solid_waste Solid liquid_waste Place in labeled 'Liquid Hazardous Waste' (with solvent listed) container. q_form->liquid_waste Liquid q_item Disposable Item or Reusable Glassware? q_form->q_item Contaminated Item end_process Store container securely. Contact EHS for pickup. solid_waste->end_process liquid_waste->end_process disposable Treat as Solid Waste. q_item->disposable reusable Follow Protocol 3: Triple-rinse with solvent. q_item->reusable disposable->solid_waste rinsate Collect all rinsate as Liquid Hazardous Waste. reusable->rinsate rinsate->liquid_waste

Caption: Disposal decision workflow for 3-formyl-1H-indole-4-carboxylic acid waste.

Disclaimer: This document provides general guidance. Always consult your institution's specific chemical hygiene plan and hazardous waste disposal procedures, and refer to the manufacturer's Safety Data Sheet (SDS) for the most accurate and complete information. Your local Environmental Health & Safety (EHS) office is the primary authority for waste disposal protocols at your facility.

References

Handling

Personal protective equipment for handling 3-formyl-1H-indole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety and logistical information for the handling and disposal of 3-formyl-1H-indole-4-carboxylic acid (CAS 208772-46-7), a co...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-formyl-1H-indole-4-carboxylic acid (CAS 208772-46-7), a compound utilized in various research and development applications. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

3-Formyl-1H-indole-4-carboxylic acid is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H332: Harmful if inhaled.[1]

The signal word for this chemical is "Warning".[1] Due to the potential hazards associated with this and similar indole compounds, a comprehensive approach to personal protective equipment is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a risk of splashing.[2]Protects eyes and face from splashes of the chemical or solvents.
Hand Protection Chemically resistant gloves (e.g., nitrile).[2][3] Gloves should be inspected before use and proper removal techniques must be employed to avoid skin contamination.[2]Protects hands from direct contact with the chemical.
Skin and Body Protection A flame-resistant lab coat is required.[2] Wear long pants and closed-toe shoes to cover all exposed skin.[2][3]Prevents skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator may be required if engineering controls like a fume hood are insufficient or during spill cleanup.[2][3]Minimizes the risk of inhaling harmful dust or vapors.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of 3-formyl-1H-indole-4-carboxylic acid from receipt to disposal.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] The recommended storage temperature is in an inert atmosphere at 2-8°C.[1]

    • Keep away from incompatible substances such as strong oxidizing agents.[6]

  • Preparation and Weighing:

    • All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

    • Use disposable weighing paper and utensils to prevent cross-contamination.

  • Experimental Use:

    • Wear all recommended PPE as detailed in Table 1.

    • Avoid generating dust.

    • Wash hands thoroughly after handling, even if gloves were worn.[4][6]

    • Do not eat, drink, or smoke in the laboratory area.[6]

  • Spill Management:

    • In case of a spill, evacuate the immediate area.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste.

    • For larger spills, follow your institution's emergency procedures.

Disposal Plan

Proper disposal of 3-formyl-1H-indole-4-carboxylic acid and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect solid 3-formyl-1H-indole-4-carboxylic acid and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, sealed container for hazardous solid waste.[2]

  • Liquid Waste: Any solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[4]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. Dispose of the rinsed container in accordance with local regulations.

  • Final Disposal: All waste must be disposed of through an approved waste disposal plant.[4][5][6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Workflow Diagram

The following diagram illustrates the key stages of the handling and disposal workflow for 3-formyl-1H-indole-4-carboxylic acid.

G Handling and Disposal Workflow for 3-Formyl-1H-indole-4-carboxylic Acid cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management and Disposal A Receive and Inspect Container B Store in Cool, Dry, Ventilated Area (2-8°C) A->B C Don Appropriate PPE B->C Transfer to Lab D Handle in Fume Hood C->D E Conduct Experiment D->E F Segregate Solid and Liquid Waste E->F Generate Waste G Label Hazardous Waste Containers F->G H Dispose via Approved Waste Facility G->H

Caption: A flowchart outlining the safe handling and disposal process.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-formyl-1H-indole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-formyl-1H-indole-4-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.